Biotinamide-C3-PEG3-C-alkyne
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[3-[2-[2-(3-azidopropoxy)ethoxy]ethoxy]propyl]pentanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H36N6O5S/c21-26-23-8-4-10-30-12-14-31-13-11-29-9-3-7-22-18(27)6-2-1-5-17-19-16(15-32-17)24-20(28)25-19/h16-17,19H,1-15H2,(H,22,27)(H2,24,25,28)/t16-,17-,19-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBRUPFYKMKUSDC-LNLFQRSKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCCOCCOCCOCCCN=[N+]=[N-])NC(=O)N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCOCCOCCOCCCN=[N+]=[N-])NC(=O)N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H36N6O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Biotinamide-C3-PEG3-C-alkyne: A Technical Guide for Bioconjugation
Audience: Researchers, scientists, and drug development professionals.
This guide provides a comprehensive overview of the chemical properties, applications, and experimental protocols for Biotinamide-C3-PEG3-C-alkyne, a key reagent in modern bioconjugation and chemical biology.
Core Chemical Properties
This compound is a biotinylation reagent designed for the specific labeling of azide-modified molecules through a copper(I)-catalyzed click chemistry reaction. Its structure incorporates three key functional components:
-
A biotin moiety for high-affinity binding to streptavidin and avidin conjugates.
-
A terminal alkyne group for covalent ligation to azide-functionalized targets.
-
A hydrophilic triethylene glycol (PEG3) spacer arm, which enhances aqueous solubility and minimizes steric hindrance.[1][2][3]
The quantitative chemical and physical properties are summarized below.
| Property | Value | Reference |
| Molecular Formula | C20H36N6O5S | [4] |
| Molecular Weight | 472.60 g/mol | [4] |
| CAS Number | 1252785-15-1 | [4] |
| Purity | Typically >95% | [3][5] |
| Storage (Powder) | -20°C for long-term storage. | [2][5] |
| Storage (Stock Solution) | Aliquot and store at -20°C for up to 1 month or -80°C for up to 6 months to prevent repeated freeze-thaw cycles. | [6][7] |
| Shipping Condition | Ambient temperature. | [2] |
Applications in Research and Drug Development
The primary application of this reagent is the stable biotinylation of biomolecules for detection, purification, and analysis. The formation of a stable triazole linkage via the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction is highly specific and efficient, proceeding under mild, aqueous conditions suitable for biological samples.[8][9]
Key applications include:
-
Protein and Peptide Labeling: Biotinylation of proteins or peptides that have been metabolically, enzymatically, or chemically modified to contain an azide group.
-
Nucleic Acid Labeling: Incorporation into azide-modified DNA or RNA for subsequent detection or isolation.
-
PROTAC Synthesis: Used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which exploit the cell's ubiquitin-proteasome system.[6]
-
Affinity Pull-Down Assays: Immobilization of biotinylated targets on streptavidin-coated beads for the identification of binding partners.
Experimental Protocols
The following is a generalized protocol for the biotinylation of an azide-modified biomolecule using the CuAAC reaction. Optimal conditions, including reagent concentrations and reaction times, may need to be determined empirically for each specific application.
3.1. Required Reagents
-
Azide-modified biomolecule (e.g., protein, nucleic acid)
-
This compound
-
Reaction Buffer (e.g., phosphate-buffered saline, pH 7.2-7.5)
-
Copper(II) Sulfate (CuSO4) stock solution (e.g., 20 mM in water)
-
Copper-chelating Ligand stock solution (e.g., 50 mM BTTAA in DMSO)
-
Reducing Agent stock solution (e.g., 100 mM Sodium Ascorbate in water, freshly prepared)
3.2. Labeling Protocol
-
In a microcentrifuge tube, dissolve the azide-modified biomolecule in the reaction buffer to the desired final concentration (e.g., 1-20 mg/mL).
-
Add this compound to the reaction. A 10- to 20-fold molar excess over the biomolecule is a common starting point.
-
Prepare a premix of the catalyst by combining the CuSO4 stock solution and the ligand stock solution.
-
Add the freshly prepared sodium ascorbate solution to the main reaction tube to reduce Cu(II) to the active Cu(I) state.[9]
-
Immediately add the copper/ligand premix to initiate the click reaction.[9]
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight for sensitive biomolecules.[8] The reaction tube should be closed to minimize oxygen exposure.[9]
-
Upon completion, the biotinylated biomolecule can be purified from excess reagents using standard methods such as dialysis, size-exclusion chromatography, or spin filtration.
Visualization of Bioconjugation Workflow
The following diagram illustrates the logical workflow of the copper-catalyzed click chemistry reaction used to biotinylate a target biomolecule.
Caption: Workflow of CuAAC-mediated biotinylation.
References
- 1. PC Biotin-PEG3-alkyne - CD Bioparticles [cd-bioparticles.net]
- 2. Biotin-PEG3-alkyne, 1421701-68-9 | BroadPharm [broadpharm.com]
- 3. Diazo Biotin-PEG3-alkyne, 1884349-58-9 | BroadPharm [broadpharm.com]
- 4. file.medchemexpress.eu [file.medchemexpress.eu]
- 5. PC Biotin-PEG3-alkyne, 1869922-24-6 | BroadPharm [broadpharm.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Synthesis and Purification of Biotinamide-C3-PEG3-C-alkyne
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of Biotinamide-C3-PEG3-C-alkyne, a valuable heterobifunctional linker used in bioconjugation, drug delivery, and diagnostic applications. This document details a proposed synthetic pathway, purification protocols, and methods for characterization, supplemented with structured data and workflow visualizations.
Introduction
This compound is a molecule designed for "click chemistry" applications. It features a biotin moiety for high-affinity binding to streptavidin and avidin, a hydrophilic polyethylene glycol (PEG) spacer to enhance solubility and reduce steric hindrance, and a terminal alkyne group for covalent ligation to azide-modified molecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). The C3 (propyl) amide linker connects the biotin to the PEG chain.
Proposed Synthesis Pathway
A logical and efficient approach is the reaction of N-hydroxysuccinimide (NHS)-activated biotin with an amino-C3-PEG3-C-alkyne linker. The NHS ester of biotin is a common reagent that reacts efficiently with primary amines to form a stable amide bond.
Synthesis of the Amino-C3-PEG3-C-alkyne Linker
The synthesis of the amine-terminated PEG linker can be achieved from commercially available starting materials. A plausible route starts with a hydroxyl-terminated PEG3-alkyne, which is then converted to the corresponding amine.
Step 1: Mesylation of Hydroxyl-terminated PEG3-alkyne. The terminal hydroxyl group of the PEG linker is converted to a good leaving group, a mesylate, by reaction with methanesulfonyl chloride in the presence of a base like triethylamine.
Step 2: Azidation. The mesylated PEG is then converted to an azido-PEG by reaction with sodium azide.
Step 3: Reduction to Amine. The terminal azide is reduced to a primary amine using a reducing agent such as triphenylphosphine (Staudinger reaction) or by catalytic hydrogenation.
Coupling of Biotin-NHS to Amino-C3-PEG3-C-alkyne
The final step is the coupling of the synthesized amino-C3-PEG3-C-alkyne with Biotin-NHS ester.
Experimental Protocols
Synthesis of this compound (Proposed Protocol)
Materials:
-
Biotin-NHS ester
-
Amino-C3-PEG3-C-alkyne
-
Anhydrous Dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIPEA)
-
Reversed-phase HPLC system
-
Solvents for HPLC (e.g., acetonitrile, water, trifluoroacetic acid)
Procedure:
-
Dissolve Biotin-NHS ester (1 equivalent) in anhydrous DMF.
-
In a separate flask, dissolve Amino-C3-PEG3-C-alkyne (1.1 equivalents) in anhydrous DMF.
-
To the solution of Amino-C3-PEG3-C-alkyne, add DIPEA (2 equivalents).
-
Slowly add the Biotin-NHS ester solution to the amino-PEG-alkyne solution with stirring.
-
Allow the reaction to proceed at room temperature for 4-12 hours, monitoring by LC-MS for the disappearance of the starting materials and the formation of the product.
-
Upon completion, the crude reaction mixture is concentrated under reduced pressure to remove the solvent.
Purification Protocol
Purification of the crude product is critical to remove unreacted starting materials and byproducts. A multi-step purification strategy is recommended.
1. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):
This is the primary method for purifying the target molecule.
-
Column: A C18 stationary phase is typically used.
-
Mobile Phase: A gradient of water and acetonitrile, often with 0.1% trifluoroacetic acid (TFA) as an ion-pairing agent, is effective.
-
Detection: UV detection at 214 nm and 280 nm.
A typical gradient might be:
| Time (minutes) | % Acetonitrile (with 0.1% TFA) | % Water (with 0.1% TFA) |
| 0 | 5 | 95 |
| 30 | 95 | 5 |
| 35 | 95 | 5 |
| 40 | 5 | 95 |
Fractions corresponding to the product peak are collected, pooled, and lyophilized to yield the pure this compound as a white solid.
2. Affinity Chromatography (Optional):
For applications requiring exceptionally high purity and confirmation of biotin activity, streptavidin affinity chromatography can be employed.
-
Stationary Phase: Streptavidin-agarose resin.
-
Binding Buffer: Phosphate-buffered saline (PBS), pH 7.4.
-
Elution: Due to the strong biotin-streptavidin interaction, elution often requires denaturing conditions (e.g., 8 M guanidine HCl, pH 1.5) or competitive elution with a high concentration of free biotin.
Characterization
The identity and purity of the final product should be confirmed by mass spectrometry and NMR spectroscopy.
| Technique | Expected Results |
| Mass Spectrometry | (ESI-MS): The calculated molecular weight for this compound (C₂₀H₃₄N₄O₅S) is approximately 458.6 g/mol . The mass spectrum should show a prominent peak corresponding to [M+H]⁺ at m/z 459.6. Adducts with sodium ([M+Na]⁺) may also be observed. |
| NMR Spectroscopy | (¹H NMR): The spectrum should show characteristic peaks for the biotin moiety, the propyl linker, the PEG repeats, and the terminal alkyne. Key signals would include those for the biotin ring protons, the amide protons, the methylene protons of the PEG chain (typically a broad singlet around 3.6 ppm), and the acetylenic proton (a triplet). |
Applications and Signaling Pathways
This compound is a versatile tool for labeling and detecting biomolecules. Its primary application is in "click" chemistry, where it can be conjugated to any molecule bearing an azide group.
This allows for the specific labeling of proteins, nucleic acids, lipids, or other biomolecules that have been metabolically or chemically modified to contain an azide group. The resulting biotinylated molecule can then be detected or purified using streptavidin-based methods.
Conclusion
The synthesis and purification of this compound, while not described in a dedicated publication, can be reliably achieved through a proposed multi-step process involving the synthesis of an amine-terminated PEG-alkyne linker followed by coupling to Biotin-NHS. Careful purification by RP-HPLC is essential to obtain a high-purity product suitable for demanding bioconjugation applications. The versatility of this linker makes it a valuable tool for researchers in various fields of life sciences and drug development.
An In-depth Technical Guide on the Mechanism of Action of Biotinamide-C3-PEG3-C-alkyne
Abstract: The molecule described as "Biotinamide-C3-PEG3-C-alkyne" is a bioorthogonal chemical probe rather than a therapeutic agent with a pharmacological mechanism of action. Its functionality is rooted in its chemical structure, which combines a biotin recognition motif with a reactive alkyne group, enabling its use in "click chemistry." This guide details the core mechanism of this probe: the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). We provide a comprehensive overview of the reaction pathway, quantitative data from related systems, detailed experimental protocols for its application in biomolecule labeling, and visualizations of the chemical and experimental workflows.
Core Concept: A Tool for Bioconjugation
The compound "this compound" is a specialized chemical reagent designed for bioconjugation. Its name delineates its key components:
-
Biotinamide: A derivative of biotin (Vitamin H or B7), which serves as a high-affinity purification and detection tag due to its strong, non-covalent interaction with streptavidin and avidin proteins.
-
C3-PEG3 Linker: A spacer arm composed of a three-carbon (C3) unit and a three-unit polyethylene glycol (PEG3) chain. This hydrophilic linker enhances solubility and extends the biotin tag away from the target molecule, minimizing steric hindrance during detection or purification.[1]
-
C-alkyne: A terminal alkyne functional group, which is one half of the reactive pair in the highly efficient and specific "click chemistry" reaction.[2]
The primary "mechanism of action" for this molecule is its participation in the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction covalently links the biotin-alkyne probe to a target molecule that has been previously modified to contain an azide group.[3] This process is bioorthogonal, meaning it occurs efficiently in complex biological environments without interfering with native biochemical processes.[4]
Mechanism of Action: The CuAAC Reaction
The CuAAC reaction is a highly efficient variant of the Huisgen 1,3-dipolar cycloaddition, which forms a stable 1,4-disubstituted 1,2,3-triazole ring.[5] The presence of a copper(I) catalyst dramatically accelerates the reaction by a factor of up to 10⁸ compared to the uncatalyzed version and ensures high regioselectivity.[5]
The widely accepted mechanism proceeds through a dinuclear copper intermediate, which is kinetically favored.[6][7] The key steps are:
-
Formation of a Copper-Acetylide Complex: A copper(I) ion coordinates to the terminal alkyne of the biotin probe, increasing the acidity of the terminal proton and facilitating the formation of a copper-acetylide intermediate.[7][8]
-
Coordination and Cycloaddition: The azide-modified target molecule then coordinates to the copper center. This is followed by a stepwise cycloaddition process where a six-membered copper metallacycle is formed.[5][8]
-
Ring Contraction and Product Release: The metallacycle intermediate undergoes ring contraction to form a more stable dinuclear copper triazolide.[6] Subsequent protonolysis releases the final 1,4-disubstituted triazole product—covalently linking the biotin probe to its target—and regenerates the copper(I) catalyst for the next cycle.[6][8]
This reaction is highly valued for its reliability, specificity, and compatibility with aqueous environments across a wide pH range (4-12).[5][9]
Quantitative Data
| Parameter | Typical Value / Observation | Conditions | Source |
| Reaction Rate Acceleration | 10⁷ to 10⁸ fold increase over uncatalyzed reaction | Copper(I) catalysis | [5] |
| Reaction pH Range | 4 - 12 | Aqueous buffers | [5][9] |
| Typical Reaction Time | 1 - 4 hours (can be up to 24h) | Room temperature, aqueous buffer | [6][10] |
| Biotin Yield | Dependent on ascorbic acid to copper sulfate ratio, pH, and time | HABA colorimetric assay on cellulose nanofibers | [11] |
| Cleavable Probe Efficiency | A dialkoxydiphenylsilane (DADPS) linker showed efficient cleavage with 10% formic acid in 0.5 h. | Comparison of cleavable biotin-alkyne probes | [12] |
Experimental Protocols
General Protocol for Protein Labeling via CuAAC
This protocol outlines a general procedure for labeling an azide-modified protein with a biotin-alkyne probe.
Materials:
-
Azide-modified protein in a compatible buffer (e.g., PBS, pH 7.4).
-
This compound (or similar biotin-alkyne).
-
Click-Chemistry Stock Solutions:
-
Biotin-Alkyne: 10 mM stock in DMSO.
-
Copper(II) Sulfate (CuSO₄): 50 mM stock in deionized water.
-
Reducing Agent (e.g., Sodium Ascorbate): 500 mM stock in deionized water (prepare fresh).
-
Copper Ligand (e.g., TBTA or BTTAA): 10 mM stock in DMSO.
-
Procedure:
-
Sample Preparation: In a microcentrifuge tube, dilute the azide-modified protein to a final concentration of 1-5 mg/mL in the reaction buffer.
-
Reagent Premix: Prepare a "click-mix" by adding the reagents in the following order to ensure proper reduction of Cu(II) to the active Cu(I) state.[13] For a 100 µL final reaction volume:
-
Add the biotin-alkyne stock solution to the protein solution to achieve a final concentration of 100-200 µM. Mix gently.
-
Add the copper ligand to a final concentration of 1 mM.
-
Add the CuSO₄ stock solution to a final concentration of 1 mM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.
-
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light. For sensitive proteins, the reaction can be performed at 4°C, extending the incubation time overnight.
-
Reaction Quenching (Optional): The reaction can be stopped by adding a chelating agent like EDTA to a final concentration of 10 mM.
-
Purification: Remove excess reagents and byproducts by methods appropriate for the downstream application, such as:
-
Dialysis or Buffer Exchange: For removing small molecules from protein samples.
-
Precipitation: Acetone or TCA precipitation to concentrate the protein.[10]
-
Size-Exclusion Chromatography: To separate the labeled protein from unreacted probe.
-
-
Validation: Confirm successful biotinylation using a Western blot with streptavidin-HRP or by mass spectrometry.
Applications in Research and Development
The ability to specifically and covalently attach a biotin tag to a target biomolecule enables a wide range of applications:
-
Proteomics: Used in techniques like Bio-Orthogonal Non-Canonical Amino Acid Tagging (BONCAT) to label and identify newly synthesized proteins.[4][14]
-
Activity-Based Protein Profiling (ABPP): To tag and identify active enzymes in complex proteomes.
-
Glycan and Lipid Analysis: For labeling and tracking metabolically incorporated sugars or lipids containing azide handles.[1]
-
Nucleic Acid Labeling: To attach biotin to DNA or RNA for detection in assays like FISH or for purification.[9]
-
Affinity Purification: The biotinylated biomolecules can be captured and enriched using streptavidin-coated beads for subsequent analysis, such as mass spectrometry.[12][15]
Conclusion
This compound is a powerful chemical tool whose mechanism of action is defined by the principles of click chemistry. Its utility lies in the robust and specific covalent bond formation via the Copper(I)-catalyzed Azide-Alkyne Cycloaddition, enabling the precise attachment of a biotin tag to a wide array of azide-modified biomolecules. This capability provides researchers with a versatile method for the detection, visualization, and purification of specific molecular targets within complex biological systems.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. apexbt.com [apexbt.com]
- 3. Click Chemistry – Med Chem 101 [medchem101.com]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. Click Chemistry [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. lumiprobe.com [lumiprobe.com]
- 10. Acid cleavable biotin-alkyne improves sensitivity for direct detection of biotin labeled peptides in BONCAT analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Biotin-Conjugated Cellulose Nanofibers Prepared via Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) “Click” Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Protocol for clickable photoaffinity labeling and quantitative chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Cleavable Biotin Probes for Labeling of Biomolecules via the Azide – Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Biotinamide-C3-PEG3-C-alkyne: A Versatile Tool for Bioconjugation and Proteomics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotinamide-C3-PEG3-C-alkyne (CAS Number: 1252785-15-1) is a high-purity bioconjugation reagent designed for the selective labeling of azide-containing molecules through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry." This technical guide provides a comprehensive overview of its chemical properties, applications, and detailed experimental protocols for its use in various research and drug development contexts. The molecule's structure incorporates three key functional components: a biotin moiety for high-affinity binding to streptavidin, a terminal alkyne group for covalent ligation to azides, and a hydrophilic polyethylene glycol (PEG3) spacer to enhance solubility and minimize steric hindrance.
Core Properties and Data Presentation
This compound is a versatile tool for introducing a biotin label onto a wide range of biomolecules, including proteins, peptides, and nucleic acids. This enables their detection, purification, and immobilization.
| Property | Value | Source |
| CAS Number | 1252785-15-1 | [1] |
| Molecular Formula | C20H36N6O5S | [1] |
| Molecular Weight | 472.60 g/mol | [1] |
| Appearance | White to off-white solid | General knowledge for similar compounds |
| Purity | >95% (typically assessed by HPLC) | [2] |
| Solubility | Soluble in water, DMSO, DMF, and other polar organic solvents.[3] The PEG linker enhances aqueous solubility.[3] | [3] |
| Storage | For long-term storage, it is recommended to store at -20°C, protected from light. For short-term storage, 0-4°C is acceptable. The compound is generally stable for several weeks at ambient temperature for shipping purposes.[4] | [4] |
| Biotin-Streptavidin Affinity (Kd) | The biotin-streptavidin interaction is one of the strongest non-covalent bonds known, with a dissociation constant (Kd) on the order of 10⁻¹⁴ mol/L. | [3] |
Experimental Protocols
General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protein Labeling
This protocol provides a general procedure for labeling an azide-modified protein with this compound. Optimization may be required depending on the specific protein and experimental conditions.
Materials:
-
Azide-modified protein
-
This compound
-
Copper(II) sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA) as a copper ligand
-
Sodium ascorbate (freshly prepared)
-
Phosphate-buffered saline (PBS), pH 7.4
-
DMSO or DMF for dissolving the alkyne reagent
-
1.5 mL microcentrifuge tubes
Procedure:
-
Prepare Stock Solutions:
-
This compound: Prepare a 10 mM stock solution in DMSO or DMF.
-
Copper(II) sulfate: Prepare a 20 mM stock solution in deionized water.
-
THPTA/TBTA: Prepare a 100 mM stock solution in water or DMSO.
-
Sodium Ascorbate: Prepare a 300 mM stock solution in deionized water immediately before use.
-
-
Reaction Setup:
-
In a 1.5 mL microcentrifuge tube, combine the following in order:
-
50 µL of protein lysate (1-5 mg/mL) in PBS.
-
100 µL of PBS buffer.
-
Add the this compound stock solution to a final concentration of 20-50 µM.
-
-
Vortex briefly to mix.
-
-
Catalyst Addition:
-
Add 10 µL of the 100 mM THPTA/TBTA solution. Vortex briefly.
-
Add 10 µL of the 20 mM CuSO₄ solution. Vortex briefly.
-
-
Initiate the Reaction:
-
Add 10 µL of the 300 mM sodium ascorbate solution to initiate the click reaction. Vortex briefly.
-
-
Incubation:
-
Protect the reaction from light and incubate for 30 minutes to 1 hour at room temperature. Longer incubation times may improve labeling efficiency.
-
-
Downstream Processing:
-
The biotinylated proteins are now ready for downstream applications such as enrichment with streptavidin beads, SDS-PAGE, and Western blotting.
-
Workflow for Proteomic Analysis of Biotinylated Proteins
This workflow outlines the steps for enriching and identifying biotinylated proteins from a complex mixture, such as a cell lysate, following labeling with this compound.
Materials:
-
Biotinylated protein sample from the previous protocol
-
Streptavidin-conjugated magnetic beads or agarose resin
-
Wash buffers (e.g., PBS with 0.1% Tween-20, high salt buffer, urea solution)
-
Elution buffer (e.g., SDS-PAGE sample buffer containing biotin)
-
Enzymes for protein digestion (e.g., trypsin)
-
Reagents for mass spectrometry analysis
Procedure:
-
Streptavidin Enrichment:
-
Equilibrate the streptavidin beads with a suitable binding buffer (e.g., PBS).
-
Add the biotinylated protein lysate to the equilibrated beads.
-
Incubate for 1-2 hours at 4°C with gentle rotation to allow for binding.
-
-
Washing:
-
Pellet the beads (using a magnet for magnetic beads or centrifugation for agarose) and discard the supernatant.
-
Perform a series of stringent washes to remove non-specifically bound proteins. This may include washes with:
-
PBS with 0.1% Tween-20
-
High salt buffer (e.g., 1 M KCl)
-
Urea solution (e.g., 2 M urea)
-
PBS
-
-
-
Elution:
-
Elute the bound biotinylated proteins from the streptavidin beads. This can be achieved by:
-
Boiling the beads in SDS-PAGE sample buffer containing an excess of free biotin.
-
On-bead digestion with trypsin to directly generate peptides for mass spectrometry.
-
-
-
Sample Preparation for Mass Spectrometry:
-
If proteins were eluted, perform in-solution or in-gel digestion with trypsin.
-
Desalt the resulting peptides using C18 spin columns.
-
-
LC-MS/MS Analysis:
-
Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the biotinylated proteins.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key processes involving this compound.
Caption: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
Caption: Workflow for enrichment and analysis of biotinylated proteins.
Caption: Functional components of this compound.
Conclusion
This compound is a powerful and versatile reagent for the biotinylation of azide-modified biomolecules. Its well-defined structure, high purity, and the robust nature of the click chemistry reaction make it an invaluable tool for a wide range of applications in proteomics, drug discovery, and fundamental biological research. The protocols and data presented in this guide offer a solid foundation for the successful implementation of this reagent in the laboratory.
References
An In-Depth Technical Guide to the PEG3 Linker in Biotin-Alkyne Reagents
This guide provides a comprehensive technical overview of biotin-alkyne reagents featuring a triethylene glycol (PEG3) linker. It is intended for researchers, scientists, and drug development professionals who utilize bioconjugation techniques. The document details the core components, physicochemical properties, and critical functions of the PEG3 linker, supplemented with quantitative data, detailed experimental protocols, and workflow visualizations.
Core Components and Their Functions
Biotin-PEG3-alkyne is a heterobifunctional reagent designed for the precise chemical labeling of biomolecules. Its architecture consists of three essential components: a biotin affinity tag, an alkyne reactive handle, and a PEG3 linker that covalently connects them. Each component serves a distinct and vital function in bioconjugation workflows.
-
Biotin Moiety: This acts as a powerful affinity tag, renowned for its extraordinarily strong and specific non-covalent interaction with avidin and streptavidin proteins.[1][2] This property is widely exploited for the detection, purification, and immobilization of labeled biomolecules.[1]
-
Alkyne Group: This terminal functional group serves as a reactive handle for "click chemistry," one of the most efficient and bioorthogonal conjugation reactions.[3][4] Specifically, it participates in the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to form a highly stable triazole linkage with an azide-modified target molecule.[5][6]
-
PEG3 Linker: The Polyethylene Glycol (PEG) linker, composed of three repeating ethylene oxide units, is not merely a spacer.[3][7] It imparts crucial physicochemical properties to the entire reagent, enhancing its utility in aqueous biological environments. Its primary roles are to increase solubility and to provide a flexible spacer arm that minimizes steric hindrance, ensuring that both the alkyne and biotin groups are accessible for their respective reactions.[1][8][9]
Caption: Logical relationship of the core components in a Biotin-PEG3-Alkyne reagent.
Physicochemical Properties and Quantitative Data
The PEG3 linker is a monodisperse compound, meaning it has a precisely defined molecular weight and length, which is critical for reproducibility in bioconjugation applications.[10] Its fundamental properties are central to its widespread use.
Key Properties of the PEG3 Linker:
-
Hydrophilicity: The repeating ethylene oxide units are highly hydrophilic, forming hydrogen bonds with water. This property significantly increases the aqueous solubility of the entire biotin-alkyne reagent and the final bioconjugate.[4][11][12]
-
Biocompatibility: PEG is well-established as a non-toxic and biocompatible polymer, making it suitable for applications in living cells and in vivo studies.[10][13][14]
-
Low Immunogenicity: The PEG chain can mask the conjugated molecule from the immune system, reducing the potential for an immunogenic response.[11][13][14]
-
Flexibility: The single bonds within the PEG backbone allow for free rotation, giving the linker significant conformational flexibility.[13] This ensures the biotin and alkyne termini can orient themselves optimally for binding and reaction.
Quantitative Data Summary
The table below summarizes key quantitative data for Biotin-PEG3-Alkyne and related compounds.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Source(s) |
| Biotin-PEG3-Alkyne | C₁₉H₃₁N₃O₅S | 413.5 | 1421701-68-9 | [4] |
| Biotin-PEG3-Amine | C₁₈H₃₄N₄O₅S | 418.6 | 359860-27-8 | [8] |
| PC Biotin-PEG3-Alkyne* | C₃₅H₅₂N₆O₁₂S | 780.9 | 1869922-24-6 | [15][16] |
| PEG3 (Linker Core) | C₇H₁₆O₄ | 164.20 | 67439-82-1 | [7] |
| m-PEG3-aldehyde | C₈H₁₆O₄ | 176.21 | 356066-46-1 | [17] |
| m-PEG3-acid | C₈H₁₆O₅ | 192.2 | 209542-49-4 | [12] |
*Note: PC denotes a photocleavable variant of the reagent.[15][16]
Role of the PEG3 Linker in Bioconjugation Workflows
The PEG3 linker plays a pivotal role in the two primary stages of a typical bioconjugation experiment: the initial labeling reaction and the subsequent application (e.g., purification or detection).
Stage 1: Covalent Labeling via Click Chemistry During the CuAAC reaction, the PEG3 linker acts as a flexible spacer, projecting the terminal alkyne group away from the biotin moiety. This separation prevents the bulky biotin from sterically interfering with the approach of the azide-containing target molecule and the copper catalyst, thereby facilitating an efficient and high-yield conjugation.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. nbinno.com [nbinno.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. Biotin-PEG3-alkyne, 1421701-68-9 | BroadPharm [broadpharm.com]
- 5. Biotin-Conjugated Cellulose Nanofibers Prepared via Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) “Click” Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. interchim.fr [interchim.fr]
- 7. medchemexpress.com [medchemexpress.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. Monodispersed Biotin PEG - Biopharma PEG [biochempeg.com]
- 10. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]
- 11. precisepeg.com [precisepeg.com]
- 12. m-PEG3-acid, 209542-49-4 | BroadPharm [broadpharm.com]
- 13. chempep.com [chempep.com]
- 14. benchchem.com [benchchem.com]
- 15. PC Biotin-PEG3-alkyne, 1869922-24-6 | BroadPharm [broadpharm.com]
- 16. PC Biotin-PEG3-alkyne, CAS 1869922-24-6 | AxisPharm [axispharm.com]
- 17. medkoo.com [medkoo.com]
A Comprehensive Technical Guide to Biotinylation Reagents for Scientific Research
Introduction
Biotinylation, the process of covalently attaching biotin to a molecule of interest, is a cornerstone technique in modern life sciences research and drug development. This guide provides an in-depth exploration of biotinylation reagents, their chemical principles, and their diverse applications. The remarkable specificity and high affinity of the interaction between biotin (Vitamin H) and avidin or streptavidin (Ka ≈ 10¹⁵ M⁻¹) form the basis of this powerful technology, enabling researchers to detect, purify, and immobilize proteins, nucleic acids, and other biomolecules with exceptional precision.
Core Principles of Biotinylation
At the heart of biotinylation is the robust, non-covalent interaction between biotin and the proteins avidin or streptavidin. Streptavidin is often preferred due to its lower non-specific binding. The biotin molecule itself is relatively small and, when attached to a target molecule, is unlikely to significantly alter its biological function.
A typical biotinylation reagent consists of three key components:
-
The Biotin Moiety: The functional group responsible for binding to avidin or streptavidin.
-
A Reactive Group: This functional group dictates the target on the biomolecule to which the biotin will be attached (e.g., primary amines, sulfhydryls).
-
A Spacer Arm: A chain of atoms that separates the biotin moiety from the reactive group. This spacer arm is crucial for overcoming steric hindrance, ensuring that the biotin is accessible for binding to streptavidin.
Diagram: The Biotin-Streptavidin Interaction
Methodological & Application
Application Notes and Protocols for Biotinamide-C3-PEG3-C-alkyne in Copper-Catalyzed Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotinamide-C3-PEG3-C-alkyne is a versatile biotinylating reagent designed for the efficient labeling of azide-containing molecules through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry". This bioorthogonal reaction forms a stable triazole linkage, enabling the robust attachment of a biotin moiety to a wide range of biomolecules, including proteins, nucleic acids, and glycans. The molecule features a terminal alkyne group for the click reaction, a biotin handle for subsequent detection or purification, and a hydrophilic polyethylene glycol (PEG) spacer. The PEG linker enhances aqueous solubility and minimizes steric hindrance, thereby improving the accessibility of the biotin for binding to streptavidin or avidin conjugates.[1] These properties make this compound an invaluable tool in chemical biology, proteomics, and drug discovery for applications such as activity-based protein profiling (ABPP), target identification and validation, and the study of post-translational modifications.[2][3]
Principle of the Reaction
The core of the application lies in the copper(I)-catalyzed Huisgen 1,3-dipolar cycloaddition between the terminal alkyne of this compound and an azide-modified target molecule. This reaction is highly specific and efficient, proceeding readily in aqueous environments under mild conditions, making it suitable for complex biological samples.[4] The resulting 1,4-disubstituted 1,2,3-triazole linkage is exceptionally stable, ensuring a permanent label on the target biomolecule.
Applications
-
Activity-Based Protein Profiling (ABPP): Covalent labeling of active enzymes in complex proteomes using probes containing an azide group, followed by click reaction with this compound for enrichment and identification.[2]
-
Proteomic Analysis of Post-Translational Modifications (PTMs): Metabolic labeling of cells with azide-modified sugars, amino acids, or other precursors allows for the capture and analysis of proteins with specific PTMs.[5]
-
Target Identification and Validation: Biotinylation of azide-modified small molecule inhibitors or natural products enables the isolation and identification of their protein targets.
-
Biomolecule Labeling and Detection: Selective labeling of azide-containing proteins, DNA, or RNA for subsequent detection with streptavidin-fluorophore conjugates or for immobilization on streptavidin-coated surfaces.
Data Presentation
Table 1: Comparison of Reaction Conditions for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
| Parameter | Condition 1: Standard CuAAC | Condition 2: Ligand-Accelerated CuAAC | Condition 3: Chelation-Assisted CuAAC | Relative Labeling Yield/Efficiency | Reference |
| Copper Source | CuSO₄ | CuSO₄ | CuSO₄ | - | [6] |
| Reducing Agent | Sodium Ascorbate | Sodium Ascorbate | Sodium Ascorbate | - | [6] |
| Copper (I) Ligand | None/TBTA | THPTA or BTTAA | Picolyl Azide (on substrate) | Ligand-accelerated and chelation-assisted methods show significantly higher yields, with chelation-assisted being up to 25-fold more efficient in cells. | [6][7] |
| Typical Copper Conc. | 1 mM | 100 µM - 1 mM | 10-100 µM | Lower copper concentrations in ligand-accelerated and chelation-assisted methods reduce cytotoxicity. | [7] |
| Reaction Time | 1 - 4 hours | 30 min - 1 hour | < 5 min (in vitro) | Faster reaction times are achieved with ligand-accelerated and chelation-assisted approaches. | [7] |
Experimental Protocols
Protocol 1: General Protocol for Labeling Azide-Modified Proteins in Cell Lysate
Materials:
-
This compound
-
Azide-modified protein sample in a suitable buffer (e.g., PBS, pH 7.4)
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA) ligand stock solution (e.g., 50 mM in DMSO/t-butanol)
-
Sodium Ascorbate stock solution (e.g., 100 mM in water, freshly prepared)
-
DMSO (Dimethyl sulfoxide)
-
Microcentrifuge tubes
Procedure:
-
Prepare the Biotin-Alkyne Solution: Dissolve this compound in DMSO to a stock concentration of 10 mM.
-
Prepare the Reaction Mixture: In a microcentrifuge tube, combine the following reagents in the order listed. The final volume can be adjusted as needed.
| Reagent | Final Concentration | Example Volume for 100 µL Reaction |
| Azide-modified protein sample | 1-10 mg/mL | 50 µL |
| This compound (10 mM stock) | 100 µM | 1 µL |
| CuSO₄ (20 mM stock) | 1 mM | 5 µL |
| THPTA (50 mM stock) | 5 mM | 10 µL |
| Sodium Ascorbate (100 mM stock) | 5 mM | 5 µL |
| Buffer (e.g., PBS) | - | To 100 µL |
-
Incubate: Vortex the reaction mixture gently and incubate at room temperature for 1 hour. The incubation time can be optimized (30 minutes to 2 hours).
-
Protein Precipitation (Optional): To remove excess reagents, precipitate the protein by adding 4 volumes of cold acetone, incubate at -20°C for 30 minutes, and centrifuge at 14,000 x g for 10 minutes.
-
Wash: Carefully remove the supernatant and wash the protein pellet with cold methanol.
-
Resuspend: Resuspend the biotinylated protein pellet in a buffer of choice for downstream applications such as SDS-PAGE, Western blotting, or mass spectrometry.
Protocol 2: On-Bead Click Reaction for Enrichment of Labeled Proteins
Materials:
-
Cell lysate containing azide-modified proteins
-
Streptavidin-coated magnetic beads
-
This compound
-
CuSO₄, THPTA, Sodium Ascorbate solutions (as in Protocol 1)
-
Wash buffers (e.g., PBS with 0.1% Tween-20, high salt buffer)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
Procedure:
-
Bind Lysate to Beads: Incubate the cell lysate with streptavidin-coated magnetic beads to pre-clear non-specifically binding proteins.
-
Perform Click Reaction: To the pre-cleared lysate, add the click chemistry reagents as described in Protocol 1 (this compound, CuSO₄, THPTA, and Sodium Ascorbate).
-
Incubate: Incubate the reaction mixture at room temperature for 1 hour with gentle rotation.
-
Capture Biotinylated Proteins: Add fresh streptavidin-coated magnetic beads to the reaction mixture and incubate for 1 hour at room temperature to capture the newly biotinylated proteins.
-
Wash Beads: Pellet the beads using a magnetic stand and wash them extensively with wash buffers to remove non-specifically bound proteins.
-
Elute Proteins: Elute the captured proteins from the beads by heating in SDS-PAGE sample buffer for downstream analysis.
Visualizations
References
- 1. genecopoeia.com [genecopoeia.com]
- 2. mdpi.com [mdpi.com]
- 3. Click Reaction in Chemical Proteomics | Encyclopedia MDPI [encyclopedia.pub]
- 4. interchim.fr [interchim.fr]
- 5. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Site-specific protein labeling with PRIME and chelation-assisted Click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Biotinamide-C3-PEG3-C-alkyne in Proteomics
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the uses of Biotinamide-C3-PEG3-C-alkyne in modern proteomics research. This versatile chemical probe, featuring a biotin handle for affinity purification, a PEG spacer for enhanced solubility and reduced steric hindrance, and a terminal alkyne group for click chemistry, enables the selective enrichment and identification of various protein populations. Detailed protocols for key applications are provided below, along with quantitative data to aid in experimental design and data interpretation.
Introduction to this compound in Proteomics
This compound is a valuable tool in chemical proteomics that leverages the power of bioorthogonal chemistry to study complex biological systems. The core of its utility lies in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction, a highly specific and efficient method for covalently linking the alkyne-containing biotin probe to azide-modified target proteins.[1] This two-step labeling strategy allows for the enrichment of specific protein subsets from complex mixtures, facilitating their identification and quantification by mass spectrometry.
The key applications of this compound in proteomics include:
-
Activity-Based Protein Profiling (ABPP): To identify and quantify the active members of specific enzyme families.
-
Profiling of Post-Translational Modifications (PTMs): To enrich and identify proteins with specific modifications, such as glycosylation.
-
Identification of Newly Synthesized Proteins: To monitor protein synthesis dynamics in response to various stimuli.
Key Applications and Quantitative Data
The following tables summarize quantitative data from studies utilizing biotin-alkyne probes in various proteomic applications.
Table 1: Comparison of Cleavable and Uncleavable Biotin-Alkyne Probes in BONCAT
Bioorthogonal non-canonical amino acid tagging (BONCAT) is used to identify newly synthesized proteins. This table compares the performance of a cleavable (DADPS) and an uncleavable biotin-alkyne probe.
| Feature | Cleavable Biotin-Alkyne (DADPS) | Uncleavable Biotin-Alkyne | Reference |
| Number of Identified Proteins | >50% more than uncleavable | Baseline | [2][3] |
| Number of Identified Peptides | Significantly higher | Lower | [2][3] |
| Compatibility with TMT Quantification | Yes | Yes | [2][3] |
| Enrichment Strategy | Peptide-level (DidBIT) | Peptide-level (DidBIT) | [3] |
Table 2: Comparison of Enrichment Strategies for Biotinylated Peptides
This table compares different methods for enriching biotinylated peptides prior to mass spectrometry analysis.
| Enrichment Method | Advantages | Disadvantages | Reference |
| Streptavidin/Neutravidin Beads | Very high affinity for biotin, robust and widely used. | Harsh elution conditions can lead to non-specific binding and loss of sample.[4][5] | [4] |
| Biotin Antibody Agarose | Milder elution conditions, potentially higher recovery of specific peptides. | Lower binding affinity compared to streptavidin.[3] | [3] |
| Cleavable Linkers (e.g., DADPS) | Allows for release of peptides under mild conditions, improving identification. | Can introduce chemical modifications that need to be accounted for in data analysis. | [2][3] |
Experimental Protocols
The following are detailed protocols for key applications of this compound.
Protocol 1: General Workflow for Proteomic Analysis using Biotin-Alkyne Probes
This protocol outlines the general steps for labeling, enriching, and identifying proteins using a biotin-alkyne probe.
1. Metabolic Labeling or Probe Incubation:
-
For Newly Synthesized Proteins (BONCAT): Culture cells in methionine-free media supplemented with an azide-modified methionine analog, such as L-azidohomoalanine (AHA), to incorporate the azide handle into newly synthesized proteins.[1]
-
For Activity-Based Protein Profiling (ABPP): Incubate cell lysates or live cells with an activity-based probe containing an azide group that covalently binds to the active site of target enzymes.[6][7]
-
For Post-Translational Modifications (e.g., O-GlcNAcylation): Use enzymatic or chemical methods to introduce an azide-modified sugar into the target PTM.
2. Cell Lysis and Protein Extraction:
-
Harvest cells and lyse them in a buffer compatible with downstream click chemistry and mass spectrometry (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Quantify protein concentration using a standard method like the BCA assay.
3. Click Chemistry Reaction:
-
To 1 mg of protein lysate, add the following click chemistry reagents in order:
-
This compound (final concentration 50-100 µM)
-
Tris(2-carboxyethyl)phosphine (TCEP) (final concentration 1 mM)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) (final concentration 100 µM)
-
Copper(II) sulfate (CuSO4) (final concentration 1 mM)
-
-
Incubate the reaction for 1-2 hours at room temperature with gentle rotation.
4. Protein Precipitation and Solubilization:
-
Precipitate the proteins to remove excess click chemistry reagents. A common method is methanol/chloroform precipitation.
-
Resuspend the protein pellet in a buffer containing SDS (e.g., 1% SDS in PBS).
5. Enrichment of Biotinylated Proteins:
-
Incubate the solubilized protein lysate with streptavidin or neutravidin-coated magnetic beads for 1-2 hours at room temperature to capture the biotinylated proteins.
-
Wash the beads extensively with a series of buffers to remove non-specifically bound proteins (e.g., high salt buffer, urea buffer, and PBS).
6. On-Bead Digestion:
-
Resuspend the beads in a digestion buffer (e.g., 50 mM ammonium bicarbonate).
-
Reduce the proteins with DTT and alkylate with iodoacetamide.
-
Add trypsin and incubate overnight at 37°C to digest the proteins into peptides.
7. Mass Spectrometry Analysis:
-
Collect the supernatant containing the digested peptides.
-
Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify and quantify the proteins using appropriate proteomics software.
Protocol 2: Activity-Based Protein Profiling (ABPP)
This protocol provides a more specific workflow for ABPP using a biotin-alkyne probe.[6][7]
1. Probe Incubation:
-
Treat cell lysates or live cells with an azide-containing activity-based probe specific for the enzyme class of interest. The concentration and incubation time will need to be optimized for each probe.
2. Click Chemistry and Enrichment:
-
Follow steps 2-5 from the "General Workflow for Proteomic Analysis" to perform the click reaction with this compound and enrich the biotinylated proteins.
3. Elution and Analysis:
-
Elute the enriched proteins from the beads using a denaturing buffer (e.g., SDS-PAGE sample buffer) and analyze by SDS-PAGE and western blot using an anti-biotin antibody to confirm labeling.
-
For identification by mass spectrometry, proceed with on-bead digestion as described in the general protocol (steps 6 and 7).
Visualizations
mTOR Signaling Pathway and O-GlcNAcylation
The mTOR signaling pathway is a crucial regulator of cell growth and metabolism and is often studied in the context of diseases like cancer and diabetes.[8][9][10] O-GlcNAcylation, a post-translational modification, has a complex interplay with the mTOR pathway, where both processes can influence each other.[8][11][12] Biotin-alkyne probes are used to study the O-GlcNAc proteome and its response to mTOR signaling.
Caption: Interplay between mTOR signaling and O-GlcNAcylation.
General Experimental Workflow for Biotin-Alkyne Proteomics
The following diagram illustrates the general workflow for a proteomics experiment using this compound.
Caption: General experimental workflow for biotin-alkyne proteomics.
Logical Relationship of a Two-Step Labeling and Enrichment Strategy
This diagram illustrates the logical steps involved in a two-step chemical proteomics approach.
Caption: Logical flow of two-step labeling and enrichment.
References
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. Acid Cleavable Biotin-Alkyne Improves Sensitivity for Direct Detection of Biotin Labeled Peptides in Biorthogonal Noncanonical Amino Acid Tagging Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acid cleavable biotin-alkyne improves sensitivity for direct detection of biotin labeled peptides in BONCAT analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemical proteomics approaches for identifying the cellular targets of natural products - Natural Product Reports (RSC Publishing) DOI:10.1039/C6NP00001K [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Activity-Based Protein Profiling (ABPP) and Click Chemistry (CC)-ABPP by MudPIT Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Advanced Activity-Based Protein Profiling Application Strategies for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mTOR signaling in growth control and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Real Talk: The Inter-play Between the mTOR, AMPK, and Hexosamine Biosynthetic Pathways in Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Real Talk: The Inter-play Between the mTOR, AMPK, and Hexosamine Biosynthetic Pathways in Cell Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Labeling Azide-Modified Proteins with Biotinamide-C3-PEG3-C-alkyne
For Researchers, Scientists, and Drug Development Professionals
Introduction
The specific and covalent labeling of proteins is a cornerstone of modern chemical biology and drug development, enabling the visualization, isolation, and characterization of proteins in complex biological systems. Bioorthogonal chemistry provides powerful tools for this purpose, utilizing reactions that occur with high efficiency and selectivity in biological environments without interfering with native biochemical processes.
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," is a highly efficient and specific reaction for covalently linking molecules.[1][2] This method is ideal for labeling azide-modified proteins with alkyne-containing probes, such as Biotinamide-C3-PEG3-C-alkyne. The azide and alkyne functional groups are largely absent in biological systems, ensuring that the labeling is highly specific.[2]
These application notes provide a detailed protocol for the biotinylation of azide-modified proteins using this compound via the CuAAC reaction. This process is invaluable for applications such as affinity purification, western blotting, and various protein interaction studies.
Reaction Principle and Workflow
The labeling strategy is based on the CuAAC reaction, where a copper(I) catalyst facilitates the cycloaddition of an azide on the protein with the terminal alkyne of the this compound probe. This results in the formation of a stable triazole linkage, covalently attaching the biotin moiety to the protein of interest.[1][3][4] The workflow for this process is outlined below.
Caption: Experimental workflow for biotin labeling of azide-modified proteins.
Quantitative Data Summary
The efficiency of the CuAAC reaction is dependent on the concentration of the reactants and catalyst. The following table provides recommended concentration ranges for the key components of the labeling reaction.
| Component | Stock Concentration | Final Concentration | Molar Excess (relative to protein) | Notes |
| Azide-Modified Protein | 1-10 mg/mL | 1-10 µM | 1x | Ensure the protein is in a compatible buffer (e.g., PBS, Tris). |
| This compound | 10 mM in DMSO | 20-100 µM | 2-10x | A higher excess may improve labeling efficiency but can also lead to non-specific binding.[5] |
| Copper(II) Sulfate (CuSO₄) | 50 mM in H₂O | 50-100 µM | 5-10x | The precursor to the active Cu(I) catalyst. |
| THPTA Ligand | 50 mM in H₂O | 250-500 µM | 25-50x (5:1 ratio to CuSO₄) | Stabilizes the Cu(I) catalyst and protects the protein from oxidative damage.[6][7] |
| Sodium Ascorbate | 100 mM in H₂O | 1 mM | 100x | Freshly prepared solution is crucial as it readily oxidizes.[5] Acts as a reducing agent to generate and maintain Cu(I).[5] |
Experimental Protocols
This protocol outlines the steps for labeling an azide-modified protein with this compound.
Materials:
-
Azide-modified protein in an appropriate buffer (e.g., phosphate-buffered saline, pH 7.4)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Copper(II) sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate
-
Deionized water
-
Purification system (e.g., dialysis cassette, size-exclusion chromatography column)
Reagent Preparation:
-
This compound Stock Solution (10 mM): Dissolve the appropriate amount of this compound in DMSO to make a 10 mM stock solution. Store at -20°C.
-
Copper(II) Sulfate Stock Solution (50 mM): Dissolve CuSO₄ in deionized water to a final concentration of 50 mM. Store at room temperature.
-
THPTA Stock Solution (50 mM): Dissolve THPTA in deionized water to a final concentration of 50 mM. Store at room temperature.
-
Sodium Ascorbate Stock Solution (100 mM): Prepare this solution fresh for each experiment. Dissolve sodium ascorbate in deionized water to a final concentration of 100 mM.
Labeling Protocol:
-
In a microcentrifuge tube, add the azide-modified protein to the desired final concentration in a total volume that accommodates all subsequent additions.
-
Add the this compound stock solution to the desired final concentration (e.g., a 2- to 10-fold molar excess over the protein).[5] Vortex gently to mix.
-
Prepare the catalyst premix: In a separate tube, combine the CuSO₄ stock solution and the THPTA stock solution in a 1:5 molar ratio. For example, for a final reaction, you might use 1 µL of 50 mM CuSO₄ and 5 µL of 50 mM THPTA.
-
Add the catalyst premix to the protein-biotin mixture. Vortex gently.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate stock solution to a final concentration of 1 mM. Vortex gently to mix.
-
Incubate the reaction at room temperature for 1-4 hours. For sensitive proteins, the reaction can be performed at 4°C for a longer duration (e.g., overnight).
-
(Optional) To remove oxygen, which can oxidize the Cu(I) catalyst, the reaction mixture can be degassed by bubbling with an inert gas like argon or nitrogen before the addition of sodium ascorbate.[6][8]
Purification of the Labeled Protein:
-
After the incubation period, remove the excess biotin-alkyne probe and copper catalyst. This can be achieved through methods such as:
-
Dialysis: Dialyze the reaction mixture against a suitable buffer (e.g., PBS) using a dialysis cassette with an appropriate molecular weight cutoff (MWCO).
-
Size-Exclusion Chromatography (SEC): Use a desalting column to separate the labeled protein from smaller molecules.
-
-
The purified biotinylated protein is now ready for downstream applications.
Confirmation of Labeling:
The success of the biotinylation can be confirmed by various methods, including:
-
Western Blot: Separate the labeled protein by SDS-PAGE, transfer to a membrane, and probe with streptavidin conjugated to an enzyme (e.g., HRP) or a fluorophore.
-
Mass Spectrometry: Analyze the molecular weight of the protein to detect the mass shift corresponding to the addition of the biotin-alkyne probe.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no labeling | Inactive sodium ascorbate | Always prepare a fresh solution of sodium ascorbate before each experiment.[5] |
| Oxidation of Cu(I) catalyst | Degas the reaction mixture with an inert gas.[5] Ensure the correct ratio of THPTA to copper is used to protect the Cu(I) state.[5] | |
| Inefficient incorporation of azide into the protein | Verify the successful modification of the protein with the azide group. | |
| Presence of reducing agents in the protein sample (e.g., DTT) | Remove interfering substances by dialysis or buffer exchange prior to the labeling reaction.[5] | |
| Protein precipitation | High concentration of organic solvent (DMSO) | Keep the final concentration of DMSO in the reaction mixture as low as possible. |
| Protein instability under reaction conditions | Lower the reaction temperature and extend the incubation time. | |
| High background/non-specific labeling | Excess biotin-alkyne probe | Optimize the molar excess of the biotin-alkyne probe.[5] Ensure thorough purification after the labeling reaction. |
| Non-specific binding of the probe | Include a blocking step in downstream applications (e.g., using a blocking buffer in western blotting). |
Conclusion
The copper-catalyzed azide-alkyne cycloaddition provides a robust and highly specific method for labeling azide-modified proteins with this compound. The detailed protocol and troubleshooting guide presented here will enable researchers to successfully implement this powerful technique for a wide range of applications in protein research and drug development. For live-cell labeling applications where copper toxicity is a concern, strain-promoted azide-alkyne cycloaddition (SPAAC) offers a valuable alternative.[9][]
References
- 1. Copper(I)-Catalyzed Alkyne-Azide Cycloaddition - Creative Biolabs [creative-biolabs.com]
- 2. interchim.fr [interchim.fr]
- 3. vectorlabs.com [vectorlabs.com]
- 4. abpbio.com [abpbio.com]
- 5. benchchem.com [benchchem.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. Labeling Live Cells by Copper-Catalyzed Alkyne-Azide Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lumiprobe.com [lumiprobe.com]
- 9. Live-Cell Imaging of Cellular Proteins by a Strain-Promoted Azide–Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Biotinamide-C3-PEG3-C-alkyne for Pull-Down Assays and Immunoprecipitation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotinamide-C3-PEG3-C-alkyne is a versatile chemoproteomic tool that enables the selective enrichment and identification of interacting proteins through a combination of bioorthogonal chemistry and affinity purification. This reagent features a biotin handle for strong binding to streptavidin, a terminal alkyne group for covalent ligation to azide-modified biomolecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," and a hydrophilic PEG3 spacer to enhance solubility and minimize steric hindrance.
These application notes provide detailed protocols for utilizing this compound in pull-down assays and immunoprecipitation to isolate and identify binding partners of a target protein or to enrich classes of proteins that have been metabolically or enzymatically labeled with an azide moiety.
Principle of the Method
The workflow leverages the high specificity and efficiency of click chemistry and the robust biotin-streptavidin interaction. The process begins with the introduction of an azide group onto a protein of interest or a class of proteins. This can be achieved through various methods, such as metabolic labeling with an azide-containing amino acid analog, enzymatic modification, or chemical conjugation.
Once the target proteins are azide-labeled within a complex biological sample (e.g., cell lysate), this compound is introduced. In the presence of a copper(I) catalyst, the alkyne group on the biotin reagent selectively and covalently reacts with the azide-modified proteins, forming a stable triazole linkage. This reaction effectively "tags" the target proteins with biotin.
Following the click chemistry reaction, the biotinylated proteins are captured and enriched using streptavidin-conjugated beads (e.g., agarose or magnetic beads). The high affinity of the biotin-streptavidin interaction ensures efficient and specific isolation of the target proteins from the complex mixture. After a series of washes to remove non-specifically bound proteins, the enriched proteins can be eluted for downstream analysis, such as SDS-PAGE, Western blotting, or mass spectrometry-based proteomic identification.
Data Presentation
The efficiency of pull-down and immunoprecipitation assays using this compound can be influenced by several factors, including the efficiency of the click reaction, the binding capacity of the streptavidin resin, and the elution conditions. Below is a summary of typical quantitative parameters associated with biotin-streptavidin affinity purification.
| Parameter | Typical Value/Range | Notes |
| Streptavidin-Agarose Binding Capacity | 10-30 µg biotinylated BSA / 50 µL resin | Varies by manufacturer. It is recommended to use an excess of beads to ensure complete capture. |
| Click Reaction Efficiency | >90% | With optimized concentrations of copper, ligand, and reducing agent, the reaction can proceed to near completion. |
| Protein Recovery (Elution) | 20-80% | Highly dependent on the elution method. Harsh denaturing conditions yield higher recovery but may not be suitable for downstream functional assays. |
| Elution with 2% SDS at 95°C | High | Efficient elution but denatures proteins. Streptavidin may co-elute. |
| Elution with 8M Guanidine HCl | High | Strong denaturant, effective for elution prior to mass spectrometry. |
| Elution with Competitive Biotin | Low to Moderate | Milder elution, but often incomplete due to the strong biotin-streptavidin interaction. |
| On-bead Digestion Recovery for MS | Generally higher than elution | Peptides are directly analyzed after tryptic digestion of bead-bound proteins, bypassing potentially inefficient elution steps. |
Signaling Pathway and Experimental Workflow Diagrams
Caption: Experimental workflow for pull-down assays using this compound.
Caption: Logical relationship of the key components in the pull-down assay.
Experimental Protocols
Protocol 1: General Pull-Down Assay from Cell Lysate
This protocol provides a general workflow for the biotinylation and enrichment of azide-modified proteins from a cell lysate.
Materials and Reagents:
-
Cells metabolically labeled with an azide-containing amino acid (e.g., L-azidohomoalanine, AHA)
-
Lysis Buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors)
-
This compound
-
Click Chemistry Reaction Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Copper(II) Sulfate (CuSO4) stock solution (e.g., 50 mM in water)
-
Tris(2-carboxyethyl)phosphine (TCEP) or Sodium Ascorbate stock solution (e.g., 100 mM in water, freshly prepared)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) stock solution (e.g., 10 mM in DMSO)
-
Streptavidin-agarose or magnetic beads
-
Wash Buffer 1 (e.g., 1% SDS in PBS)
-
Wash Buffer 2 (e.g., 8 M urea in 100 mM Tris-HCl, pH 8.5)
-
Wash Buffer 3 (e.g., PBS with 0.1% Tween-20)
-
Elution Buffer (e.g., 2x Laemmli sample buffer for SDS-PAGE, or 8M Guanidine-HCl for mass spectrometry)
Procedure:
-
Cell Lysis: a. Harvest azide-labeled cells and wash with ice-cold PBS. b. Lyse the cell pellet in Lysis Buffer on ice for 30 minutes with periodic vortexing. c. Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C. d. Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA).
-
Click Chemistry Reaction: a. In a microcentrifuge tube, combine 1-5 mg of protein lysate with Click Chemistry Reaction Buffer to a final volume of 500 µL. b. Add this compound to a final concentration of 100 µM. c. Add TBTA to a final concentration of 100 µM. d. Add TCEP or Sodium Ascorbate to a final concentration of 1 mM. e. Add CuSO4 to a final concentration of 1 mM. f. Incubate the reaction for 1-2 hours at room temperature with gentle rotation.
-
Protein Precipitation (Optional, to remove excess reagents): a. Precipitate the protein by adding four volumes of ice-cold acetone and incubating at -20°C for 1 hour. b. Pellet the protein by centrifugation at 14,000 x g for 10 minutes at 4°C. c. Carefully remove the supernatant and wash the pellet with ice-cold methanol. d. Resuspend the protein pellet in a buffer compatible with the next step (e.g., 1% SDS in PBS).
-
Enrichment of Biotinylated Proteins: a. Equilibrate the required amount of streptavidin beads by washing three times with Wash Buffer 3. b. Add the click-reacted lysate (or the resuspended protein pellet) to the equilibrated beads. c. Incubate for 1-2 hours at room temperature with gentle rotation.
-
Washing: a. Pellet the beads by centrifugation or using a magnetic stand and discard the supernatant. b. Wash the beads sequentially with 1 mL of Wash Buffer 1, Wash Buffer 2, and Wash Buffer 3. Perform each wash for 5-10 minutes with rotation. Repeat each wash step at least twice.
-
Elution: a. After the final wash, remove all residual buffer. b. For analysis by SDS-PAGE/Western blot, add 50 µL of 2x Laemmli sample buffer to the beads and boil at 95°C for 5-10 minutes. c. For mass spectrometry analysis, elute with a compatible buffer such as 8M Guanidine-HCl or perform on-bead digestion with trypsin.
Protocol 2: On-Bead Digestion for Mass Spectrometry
This protocol is designed for the identification of enriched proteins by mass spectrometry.
Materials and Reagents:
-
Enriched proteins on streptavidin beads (from Protocol 1, step 5)
-
Reduction Buffer (e.g., 10 mM DTT in 50 mM Ammonium Bicarbonate)
-
Alkylation Buffer (e.g., 55 mM iodoacetamide in 50 mM Ammonium Bicarbonate)
-
Trypsin (mass spectrometry grade)
-
Digestion Buffer (e.g., 50 mM Ammonium Bicarbonate)
-
Formic Acid
Procedure:
-
Reduction and Alkylation: a. After the final wash step in Protocol 1, resuspend the beads in 100 µL of Reduction Buffer. b. Incubate at 56°C for 30 minutes. c. Cool to room temperature and add 100 µL of Alkylation Buffer. d. Incubate in the dark at room temperature for 20 minutes.
-
Washing: a. Pellet the beads and wash three times with 50 mM Ammonium Bicarbonate to remove excess DTT and iodoacetamide.
-
Tryptic Digestion: a. Resuspend the beads in 100 µL of Digestion Buffer. b. Add trypsin to a final concentration of 10-20 ng/µL. c. Incubate overnight at 37°C with shaking.
-
Peptide Collection and Desalting: a. Pellet the beads by centrifugation and carefully collect the supernatant containing the digested peptides. b. Perform a second elution of peptides from the beads with 50 µL of 50% acetonitrile/0.1% formic acid. c. Combine the supernatants. d. Acidify the peptide solution with formic acid to a final concentration of 0.1-1%. e. Desalt the peptides using C18 StageTips or equivalent before analysis by LC-MS/MS.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High Background/Non-specific Binding | Insufficient washing | Increase the number and stringency of wash steps. Use detergents like SDS and chaotropic agents like urea in the wash buffers. |
| Endogenous biotinylated proteins | Pre-clear the lysate with streptavidin beads before the click reaction. | |
| Non-specific binding to beads | Block the beads with BSA or use commercially available pre-blocked beads. | |
| Low Yield of Enriched Proteins | Inefficient azide labeling | Optimize the concentration and incubation time of the azide-containing substrate. |
| Inefficient click reaction | Ensure the use of freshly prepared reducing agent (e.g., sodium ascorbate). Optimize the concentrations of copper, ligand, and reducing agent. | |
| Incomplete capture by beads | Ensure sufficient bead capacity for the amount of biotinylated protein. Increase incubation time with beads. | |
| Inefficient elution | Use a stronger elution buffer (e.g., boiling in SDS sample buffer). For mass spectrometry, consider on-bead digestion. |
Disclaimer: These protocols are intended as a general guide. Optimization of specific conditions, such as reagent concentrations, incubation times, and buffer compositions, may be necessary for different experimental systems. Always refer to the manufacturer's instructions for specific reagents and equipment. For research use only. Not for use in diagnostic procedures.
Application Notes and Protocols for Detecting Protein-Protein Interactions with Biotinamide-C3-PEG3-C-alkyne
Introduction
The study of protein-protein interactions (PPIs) is fundamental to understanding cellular processes, signaling pathways, and the mechanisms of disease. Proximity-labeling techniques coupled with mass spectrometry have become powerful tools for identifying both stable and transient PPIs in their native cellular context. This document outlines the application of Biotinamide-C3-PEG3-C-alkyne , a versatile chemical probe, in a two-step, click chemistry-based workflow for the detection and quantification of protein-protein interactions.
This method, a variation of Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT), involves the metabolic incorporation of an azide-modified amino acid into newly synthesized proteins.[1] These azide-bearing proteins serve as a "handle" for the subsequent covalent attachment of the alkyne-containing biotin probe via a highly specific and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" reaction.[2] The biotinylated proteins and their interaction partners can then be enriched and identified by mass spectrometry, providing a snapshot of the protein interactome at a specific point in time.
Applications
-
Identification of Novel Protein-Protein Interactions: Elucidate previously unknown interaction partners of a protein of interest.
-
Dynamic Interactome Profiling: Analyze changes in protein-protein interactions in response to stimuli, drug treatment, or disease progression.[3]
-
Mapping Organelle Proteomes: Characterize the protein composition of specific subcellular compartments.
-
Validation of Drug Targets: Identify the cellular targets of a drug and its off-target effects by observing changes in protein interactions.
Experimental Workflow and Signaling Pathway Diagrams
Caption: Experimental workflow for proximity labeling using this compound.
Caption: Hypothetical signaling pathway amenable to study with this proximity labeling method.
Experimental Protocols
This protocol is adapted from established BONCAT and click chemistry methods.[4][5][6]
Metabolic Labeling of Cells with Azidohomoalanine (AHA)
-
Cell Culture: Culture cells of interest to approximately 70-80% confluency in standard growth medium.
-
Methionine Depletion: Aspirate the growth medium, wash the cells once with pre-warmed phosphate-buffered saline (PBS), and incubate the cells in methionine-free medium for 1 hour to deplete endogenous methionine.
-
AHA Labeling: Replace the methionine-free medium with fresh methionine-free medium supplemented with L-azidohomoalanine (AHA) to a final concentration of 50 µM.
-
Incubation: Incubate the cells for the desired labeling period (e.g., 4-18 hours) under standard cell culture conditions.
-
Cell Harvest: After incubation, place the culture dish on ice, aspirate the medium, and wash the cells twice with ice-cold PBS.
Cell Lysis and Protein Extraction
-
Lysis Buffer Preparation: Prepare a lysis buffer appropriate for maintaining protein interactions (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors).
-
Cell Lysis: Add ice-cold lysis buffer to the cells and scrape them from the dish. Transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubation and Sonication: Incubate the lysate on ice for 30 minutes with occasional vortexing. Further disrupt the cells by sonication (e.g., 3 cycles of 10 seconds on, 30 seconds off).
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Transfer the supernatant to a new tube and determine the protein concentration using a standard protein assay (e.g., BCA assay).
Click Reaction with this compound
-
Reaction Setup: In a microcentrifuge tube, combine the cell lysate (e.g., 1 mg of total protein) with the click chemistry reagents in the following order:
-
This compound (from a 10 mM stock in DMSO) to a final concentration of 100 µM.
-
Tris(2-carboxyethyl)phosphine (TCEP) (from a 50 mM stock in water) to a final concentration of 1 mM.
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) (from a 10 mM stock in DMSO) to a final concentration of 100 µM.
-
Copper(II) sulfate (CuSO₄) (from a 50 mM stock in water) to a final concentration of 1 mM.
-
-
Incubation: Vortex the reaction mixture and incubate at room temperature for 1-2 hours on a rotator.
Enrichment of Biotinylated Proteins
-
Bead Preparation: Use streptavidin-coated magnetic beads. Wash the required amount of beads three times with lysis buffer.
-
Protein Binding: Add the click reaction mixture to the washed streptavidin beads and incubate for 1-2 hours at 4°C on a rotator.
-
Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads extensively to remove non-specifically bound proteins, performing the following washes sequentially:
-
Twice with lysis buffer.
-
Once with 1 M KCl.
-
Once with 0.1 M Na₂CO₃.
-
Once with 2 M urea in 10 mM Tris-HCl, pH 8.0.
-
Twice with lysis buffer.
-
On-Bead Digestion and Sample Preparation for Mass Spectrometry
-
Reduction and Alkylation: Resuspend the beads in 100 µL of 50 mM ammonium bicarbonate. Add dithiothreitol (DTT) to a final concentration of 10 mM and incubate at 56°C for 30 minutes. Cool to room temperature and add iodoacetamide (IAA) to a final concentration of 20 mM, then incubate in the dark for 30 minutes.
-
Tryptic Digestion: Add sequencing-grade trypsin to the bead suspension (e.g., 1 µg of trypsin for every 50 µg of estimated protein) and incubate overnight at 37°C with shaking.
-
Peptide Elution: Pellet the beads with a magnetic stand and transfer the supernatant containing the digested peptides to a new tube.
-
Desalting: Acidify the peptides with formic acid and desalt using a C18 StageTip or equivalent.
-
LC-MS/MS Analysis: Analyze the desalted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Data Presentation
The following table presents a subset of quantitative data from a study employing a click-chemistry-based enrichment strategy to identify protein-protein interactions in human cells.[6] The data showcases identified interacting proteins and their relative abundance.
| Protein Accession | Gene Symbol | Protein Name | Peptide Count | Fold Change (Experiment vs. Control) | p-value |
| P04637 | TP53 | Cellular tumor antigen p53 | 25 | 15.2 | 1.2e-5 |
| P06493 | MDM2 | E3 ubiquitin-protein ligase Mdm2 | 18 | 12.8 | 3.4e-5 |
| Q00987 | MDM4 | Protein Mdm4 | 12 | 10.5 | 1.1e-4 |
| P62258 | HSPA8 | Heat shock cognate 71 kDa protein | 32 | 2.1 | 0.04 |
| P08238 | HSP90AA1 | Heat shock protein HSP 90-alpha | 28 | 1.9 | 0.05 |
| P63104 | YWHAZ | 14-3-3 protein zeta/delta | 15 | 8.7 | 5.6e-4 |
| Q96A08 | USP7 | Ubiquitin carboxyl-terminal hydrolase 7 | 21 | 9.1 | 4.2e-4 |
Conclusion
The use of this compound in a BONCAT-based workflow offers a robust and specific method for the identification and quantification of protein-protein interactions. The bioorthogonal nature of the click reaction ensures minimal off-target labeling, and the strong biotin-streptavidin interaction allows for stringent purification conditions, reducing background noise and increasing the confidence of identified interactors. This approach provides a powerful tool for researchers in basic science and drug development to explore the dynamic landscape of the cellular interactome.
References
- 1. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BONCAT: metabolic labeling, click chemistry, and affinity purification of newly synthesized proteomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Quantitative, Time-Resolved Proteomic Analysis by Combining Bioorthogonal Noncanonical Amino Acid Tagging and Pulsed Stable Isotope Labeling by Amino Acids in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BONCAT: Metabolic Labeling, Click Chemistry, and Affinity Purification of Newly Synthesized Proteomes | Springer Nature Experiments [experiments.springernature.com]
- 6. Frontiers | Enhanced protein–protein interaction network construction promoted by in vivo cross-linking with acid-cleavable click-chemistry enrichment [frontiersin.org]
Application Notes and Protocols for Fluorescent Labeling of Biomolecules Using Biotin-Alkyne Tags
For Researchers, Scientists, and Drug Development Professionals
Introduction
The precise and efficient labeling of biomolecules is fundamental to understanding complex biological processes and is a cornerstone of modern drug development. Click chemistry, a set of powerful, reliable, and selective reactions, has emerged as a superior method for bioconjugation.[1][2] Specifically, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) allows for the covalent ligation of an azide-functionalized molecule to an alkyne-functionalized molecule with exceptional specificity and efficiency under biocompatible conditions.[3][4][5][6][7]
This document provides detailed application notes and protocols for the fluorescent labeling of biomolecules utilizing a two-step approach: first, the introduction of a biotin-alkyne tag onto the target biomolecule, followed by the "clicking" of an azide-containing fluorescent dye. This method offers a versatile and sensitive platform for the detection, imaging, and quantification of proteins, nucleic acids, and other biomolecules.
Principle of the Method
The core of this labeling strategy is the bioorthogonal nature of the azide and alkyne functional groups, which are absent in most biological systems.[7] This ensures that the labeling reaction is highly specific to the tagged biomolecule. The workflow involves two key steps:
-
Biomolecule Modification: An alkyne group is incorporated into the target biomolecule. This can be achieved through various methods, such as metabolic labeling with amino acid or nucleotide analogs containing an alkyne group, or by chemical modification of the biomolecule with an alkyne-containing reagent.[3][8] The presence of biotin on the alkyne tag also allows for subsequent affinity purification or detection using streptavidin-based methods.[9]
-
Click Chemistry Reaction: The alkyne-tagged biomolecule is then reacted with an azide-functionalized fluorescent probe. In the presence of a copper(I) catalyst, a stable triazole linkage is formed, covalently attaching the fluorescent dye to the biomolecule.[3][5][6]
Caption: General workflow for biotin-alkyne tagging and fluorescent labeling.
Key Applications
-
Cellular Imaging: Visualization of the localization and dynamics of specific proteins or other biomolecules within fixed or living cells.
-
Flow Cytometry: Quantification of labeled biomolecules on or within cells for high-throughput analysis.
-
Protein Profiling: Identification and quantification of newly synthesized proteins through metabolic labeling with alkyne-containing amino acids.[8]
-
Affinity Pull-down and Mass Spectrometry: Isolation and identification of tagged biomolecules and their interacting partners using the biotin-streptavidin interaction.
Experimental Protocols
Protocol 1: Labeling of Proteins in Cell Lysate
This protocol describes the labeling of alkyne-modified proteins in a cell lysate with an azide-functionalized fluorescent dye.
Materials:
-
Cell lysate containing alkyne-modified protein (1-5 mg/mL)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Fluorescent azide probe stock solution (10 mM in DMSO)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (100 mM in water)
-
Copper(II) sulfate (CuSO4) stock solution (20 mM in water)
-
Sodium ascorbate stock solution (300 mM in water, freshly prepared)
-
1.5 mL microfuge tubes
Procedure:
-
In a 1.5 mL microfuge tube, combine the following reagents in order:
-
50 µL of protein lysate (1-5 mg/mL)
-
100 µL of PBS buffer
-
4 µL of the fluorescent azide probe stock solution (final concentration: 20 µM)
-
-
Vortex the mixture briefly.
-
Add 10 µL of the 100 mM THPTA stock solution and vortex briefly.
-
Add 10 µL of the 20 mM CuSO4 stock solution and vortex briefly.
-
To initiate the click reaction, add 10 µL of the 300 mM sodium ascorbate stock solution.
-
Vortex the mixture briefly.
-
Protect the reaction from light and incubate at room temperature for 30-60 minutes. Longer incubation times may improve labeling efficiency.[10]
-
The labeled proteins in the lysate are now ready for downstream analysis, such as SDS-PAGE and in-gel fluorescence scanning, or for purification.
Purification of Labeled Protein (Optional):
-
Protein Precipitation:
-
Add four volumes of ice-cold acetone to the reaction mixture.
-
Incubate at -20°C for at least 1 hour.
-
Centrifuge at 14,000 x g for 10 minutes to pellet the proteins.
-
Carefully discard the supernatant.
-
Wash the protein pellet with ice-cold methanol.
-
Resuspend the protein pellet in a suitable buffer.
-
-
Spin Desalting Columns: For rapid removal of excess reagents, use a spin desalting column according to the manufacturer's instructions.
Protocol 2: Labeling of Alkyne-Modified Oligonucleotides/DNA
This protocol is for the fluorescent labeling of alkyne-modified oligonucleotides or DNA.
Materials:
-
Alkyne-modified oligonucleotide/DNA
-
Nuclease-free water
-
2M Triethylammonium acetate (TEAA) buffer, pH 7.0
-
Dimethyl sulfoxide (DMSO)
-
Fluorescent azide probe stock solution (10 mM in DMSO)
-
5 mM Ascorbic acid stock solution (freshly prepared in water)
-
10 mM Copper(II)-TBTA stock solution in 55% DMSO
-
Inert gas (e.g., nitrogen or argon)
-
Acetone (for oligonucleotides) or Ethanol (for DNA)
-
3 M Sodium acetate, pH 5.2 (for DNA precipitation)
Procedure:
-
Dissolve the alkyne-modified oligonucleotide or DNA in nuclease-free water in a microfuge tube.
-
Add 2M TEAA buffer, pH 7.0, to a final concentration of 0.2 M.
-
Add DMSO to a final concentration of 50% (v/v) and vortex.
-
Add the fluorescent azide stock solution to a final concentration that is 1.5 times the concentration of the oligonucleotide/DNA and vortex.[11]
-
Add the 5 mM ascorbic acid stock solution to a final concentration of 0.5 mM and vortex briefly.[11]
-
Degas the solution by bubbling with an inert gas for 30 seconds.[12][13]
-
Add the 10 mM Copper(II)-TBTA stock solution to a final concentration of 0.5 mM.[11]
-
Flush the tube with inert gas, cap it tightly, and vortex thoroughly.
-
If a precipitate forms, heat the vial at 80°C for 3 minutes and vortex again.[12][13]
-
Incubate the reaction at room temperature overnight.[12][13]
-
Precipitation:
-
For oligonucleotides: Add at least 4 volumes of acetone, mix well, and incubate at -20°C for 20 minutes.[12]
-
For DNA: Add 1/10 volume of 3 M sodium acetate, pH 5.2, and 2.5 volumes of cold 100% ethanol. Mix well and incubate at -20°C for at least 1 hour.
-
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Carefully discard the supernatant.
-
Wash the pellet with 70% ethanol (for DNA) or acetone (for oligonucleotides).
-
Centrifuge again, discard the supernatant, and air-dry the pellet.
-
Resuspend the labeled oligonucleotide/DNA in a suitable buffer.
-
The labeled product can be further purified by RP-HPLC or PAGE.[12][13]
Data Presentation
Table 1: Factors Influencing Labeling Efficiency
| Parameter | Recommended Range/Condition | Rationale |
| Ratio of Dye to Biomolecule | 1.5 - 10 fold molar excess of dye | Ensures complete labeling of the alkyne sites. The optimal ratio should be determined empirically. |
| Copper(I) Catalyst | 50 - 500 µM CuSO4 with a 5-fold excess of ligand | Higher concentrations can increase reaction rates, but may also increase background or damage biomolecules.[4] |
| Reducing Agent | 2.5 - 5 mM Sodium Ascorbate | Sufficient concentration is needed to maintain copper in the Cu(I) state.[14] |
| Ligand | THPTA or TBTA | Stabilizes the Cu(I) catalyst, accelerates the reaction, and protects biomolecules from oxidative damage.[5][6] |
| Reaction Time | 30 minutes to overnight | Longer incubation can increase yield, especially for dilute samples. |
| Temperature | Room Temperature | Sufficient for most CuAAC reactions. |
| pH | 4 - 11 | The CuAAC reaction is largely pH-insensitive within this range.[7] |
Table 2: Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low or No Signal | Inefficient click reaction | - Ensure all reagents are fresh, especially the sodium ascorbate solution. - Optimize the concentration of copper, ligand, and reducing agent. - Increase the incubation time. |
| Low labeling of the biomolecule with the alkyne tag | - Verify the incorporation of the alkyne tag using a biotin-based detection method (e.g., streptavidin blot). | |
| Photobleaching of the fluorescent dye | - Minimize exposure of the sample to light. - Use an antifade mounting medium for microscopy. | |
| High Background | Non-specific binding of the fluorescent probe | - Decrease the concentration of the fluorescent azide probe. - Increase the number and duration of washing steps after the click reaction. - Include a blocking step (e.g., with BSA) before labeling.[11] |
| Copper-mediated fluorescence | - Ensure the use of a copper-chelating ligand in sufficient excess (5-10 fold) over the copper sulfate.[11] | |
| Impure reagents | - Use freshly prepared solutions of sodium ascorbate. - Verify the purity of the azide and alkyne probes.[11] | |
| Precipitation of Reagents | Low solubility of the fluorescent azide probe | - If precipitation is observed, briefly heat the reaction mixture (e.g., 80°C for 3 minutes) and vortex.[12][13] - Use a more water-soluble fluorescent dye if available. |
Visualizations
Caption: Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) mechanism.
Caption: Troubleshooting workflow for low fluorescent signal.
References
- 1. researchgate.net [researchgate.net]
- 2. Troubleshooting in Fluorescent Staining - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Copper-catalysed azide–alkyne cycloaddition on live M13 bacteriophage for expanding the molecular diversity of phage-displayed peptide libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. Linker Length in Biotinylated Probes is Key to Identifying Target Proteins for Anticancer Natural Product OSW-1 | Research | News | Tokyo University of Agriculture and Technology [tuat.ac.jp]
- 9. A Critical and Comparative Review of Fluorescent Tools for Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Signal to Noise Ratio as a Cross-Platform Metric for Intraoperative Fluorescence Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Biotin Quantitation Kits | Thermo Fisher Scientific - US [thermofisher.com]
- 14. jenabioscience.com [jenabioscience.com]
Application Notes and Protocols for Nascent Protein Analysis using Biotinamide-C3-PEG3-C-alkyne in BONCAT
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT) is a powerful technique for the selective analysis of newly synthesized proteins within a complex biological system. This method relies on the metabolic incorporation of a non-canonical amino acid containing a bioorthogonal handle, such as an azide or an alkyne, into nascent polypeptide chains. Subsequently, this handle can be selectively reacted with a complementary probe for visualization or enrichment.
This document provides detailed application notes and protocols for the use of Biotinamide-C3-PEG3-C-alkyne, a biotinylated alkyne probe, in conjunction with the BONCAT methodology for the enrichment and subsequent analysis of nascent proteins. The inclusion of a polyethylene glycol (PEG) spacer enhances the solubility and accessibility of the biotin moiety, facilitating efficient capture of labeled proteins.
Principle of the Method
The BONCAT workflow using an azide-bearing non-canonical amino acid (e.g., L-azidohomoalanine, AHA) and this compound involves three main steps:
-
Metabolic Labeling: Cells or organisms are cultured in the presence of an azide-containing amino acid analog (e.g., AHA), which is incorporated into newly synthesized proteins in place of its canonical counterpart (e.g., methionine).
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click" Reaction: The azide groups on the nascent proteins are covalently ligated to the terminal alkyne of the this compound probe. This highly specific and efficient reaction forms a stable triazole linkage.
-
Enrichment and Analysis: The biotinylated nascent proteins are then enriched from the total proteome using streptavidin-coated beads. The enriched proteins can be identified and quantified using mass spectrometry-based proteomics.
Data Presentation
The choice of biotin-alkyne probe can influence the efficiency of nascent protein identification. The following table summarizes a comparison between an uncleavable biotin-alkyne probe, similar in structure to this compound, and an acid-cleavable probe (DADPS). The data highlights the number of identified newly synthesized proteins and peptides from different starting amounts of AHA-labeled brain tissue.[1]
| Starting Material (mg) | Probe Type | Number of Identified Nascent Proteins | Number of Identified Nascent Peptides |
| 4 | Uncleavable Biotin-PEG-alkyne | ~1800 | ~4500 |
| 4 | Acid-Cleavable (DADPS) | ~2800 | ~8000 |
| 2 | Uncleavable Biotin-PEG-alkyne | ~1500 | ~3500 |
| 2 | Acid-Cleavable (DADPS) | ~2500 | ~7000 |
| 1 | Uncleavable Biotin-PEG-alkyne | ~1200 | ~2500 |
| 1 | Acid-Cleavable (DADPS) | ~2200 | ~6000 |
Note: Data is adapted from a study comparing a Biotin-PEG4-alkyne to a cleavable DADPS probe.[1] this compound is expected to have comparable performance to the uncleavable Biotin-PEG-alkyne.
Experimental Protocols
The following protocols are adapted from established BONCAT procedures and are suitable for use with this compound.[1]
Part I: Metabolic Labeling of Nascent Proteins with AHA
-
Cell Culture: Culture cells to the desired confluency using standard protocols. For suspension cells, ensure they are in the logarithmic growth phase.
-
Methionine Depletion (Optional but Recommended): To increase the incorporation efficiency of AHA, replace the regular culture medium with methionine-free medium.[1] Incubate the cells for 1 hour.
-
AHA Labeling: Add L-azidohomoalanine (AHA) to the methionine-free medium to a final concentration of 1 mM. Incubate the cells for the desired labeling period (e.g., 1-4 hours). The optimal concentration and incubation time may need to be determined empirically for each cell type and experimental goal.
-
Cell Harvesting: After the labeling period, place the culture dish on ice, aspirate the medium, and wash the cells twice with ice-old phosphate-buffered saline (PBS).
-
Cell Lysis: Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors). Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
Part II: Click Chemistry Reaction with this compound
-
Prepare Click Chemistry Reagents:
-
This compound: Prepare a 10 mM stock solution in DMSO.
-
Copper(II) Sulfate (CuSO₄): Prepare a 50 mM stock solution in water.
-
Tris(2-carboxyethyl)phosphine (TCEP): Prepare a 50 mM stock solution in water. Note: Prepare fresh or store at -20°C in single-use aliquots.
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA): Prepare a 10 mM stock solution in DMSO.
-
-
Set up the Click Reaction: In a microcentrifuge tube, combine the following in order:
-
Protein Lysate (containing AHA-labeled proteins): 1 mg
-
This compound (10 mM): 5 µL (final concentration 50 µM)
-
TCEP (50 mM): 2 µL (final concentration 1 mM)
-
TBTA (10 mM): 3 µL (final concentration 30 µM)
-
CuSO₄ (50 mM): 1 µL (final concentration 0.5 mM)
-
Adjust the final volume to 100 µL with PBS.
-
-
Incubation: Vortex the reaction mixture gently and incubate at room temperature for 1-2 hours with rotation.
-
Protein Precipitation: To remove excess reagents, precipitate the protein by adding four volumes of ice-cold acetone. Incubate at -20°C overnight.
-
Pellet and Wash: Centrifuge the mixture at 15,000 x g for 15 minutes at 4°C. Discard the supernatant and wash the protein pellet with ice-cold methanol.
-
Resuspend Protein: Air-dry the pellet and resuspend it in a buffer suitable for downstream applications (e.g., 8 M urea in 100 mM HEPES, pH 8.5 for mass spectrometry).[1]
Part III: Enrichment of Biotinylated Nascent Proteins
-
Prepare Streptavidin Beads: Resuspend streptavidin-coated magnetic beads in wash buffer (e.g., 0.1% SDS in PBS). Wash the beads three times according to the manufacturer's instructions.
-
Binding: Add the resuspended protein sample to the washed streptavidin beads. Incubate for 1-2 hours at room temperature with rotation.
-
Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads extensively to remove non-specifically bound proteins. A typical wash series includes:
-
Twice with 1% SDS in PBS.
-
Twice with 8 M urea in 100 mM Tris-HCl, pH 8.0.
-
Twice with 20% acetonitrile in 100 mM ammonium bicarbonate.
-
-
Elution (for Mass Spectrometry):
-
On-bead Digestion: Resuspend the beads in a digestion buffer (e.g., 1 M urea in 100 mM Tris-HCl, pH 8.0) containing a reducing agent (e.g., DTT). After reduction and alkylation (e.g., with iodoacetamide), add trypsin and incubate overnight at 37°C. The supernatant containing the digested peptides can then be collected for LC-MS/MS analysis.
-
Elution with Biotin Competition: While the biotin-streptavidin interaction is very strong, elution can be attempted with buffers containing a high concentration of free biotin at elevated temperatures and denaturing conditions. However, on-bead digestion is generally more efficient.
-
Visualizations
Experimental Workflow
References
Application Notes and Protocols: Enzymatic Labeling of Proteins with Biotin-Alkyne Probes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The precise and targeted labeling of proteins is a cornerstone of modern biological research and drug development. Enzymatic labeling methods offer a highly specific and controlled alternative to traditional chemical conjugation techniques, which often result in heterogeneous products. This document provides detailed application notes and protocols for the enzymatic labeling of proteins with biotin-alkyne probes, a powerful two-step strategy that enables robust protein detection, purification, and analysis.
This method leverages the high specificity of enzymes to install a bioorthogonal alkyne handle onto a target protein. This is followed by a highly efficient and specific "click" reaction with a biotin-azide probe. The resulting biotinylated protein can then be utilized in a wide array of downstream applications, including affinity purification, Western blotting, and protein-protein interaction studies. The use of biotin-alkyne probes, particularly those with cleavable linkers, provides a versatile tool for proteomic research.
Principle of the Method
The enzymatic labeling of proteins with biotin-alkyne probes is a two-stage process:
-
Enzymatic Incorporation of an Alkyne Moiety: A protein of interest is first tagged with a recognition sequence for a specific enzyme. This enzyme then covalently attaches a biotin analog containing an alkyne functional group to a specific amino acid residue within the recognition tag. The biotin ligase BirA from E. coli, in conjunction with its recognition sequence, the AviTag, is a commonly used system. However, wild-type E. coli BirA shows limited efficiency in utilizing bulky biotin-alkyne analogs. For improved performance, biotin ligases from other organisms, such as Saccharomyces cerevisiae or Pyrococcus horikoshii, which exhibit greater substrate promiscuity, are recommended.
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click" Chemistry: The alkyne-modified protein is then reacted with a biotin-azide probe in the presence of a copper(I) catalyst. This reaction forms a stable triazole linkage, covalently attaching the biotin moiety to the protein of interest.
Data Presentation
Comparison of Biotin Ligases for Alkyne-Biotin Analog Incorporation
| Enzyme | Organism of Origin | Substrate Promiscuity with Alkyne-Biotin Analogs | Notes |
| BirA | Escherichia coli | Low to Moderate | Wild-type enzyme has low efficiency with bulky alkyne analogs. |
| Biotin Ligase | Saccharomyces cerevisiae | High | Readily accepts alkyne-functionalized biotin analogs.[1] |
| Biotin Ligase | Pyrococcus horikoshii | High | Can utilize both azide and alkyne-bearing biotin analogs.[1][2] |
Properties of Cleavable Biotin-Alkyne Probes
| Linker Type | Cleavage Agent | Cleavage Conditions | Residual Mass on Protein | Reference |
| Dialkoxydiphenylsilane (DADPS) | 10% Formic Acid | 30 minutes at room temperature | 143 Da | [3] |
| Disulfide | DTT, TCEP, or 2-mercaptoethanol | Mild reducing conditions | Variable | |
| Photocleavable (PC) | UV light (e.g., 365 nm) | Irradiation | Variable | |
| Diazo | 50 mM Sodium Dithionite | Mild reducing conditions | Variable | [3] |
Experimental Protocols
Protocol 1: Enzymatic Incorporation of Biotin-Alkyne using Saccharomyces cerevisiae Biotin Ligase
This protocol is adapted from standard in vitro biotinylation protocols and tailored for the use of a biotin-alkyne analog with Saccharomyces cerevisiae biotin ligase, which has been shown to be more permissive for such analogs.
Materials:
-
Purified AviTag-fused protein of interest (POI)
-
Purified Saccharomyces cerevisiae Biotin Ligase (ScBirA)
-
Biotin-Alkyne Probe (e.g., from a commercial supplier)
-
10X Reaction Buffer: 500 mM Bicine-HCl, pH 8.3
-
100 mM ATP solution
-
100 mM MgCl₂ solution
-
Nuclease-free water
Procedure:
-
Reaction Setup: Prepare the following reaction mixture in a microcentrifuge tube on ice. The final volume can be scaled as needed.
| Component | Stock Concentration | Final Concentration | Volume for 100 µL Reaction |
| 10X Reaction Buffer | 10X | 1X | 10 µL |
| AviTag-POI | 1 mg/mL | 50 µM | Variable |
| ScBirA | 1 mg/mL | 2.5 µM | Variable |
| Biotin-Alkyne | 10 mM | 250 µM | 2.5 µL |
| ATP | 100 mM | 10 mM | 10 µL |
| MgCl₂ | 100 mM | 10 mM | 10 µL |
| Nuclease-free water | - | - | To 100 µL |
-
Incubation: Mix the components gently by pipetting. Incubate the reaction at 30°C for 2-4 hours. For difficult proteins, the incubation time can be extended to overnight at room temperature.
-
Enzyme Removal (Optional): If the presence of ScBirA interferes with downstream applications, it can be removed. If ScBirA is His-tagged, it can be removed using Ni-NTA resin.
-
Removal of Excess Reagents: Remove unreacted biotin-alkyne, ATP, and other small molecules by buffer exchange using a desalting column (e.g., Zeba™ Spin Desalting Columns) equilibrated with a suitable buffer for your downstream application (e.g., PBS).
-
Verification of Labeling (Optional): The successful incorporation of the alkyne handle can be verified by mass spectrometry, which will show a mass shift corresponding to the addition of the biotin-alkyne moiety.
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Biotinylation
This protocol describes the "click" reaction to attach a biotin-azide probe to the alkyne-labeled protein.
Materials:
-
Alkyne-labeled protein from Protocol 1 in a suitable buffer (e.g., PBS)
-
Biotin-Azide Probe (e.g., Biotin-PEG4-Azide)
-
Click-Chemistry Reaction Buffer (e.g., PBS)
-
50 mM Copper(II) Sulfate (CuSO₄) solution in water
-
100 mM Sodium Ascorbate solution in water (prepare fresh)
-
10 mM Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA) solution in DMSO/water
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the following reagents in the order listed.
| Component | Stock Concentration | Final Concentration | Volume for 100 µL Reaction |
| Alkyne-labeled Protein | 1 mg/mL | 10 µM | Variable |
| Biotin-Azide | 10 mM | 100 µM | 1 µL |
| THPTA/TBTA | 10 mM | 500 µM | 5 µL |
| Copper(II) Sulfate | 50 mM | 1 mM | 2 µL |
| Sodium Ascorbate | 100 mM | 5 mM | 5 µL |
| Reaction Buffer | - | - | To 100 µL |
-
Incubation: Mix the components gently by pipetting. Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
Removal of Excess Reagents: Purify the biotinylated protein from excess reagents using a desalting column or dialysis.
-
Verification of Biotinylation: Successful biotinylation can be confirmed by Western blot analysis using a streptavidin-HRP conjugate. A band corresponding to the molecular weight of your protein should be detected.
Visualizations
Caption: Workflow for enzymatic labeling of proteins with biotin-alkyne probes.
Caption: Downstream applications of biotinylated proteins.
Conclusion
The enzymatic labeling of proteins with biotin-alkyne probes provides a robust and specific method for protein modification. The use of biotin ligases from organisms such as Saccharomyces cerevisiae enhances the efficiency of incorporating alkyne-containing biotin analogs. The subsequent click chemistry reaction is highly efficient and bioorthogonal, ensuring specific labeling. This two-step approach, coupled with the versatility of biotin-avidin interactions and the option of cleavable linkers, makes it a powerful tool for a wide range of applications in proteomics and drug discovery.
References
- 1. Enzyme-mediated labeling of proteins and protein-protein interactions in vitro and in living cells [dspace.mit.edu]
- 2. Crystal structures of biotin protein ligase from Pyrococcus horikoshii OT3 and its complexes: structural basis of biotin activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Troubleshooting & Optimization
improving solubility of Biotinamide-C3-PEG3-C-alkyne in aqueous buffers
This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the solubility of Biotinamide-C3-PEG3-C-alkyne in aqueous buffers for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound?
A1: this compound is a compound designed with enhanced water solubility in mind. The polyethylene glycol (PEG3) linker significantly improves its solubility in aqueous solutions compared to biotin alone.[1][2][3][4][5][6] However, for creating highly concentrated stock solutions, organic solvents are recommended. This compound is highly soluble in organic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[7][8][9][10][11][12] A similar compound, Biotin-PEG3-azide, has been reported to be soluble in water up to 10 mg/mL, suggesting the PEG3 linker provides good aqueous solubility.[13]
Q2: Why is a PEG (polyethylene glycol) linker included in this molecule?
A2: The PEG linker serves two primary purposes. First, it increases the hydrophilicity of the molecule, which enhances its solubility in aqueous buffers.[1][4][5] Second, the PEG chain acts as a flexible spacer arm, which can minimize steric hindrance when the biotin moiety binds to avidin or streptavidin.[1][4][12][14]
Q3: Can I dissolve this compound directly in my aqueous experimental buffer?
A3: While the PEG linker improves water solubility, directly dissolving the compound in an aqueous buffer to achieve a high concentration may be difficult. The recommended and most reliable method is to first prepare a high-concentration stock solution in a compatible organic solvent, such as DMSO, and then dilute this stock solution into your aqueous buffer to the desired final working concentration.[7][8][9][11][15][16]
Q4: What are the best practices for storing stock solutions of this compound?
A4: Stock solutions prepared in an anhydrous organic solvent like DMSO can be stored at -20°C for about a month or at -80°C for up to six months.[7][9][10][13] It is crucial to use a high-quality, anhydrous grade of DMSO, as the presence of moisture can degrade the compound over time.[7][9][13] To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.
Troubleshooting Guide
This guide addresses common issues encountered when preparing solutions of this compound.
Issue 1: The compound is not dissolving in the organic solvent.
-
Possible Cause: The concentration may be too high, or the solvent quality may be poor.
-
Troubleshooting Steps:
-
Use Ultrasonic Agitation: Sonication can help to break up any small aggregates and facilitate dissolution.[7][8][9][10][11][13]
-
Ensure Solvent Quality: Use a fresh, high-purity, anhydrous grade of DMSO. Hygroscopic DMSO (which has absorbed water) can significantly reduce the solubility of the compound.[7][9][10][13]
-
Gentle Warming: Briefly and gently warming the solution can sometimes aid dissolution. However, avoid excessive heat, which could degrade the compound.
-
Issue 2: The compound precipitates out of solution when diluted into my aqueous buffer.
-
Possible Cause: The final concentration of the compound in the aqueous buffer exceeds its solubility limit, or the organic solvent concentration is too high, causing precipitation of other buffer components.
-
Troubleshooting Steps:
-
Reduce Final Concentration: The simplest solution is to lower the final working concentration of the this compound in your experiment.
-
Optimize Co-Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your aqueous buffer is as low as possible, ideally below 1% (v/v), to avoid affecting your biological system and to prevent precipitation.
-
Sequential Dilution: Instead of a single large dilution, try a stepwise, serial dilution into the aqueous buffer. This can sometimes prevent localized high concentrations that lead to precipitation.
-
Vortex During Dilution: Add the stock solution to the aqueous buffer while vortexing to ensure rapid and uniform mixing.
-
Issue 3: I am observing protein precipitation after biotinylation.
-
Possible Cause: Over-modification of the protein with biotin can alter its isoelectric properties and lead to precipitation.[17]
-
Troubleshooting Steps:
-
Reduce Molar Excess: Decrease the molar ratio of the biotinylation reagent to your protein in the reaction mixture.[17]
-
Adjust pH after Reaction: In some cases, adjusting the pH of the solution after the reaction is complete can help to resolubilize the biotinylated protein.[17]
-
Optimize Reaction Time: Shortening the incubation time of the biotinylation reaction may reduce the extent of modification and prevent precipitation.[17]
-
Quantitative Data Summary
The following table summarizes the solubility of Biotin-PEG-alkyne compounds based on data from various suppliers for structurally similar molecules. Note that the exact solubility of this compound may vary slightly.
| Solvent | Compound Analogue | Reported Solubility | Molar Concentration (Approx.) | Notes |
| DMSO | Biotin-PEG4-alkyne | 100 mg/mL[7][11] | 218.5 mM | Ultrasonic agitation recommended. Use of fresh, anhydrous DMSO is critical.[7] |
| DMSO | Biotin alkyne | 250 mg/mL[9] | 888.5 mM | Ultrasonic agitation recommended.[9] |
| Water | Biotin-PEG3-azide | 10 mg/mL[13] | 22.5 mM | Ultrasonic agitation recommended.[13] |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
This protocol describes the preparation of a 100 mM stock solution of this compound (MW: 472.60 g/mol ) in DMSO.
Materials:
-
This compound (solid)
-
Anhydrous, high-purity DMSO
-
Microcentrifuge tubes
-
Pipettors and sterile tips
Methodology:
-
Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.
-
Weigh out a precise amount of the compound (e.g., 5 mg).
-
Add the appropriate volume of anhydrous DMSO to achieve the desired concentration. For a 100 mM stock from 5 mg of compound (MW 472.60):
-
Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Concentration (mol/L)
-
Volume (µL) = ((0.005 g / 472.60 g/mol ) / 0.1 mol/L) * 1,000,000 µL/L ≈ 105.8 µL
-
-
Vortex the solution thoroughly until the solid is completely dissolved. If necessary, use a brief sonication step.
-
Aliquot the stock solution into single-use volumes in microcentrifuge tubes.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).
Protocol 2: Preparation of a Working Solution in Aqueous Buffer
This protocol describes the dilution of the DMSO stock solution into an aqueous buffer (e.g., PBS, pH 7.4) to a final concentration of 100 µM.
Materials:
-
100 mM this compound stock solution in DMSO
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
Microcentrifuge tubes
-
Pipettors and sterile tips
Methodology:
-
Thaw a single-use aliquot of the 100 mM stock solution.
-
Determine the volume of stock solution needed for your final working solution. For a 1 mL final volume at 100 µM:
-
V1 (stock) = (C2 (final) * V2 (final)) / C1 (stock)
-
V1 (µL) = (100 µM * 1000 µL) / 100,000 µM = 1 µL
-
-
Add 999 µL of the aqueous buffer to a microcentrifuge tube.
-
While gently vortexing the buffer, add the 1 µL of the 100 mM stock solution. This ensures rapid mixing and prevents localized high concentrations that can lead to precipitation.
-
The final working solution is now ready for your experiment. Note that the final DMSO concentration in this example is 0.1%.
Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: Troubleshooting logic for compound precipitation.
References
- 1. medkoo.com [medkoo.com]
- 2. Biotin-PEG3-alkyne, 1421701-68-9 | BroadPharm [broadpharm.com]
- 3. Biotin-PEG4-alkyne, 1458576-00-5 | BroadPharm [broadpharm.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. PC Biotin-PEG3-alkyne, 1869922-24-6 | BroadPharm [broadpharm.com]
- 6. Diazo Biotin-PEG3-alkyne, 1884349-58-9 | BroadPharm [broadpharm.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Biotin alkyne_TargetMol [targetmol.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Biotin-PEG4-alkyne | PROTAC Linker | TargetMol [targetmol.com]
- 12. vectorlabs.com [vectorlabs.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. vectorlabs.com [vectorlabs.com]
- 15. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. vectorlabs.com [vectorlabs.com]
Technical Support Center: Optimizing Copper-Catalyzed Click Reactions
Welcome to the technical support center for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click" chemistry. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their click reactions.
Frequently Asked Questions (FAQs)
Q1: My click reaction is showing low or no product yield. What are the common causes and how can I troubleshoot this?
A1: Low or no yield in a CuAAC reaction can stem from several factors, ranging from reagent quality to reaction conditions. A systematic troubleshooting approach is often the most effective way to identify and resolve the issue.
Common Causes for Low Yield:
-
Inactive Catalyst: The catalytically active species is Cu(I), which can be readily oxidized to the inactive Cu(II) state by dissolved oxygen.[1][2]
-
Inappropriate Ligand: The choice and concentration of the ligand are crucial for stabilizing the Cu(I) catalyst and accelerating the reaction.[3][4]
-
Reagent Quality: Impurities in azides, alkynes, or solvents can significantly hinder the reaction.[3]
-
Substrate-Specific Issues: Steric hindrance near the azide or alkyne functional groups can slow down the reaction.[3] Additionally, certain functional groups on your substrates, such as thiols, can coordinate with the copper catalyst and inhibit the reaction.[3]
-
Incorrect Stoichiometry: An inappropriate ratio of azide to alkyne can lead to incomplete conversion.[3]
-
Suboptimal Reaction Conditions: Factors like temperature, pH, and solvent can influence the reaction outcome.
Below is a troubleshooting workflow to address low or no product yield:
Q2: I am observing side products in my reaction mixture. What are the common side reactions and how can I minimize them?
A2: The most common side reaction in CuAAC is the oxidative homocoupling of the alkyne substrate, which can be minimized by ensuring the reaction is free of oxygen and that a sufficient amount of reducing agent is present.[5] Additionally, reactive oxygen species (ROS) generated by the ascorbate-driven reduction of dissolved oxygen can degrade sensitive biomolecules.[6]
Strategies to Minimize Side Reactions:
-
Degassing: Thoroughly degas all solutions to remove dissolved oxygen. This can be achieved by bubbling an inert gas like argon or nitrogen through the reaction mixture.[7][8]
-
Use of Ligands: Copper-chelating ligands like THPTA or TBTA can help limit the degradation of biomolecules by ROS.[9]
-
Additives: For reactions involving proteins, adding aminoguanidine can help intercept byproducts of ascorbate oxidation that might otherwise modify or crosslink the protein.[6][10]
Q3: How do I choose the right ligand for my click reaction?
A3: The choice of ligand is critical for a successful CuAAC reaction. The ideal ligand stabilizes the Cu(I) oxidation state, increases the reaction rate, and, in the case of bioconjugation, is water-soluble and biocompatible.[1][2]
| Ligand | Key Properties | Common Applications |
| THPTA | High water solubility, moderate reaction kinetics, moderate biocompatibility.[2][11] | Aqueous synthesis, bioconjugation.[12][13] |
| TBTA | Water-insoluble (requires organic co-solvent), very high reaction kinetics, low biocompatibility.[2][11] | Organic synthesis.[14] |
| BTTAA | Water-soluble, very high reaction kinetics, very high biocompatibility, low cytotoxicity.[2][11] | In vivo and in vitro applications, bioconjugation.[13] |
| BTTES | High water solubility, high reaction kinetics, very high biocompatibility.[2] | In vivo and in vitro applications. |
Q4: What is the optimal order of adding reagents?
A4: The order of reagent addition is crucial to prevent the precipitation of copper salts and ensure the formation of the active catalytic complex. The recommended order is as follows:
It is highly recommended to pre-mix the copper source and the ligand before adding them to the solution containing the azide and alkyne.[3] The reaction is then initiated by the addition of the reducing agent, such as sodium ascorbate.[6][8] Adding the ascorbate last prevents the premature reduction of Cu(II) before it can be complexed by the ligand, which could lead to the formation of insoluble copper species.[8]
Q5: How can I purify my click reaction product?
A5: Purification strategies for click reaction products depend on the nature of the product and the starting materials. For biomolecules, it is crucial to remove the copper catalyst, which can be toxic to cells.[9]
-
Size Exclusion Chromatography (SEC): Effective for separating larger bioconjugates from smaller molecules like excess reagents and the catalyst.
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): A common method for purifying oligonucleotides and peptides.[7][15]
-
Molecular Weight Cut-Off (MWCO) Centrifugation: A simple and rapid method for separating larger products from smaller, unconjugated molecules and catalysts.[16]
-
Precipitation: For oligonucleotides and DNA, precipitation with agents like lithium perchlorate in acetone or sodium acetate and ethanol can be used.[15][17]
Experimental Protocols
General Protocol for CuAAC Bioconjugation in Aqueous Buffer
This protocol serves as a starting point and may require optimization for specific substrates and applications.
1. Preparation of Stock Solutions:
-
Azide-containing biomolecule: Prepare in a suitable buffer (e.g., phosphate buffer, pH 7.4).
-
Alkyne-containing molecule: Dissolve in DMSO or a suitable buffer.
-
Copper(II) sulfate (CuSO₄): 20 mM in water.[3]
-
Ligand (e.g., THPTA): 50 mM in water.[3]
-
Sodium Ascorbate: 100 mM in water (prepare fresh for each use).[3]
-
Aminoguanidine (optional): 100 mM in water.[3]
2. Reaction Setup:
The following table provides example volumes for a final reaction volume of 500 µL.
| Reagent | Stock Concentration | Volume to Add | Final Concentration |
| Biomolecule-Alkyne + Buffer | - | 432.5 µL | 57.8 µM |
| Cargo-Azide | - | 10 µL | - |
| CuSO₄ | 20 mM | 2.5 µL | 0.1 mM |
| THPTA (Ligand) | 50 mM | 5.0 µL | 0.5 mM |
| Aminoguanidine (optional) | 100 mM | 25 µL | 5 mM |
| Sodium Ascorbate | 100 mM | 25 µL | 5 mM |
| Total Volume | 500 µL |
This is an example from a published protocol and should be optimized for your specific needs.[10]
3. Procedure:
-
In a microcentrifuge tube, combine the azide-containing biomolecule and the alkyne-containing molecule in the appropriate buffer.
-
In a separate tube, premix the CuSO₄ and ligand solutions.[3]
-
Add the copper/ligand mixture to the reaction tube containing the azide and alkyne.
-
If using, add the aminoguanidine solution.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.[10]
-
Gently mix the reaction and allow it to proceed at room temperature. Reaction times can vary from a few minutes to several hours.[3]
-
Monitor the reaction progress using an appropriate analytical technique (e.g., LC-MS, SDS-PAGE).
-
Once the reaction is complete, proceed with the appropriate purification method.
Note: For oxygen-sensitive reactions, it is recommended to degas all solutions with an inert gas (e.g., argon or nitrogen) prior to initiating the reaction.[7]
References
- 1. benchchem.com [benchchem.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. benchchem.com [benchchem.com]
- 4. Ligands for Click Chemistry | TCI AMERICA [tcichemicals.com]
- 5. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pseudo-ligandless Click Chemistry for Oligonucleotide Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. lumiprobe.com [lumiprobe.com]
- 12. broadpharm.com [broadpharm.com]
- 13. interchim.fr [interchim.fr]
- 14. Click Chemistry in Drug Discovery [sigmaaldrich.com]
- 15. lumiprobe.com [lumiprobe.com]
- 16. Effective, Rapid, and Small-Scale Bioconjugation and Purification of "Clicked" Small-Molecule DNA Oligonucleotide for Nucleic Acid Nanoparticle Functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. What are the general procedures for click chemistry labeling of oligonucleotide and DNA? | AAT Bioquest [aatbio.com]
reducing non-specific binding in biotin pull-down assays
Technical Support Center: Biotin Pull-Down Assays
Welcome to our dedicated support center for biotin pull-down assays. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you minimize non-specific binding and improve the accuracy of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of non-specific binding in biotin pull-down assays?
Non-specific binding in biotin pull-down assays can stem from several sources. Proteins or other biomolecules may bind to the streptavidin beads through interactions that are not mediated by the specific biotin-streptavidin bond, leading to background noise in the results.[1] The main causes include:
-
Hydrophobic Interactions: Proteins with hydrophobic regions can non-specifically adhere to the surfaces of the beads or other proteins.[2][3]
-
Ionic/Electrostatic Interactions: Charged proteins can interact with charged surfaces on the beads or other molecules in the lysate.[2][3]
-
Endogenous Biotinylated Proteins: Many cells naturally contain biotinylated proteins (e.g., carboxylases) that will bind to streptavidin beads, creating background bands.[4][5]
-
Binding to the Bead Matrix: The material of the beads themselves (e.g., agarose or magnetic particles) can have an affinity for certain proteins.[6]
-
Nucleic Acid Contamination: Negatively charged DNA and RNA can mediate indirect binding between proteins and the beads.[7]
Q2: What is the purpose of a "blocking" step, and what are common blocking agents?
A blocking step is crucial for saturating non-specific binding sites on the streptavidin beads before introducing your sample. This prevents proteins from your lysate from binding directly to the bead surface. Common blocking agents include:
-
Bovine Serum Albumin (BSA): A widely used protein blocking agent that shields charged and hydrophobic surfaces.[2][8] It is typically used at a concentration of 1%.[2]
-
Unrelated Proteins: Using an unrelated protein can help saturate the beads.[9]
-
Yeast tRNA: This can be used to block the beads, especially in RNA pull-down assays, to prevent non-specific binding of RNA-binding proteins.[10]
-
Free Biotin: Can be used to block any remaining unoccupied biotin-binding sites on the streptavidin after the biotinylated probe has been immobilized.[11][12]
Q3: How do I choose the right controls for my biotin pull-down experiment?
Proper controls are essential to distinguish between specific interactions and non-specific binding. Key controls include:
-
Beads-only Control: Incubating streptavidin beads with your cell lysate without any biotinylated bait. This helps identify proteins that bind non-specifically to the beads themselves.[11]
-
Unbiotinylated Bait Control: If possible, using a version of your bait protein that has not been biotinylated can help identify interactions that are not dependent on the biotin tag.
-
Isotype Control (for antibody-based pull-downs): Using a non-specific antibody of the same isotype as your primary antibody helps to identify non-specific binding to the antibody.[13]
-
Negative Control Lysate: Using a lysate from cells that do not express the target protein can help confirm the specificity of the interaction.
Q4: Can endogenous biotin be a problem, and how can I address it?
Yes, endogenous biotinylated proteins are a common source of background.[4][5] While you cannot completely block endogenous biotinylation in live cells, you can mitigate its effects.[4] One strategy is to pre-clear the lysate by incubating it with streptavidin beads to deplete these naturally biotinylated molecules before adding your biotinylated bait.[14]
Troubleshooting Guides
Issue 1: High background in both the experimental lane and the negative control lane.
This suggests that proteins are binding non-specifically to the streptavidin beads.
Troubleshooting Workflow
graph Troubleshooting_High_Background { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];
// Nodes Start [label="High Background in All Lanes", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Preclear [label="Pre-clear Lysate with Bare Beads", fillcolor="#FBBC05", fontcolor="#202124"]; Block [label="Optimize Blocking Step\n(e.g., increase BSA concentration or incubation time)", fillcolor="#FBBC05", fontcolor="#202124"]; Wash [label="Increase Wash Stringency\n(increase salt, detergent, or number of washes)", fillcolor="#FBBC05", fontcolor="#202124"]; Bead_Type [label="Consider a Different Bead Type\n(e.g., magnetic vs. agarose)", fillcolor="#FBBC05", fontcolor="#202124"]; Resolved [label="Problem Resolved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Unresolved [label="Problem Persists", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Start -> Preclear [label="Step 1"]; Preclear -> Block [label="If background is still high"]; Block -> Wash [label="If background is still high"]; Wash -> Bead_Type [label="If background is still high"]; Preclear -> Resolved [label="If background is reduced"]; Block -> Resolved [label="If background is reduced"]; Wash -> Resolved [label="If background is reduced"]; Bead_Type -> Resolved [label="If background is reduced"]; Bead_Type -> Unresolved; }
Caption: Troubleshooting decision tree for high background.Detailed Steps:
-
Pre-clear the Lysate: Before adding your biotinylated bait, incubate the cell lysate with streptavidin beads for 30-60 minutes at 4°C.[15][16] This will capture proteins that non-specifically bind to the beads. Pellet the beads and use the supernatant for your pull-down.
-
Optimize Blocking: Ensure you are adequately blocking the beads. You can try increasing the concentration of your blocking agent (e.g., BSA to 1%) or extending the blocking incubation time.[2]
-
Increase Wash Stringency: Non-specific interactions are often weaker than the biotin-streptavidin bond. You can increase the stringency of your wash buffers to disrupt these interactions.[1] See the table below for suggestions.
-
Change Bead Type: Some proteins may have a higher affinity for certain bead materials. If you are using agarose beads, consider switching to magnetic beads, or vice versa.
Issue 2: Many protein bands are visible in the experimental lane, but not in the negative control.
This could indicate non-specific interactions mediated by your bait protein or nucleic acid contamination.
Troubleshooting Steps:
-
Adjust Wash Buffer Composition: The interactions may be weak. Modify your wash buffer to disrupt ionic or hydrophobic interactions without disrupting the specific interaction.[17]
-
Titrate Bait Protein Amount: Using too much biotinylated bait can increase the chances of non-specific interactions.[17] Try reducing the amount of bait protein used.
-
Treat with Nuclease: If you suspect nucleic acids are mediating the interactions, treat your lysate with a nuclease (e.g., micrococcal nuclease) before the pull-down.[7]
Data Presentation: Optimizing Wash Buffer Conditions
The composition of your wash buffer is critical for reducing non-specific binding.[17] Start with a base buffer (e.g., PBS or TBS) and modify it as needed.
| Component | Starting Concentration | Purpose & Optimization | Notes |
| Salt (NaCl or KCl) | 150 mM | Disrupts ionic interactions. Increase concentration stepwise (e.g., to 300 mM, 500 mM) to increase stringency.[2][8][11][17] | High salt can disrupt some specific protein-protein interactions. |
| Non-ionic Detergent (NP-40 or Triton X-100) | 0.1 - 0.5% | Reduces non-specific hydrophobic interactions.[2][17][18] | Can be included in both lysis and wash buffers. |
| Ionic Detergent (SDS or Sodium Deoxycholate) | 0.01 - 0.1% | Provides high stringency but may disrupt weaker, specific interactions. Use with caution.[17] | Often used in more stringent buffers like RIPA. |
| Glycerol | 5 - 10% | Can help stabilize proteins and reduce non-specific binding.[17] | |
| Protease Inhibitors | As per manufacturer | Essential to prevent protein degradation throughout the procedure.[16][17] | Add fresh to your buffers before use. |
Experimental Protocols
Protocol 1: Pre-clearing Lysate and Blocking Beads
This protocol is designed to remove proteins that bind non-specifically to the streptavidin beads.
Materials:
-
Cell lysate
-
Streptavidin-conjugated beads (agarose or magnetic)
-
Blocking buffer (e.g., PBS with 1% BSA)
-
Ice
-
Microcentrifuge tubes
-
Rotating mixer
Procedure:
-
Resuspend the streptavidin bead slurry.
-
Transfer the required amount of beads for your experiment (plus an equal amount for pre-clearing) to a new microcentrifuge tube.
-
Wash the beads 2-3 times with ice-cold PBS. Pellet the beads by centrifugation (for agarose) or using a magnetic rack (for magnetic beads) between washes.
-
After the final wash, resuspend the beads designated for blocking in blocking buffer. Incubate for 1 hour at 4°C on a rotating mixer.
-
For pre-clearing, add an equal volume of washed, un-blocked beads to your cell lysate.[16]
-
Incubate the lysate-bead mixture for 30-60 minutes at 4°C on a rotator.[15]
-
Pellet the beads by centrifugation or with a magnetic rack.
-
Carefully transfer the supernatant (the pre-cleared lysate) to a new tube containing the pre-blocked beads from step 4.
-
You can now proceed with your pull-down by adding your biotinylated bait to the pre-cleared lysate and blocked beads.
Visualization of Experimental Workflow
// Nodes Start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Prepare_Lysate [label="Prepare Cell Lysate\n(with protease inhibitors)", fillcolor="#F1F3F4", fontcolor="#202124"]; Pre_Clear [label="Pre-clear Lysate\n(with unconjugated beads)", fillcolor="#FBBC05", fontcolor="#202124"]; Block_Beads [label="Block Streptavidin Beads\n(e.g., with BSA)", fillcolor="#FBBC05", fontcolor="#202124"]; Incubate_Bait [label="Incubate Biotinylated Bait\nwith Pre-cleared Lysate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Add_Beads [label="Add Blocked Beads to Lysate-Bait Mixture", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Wash [label="Wash Beads\n(to remove non-specific binders)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Elute [label="Elute Bound Proteins", fillcolor="#34A853", fontcolor="#FFFFFF"]; Analyze [label="Analyze by SDS-PAGE / Western Blot / Mass Spec", fillcolor="#F1F3F4", fontcolor="#202124"]; End [label="End", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Start -> Prepare_Lysate; Prepare_Lysate -> Pre_Clear; Pre_Clear -> Incubate_Bait; Block_Beads -> Add_Beads; Incubate_Bait -> Add_Beads; Add_Beads -> Wash; Wash -> Elute; Elute -> Analyze; Analyze -> End; }
Caption: General workflow for a biotin pull-down assay.References
- 1. synapsewaves.com [synapsewaves.com]
- 2. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. Troubleshooting streptavidin enrichment of biotinylated proteins. – P4EU [p4eu.org]
- 7. Protein-protein interaction assays: eliminating false positive interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nicoyalife.com [nicoyalife.com]
- 9. researchgate.net [researchgate.net]
- 10. An Optimized Quantitative Pull-Down Analysis of RNA-Binding Proteins Using Short Biotinylated RNA [jove.com]
- 11. researchgate.net [researchgate.net]
- 12. assets.fishersci.com [assets.fishersci.com]
- 13. Immunoprecipitation (IP) and co-immunoprecipitation protocol | Abcam [abcam.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. Immunoprecipitation Protocol For Native Proteins | Cell Signaling Technology [cellsignal.com]
- 16. IP Sample Preparation | Proteintech Group [ptglab.com]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
troubleshooting low labeling efficiency with Biotinamide-C3-PEG3-C-alkyne
Technical Support Center: Biotinamide-C3-PEG3-C-alkyne Labeling
Welcome to the technical support center for this compound. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to low labeling efficiency in their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing very low or no biotin labeling. What are the primary causes?
Low labeling efficiency with this compound in a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction can stem from several factors. The most common issues involve the degradation or inactivity of key reagents, suboptimal reaction conditions, or interference from components in your sample or buffer.
A logical approach to troubleshooting this issue is to systematically verify the integrity of each component and optimize the reaction conditions.
Q2: How can I ensure my copper catalyst is active?
The active catalyst in CuAAC is Copper(I) (Cu+), which is readily oxidized to the inactive Copper(II) (Cu2+) by dissolved oxygen.[1][2] To maintain a sufficient concentration of Cu(I), a reducing agent, typically sodium ascorbate, is added to the reaction.[1][3][4]
Troubleshooting Steps:
-
Use Fresh Reagents: Prepare sodium ascorbate solutions fresh just before use. Ascorbate in solution can degrade, especially when exposed to air.
-
Degas Solutions: Before adding the catalyst and reducing agent, degas your buffers and solutions by sparging with an inert gas like argon or nitrogen to minimize dissolved oxygen.[5]
-
Use a Ligand: A copper-chelating ligand like THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) or TBTA (Tris(benzyltriazolylmethyl)amine) can protect the Cu(I) from oxidation and increase reaction efficiency.[3][5][6] THPTA is recommended for biological applications due to its water solubility.[5]
| Component | Recommended Starting Concentration | Purpose |
| Copper(II) Sulfate (CuSO₄) | 50 µM - 1 mM | Source of copper catalyst.[7] |
| Sodium Ascorbate | 2.5 mM - 5 mM | Reduces Cu(II) to active Cu(I).[3] |
| THPTA (Ligand) | 250 µM - 5 mM (5x Cu conc.) | Protects Cu(I) and accelerates reaction.[3][8] |
| Biotin-Alkyne | 25 µM - 100 µM | The labeling reagent. |
| Azide-modified molecule | >1x Alkyne concentration | The molecule to be labeled. |
Q3: My buffer contains Tris. Is this a problem?
Yes, certain buffer components can inhibit the CuAAC reaction.
-
Tris: Tris is a known copper ligand and can interfere with the catalysis, so it should be avoided.[3]
-
Chelators: Strong chelating agents like EDTA will sequester copper ions, rendering them unavailable for the reaction.
-
pH: The optimal pH range for CuAAC is generally between 6.5 and 8.0.[3]
Recommended Buffers: Phosphate-buffered saline (PBS), HEPES, or carbonate buffers are generally compatible with the reaction.[3]
Q4: I see a precipitate forming during my reaction. What is it and how can I prevent it?
Precipitate formation can be a sign of several issues:
-
Copper Hydroxide: At higher pH, copper salts can precipitate out of solution. Ensure your reaction pH is within the optimal range.
-
Protein Aggregation: Reactive oxygen species (ROS) generated by the copper/ascorbate system can damage proteins, leading to aggregation.[3] Adding a ROS scavenger like aminoguanidine can help mitigate this.[3][8]
-
Reagent Insolubility: The this compound itself may have limited solubility in purely aqueous buffers. A small amount of a co-solvent like DMSO or DMF can be used to aid solubility, but ensure it is compatible with your biological sample.
Key Experimental Protocols
Protocol: General Biotin Labeling of an Azide-Modified Protein in Solution
This protocol provides a starting point for labeling an azide-functionalized protein with this compound.
Methodology:
-
Prepare Stock Solutions:
-
Azide-Protein: Prepare your protein in a compatible buffer (e.g., PBS, pH 7.4) at a concentration of 1-10 mg/mL.
-
Biotin-Alkyne: Prepare a 10 mM stock solution of this compound in DMSO.
-
Catalyst Premix: Prepare a premix of Copper(II) Sulfate and THPTA. For example, mix equal volumes of a 50 mM CuSO₄ solution and a 250 mM THPTA solution to achieve a 1:5 molar ratio.
-
Reducing Agent: Prepare a 100 mM stock solution of sodium ascorbate in water. This solution must be made fresh immediately before use.
-
-
Reaction Assembly:
-
To your azide-protein solution, add the Biotin-Alkyne stock to a final concentration of 100-200 µM. Mix gently.
-
Add the CuSO₄/THPTA catalyst premix to the reaction to a final copper concentration of 100-200 µM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 2.5-5 mM.
-
-
Incubation:
-
Incubate the reaction at room temperature for 1-4 hours. For sensitive proteins, the reaction can be performed at 4°C for 12-24 hours.[9]
-
-
Purification:
-
Remove excess reagents and byproducts by running the reaction mixture through a desalting column or via dialysis.
-
Q5: What is the optimal order for adding reagents?
The order of addition is critical to prevent premature reactions and catalyst precipitation.[5] A recommended order is:
-
Start with your azide-modified biomolecule in a compatible buffer.
-
Add the this compound.
-
Add the copper source (e.g., CuSO₄), preferably pre-complexed with a ligand like THPTA.[5]
-
Initiate the reaction by adding the reducing agent (sodium ascorbate) last.[5]
Adding the ascorbate last ensures that the reduction of Cu(II) to Cu(I) happens in the presence of all other components, maximizing the catalytic cycle's efficiency and minimizing side reactions.[5]
References
- 1. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 2. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Click Chemistry [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. Fluorophore-Assisted Click Chemistry through Copper(I) Complexation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cu-Catalyzed Azide–Alkyne–Thiol Reaction Forms Ubiquitous Background in Chemical Proteomic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. neb.com [neb.com]
storage and handling recommendations for Biotinamide-C3-PEG3-C-alkyne
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the storage, handling, and use of Biotinamide-C3-PEG3-C-alkyne.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For optimal stability, this compound should be stored under the following conditions:
| Condition | Temperature | Duration | Notes |
| Solid (Powder) | -20°C | Up to 3 years | Keep tightly sealed and protected from moisture. |
| 4°C | Up to 2 years | For shorter-term storage. | |
| In Solvent | -80°C | Up to 6 months | Prepare stock solutions in an appropriate solvent (e.g., DMSO) and store in aliquots to avoid repeated freeze-thaw cycles.[1] |
| -20°C | Up to 1 month | For more frequent use of stock solutions.[1] |
Q2: How should I handle this compound in the laboratory?
A2: While not classified as a hazardous substance, it is recommended to follow standard laboratory safety practices. This includes wearing personal protective equipment such as gloves, a lab coat, and safety glasses. Avoid inhalation of the powder by handling it in a well-ventilated area or under a fume hood. In case of contact with skin or eyes, rinse thoroughly with water.
Q3: What solvents can I use to dissolve this compound?
A3: this compound exhibits good solubility in a variety of common laboratory solvents. The PEG3 linker enhances its aqueous solubility.[2][3][4]
| Solvent | Solubility | Notes |
| Dimethyl sulfoxide (DMSO) | High (e.g., 100 mg/mL)[1] | Ultrasonic treatment may be needed for complete dissolution.[1] Use freshly opened DMSO as it is hygroscopic.[1] |
| Dimethylformamide (DMF) | Soluble | A common solvent for click chemistry reactions. |
| Water | Soluble | The PEG linker improves water solubility.[2] |
| Dichloromethane (DCM) | Soluble | |
| Acetonitrile | Soluble |
Troubleshooting Guides
Low or No Yield in Click Chemistry Reactions
Problem: You are observing a low or no yield of your biotinylated product after performing a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
| Possible Cause | Recommended Solution |
| Inactive Copper Catalyst | The active catalyst is Copper(I), which can be oxidized to the inactive Copper(II) state.[5] Always use a freshly prepared solution of a reducing agent, such as sodium ascorbate, to maintain copper in its +1 oxidation state.[5] Degas your solvents to remove dissolved oxygen.[5] |
| Inappropriate Ligand or Ligand-to-Copper Ratio | A ligand like THPTA or BTTAA is crucial to stabilize the Cu(I) catalyst and accelerate the reaction.[5] The optimal ligand-to-copper ratio is typically between 1:1 and 5:1.[5] It is recommended to pre-mix the copper salt and the ligand before adding them to the reaction mixture.[5] |
| Substrate-Specific Issues | Steric hindrance around the alkyne or azide functional group can impede the reaction. Consider increasing the reaction time or temperature.[5] Functional groups like thiols on your substrate can interact with and inhibit the copper catalyst.[5] Increasing the catalyst and ligand concentration may help overcome this. |
| Incorrect Reagent Stoichiometry | While a 1:1 ratio of alkyne to azide is standard, using a slight excess (1.1 to 2-fold) of one of the components (usually the less precious one) can drive the reaction to completion.[5] |
| Impure Reagents or Solvents | Ensure you are using high-purity reagents and solvents, as impurities can interfere with the reaction. |
High Background in Biotin-Streptavidin Based Detection
Problem: You are experiencing high background signal in your downstream applications (e.g., Western blot, ELISA, pull-down assays) after biotinylation.
| Possible Cause | Recommended Solution |
| Non-specific Binding of Streptavidin/Avidin Conjugate | Ensure adequate blocking of your membrane or plate with a suitable blocking agent (e.g., BSA, non-fat dry milk). Adding a small amount of free biotin to the wash buffer after incubation with the streptavidin conjugate can help to block non-specific binding sites on the solid support.[6] |
| Contamination of Reagents | Use fresh and high-purity reagents to avoid contamination that can lead to non-specific signals. |
| Insufficient Washing | Increase the number and duration of wash steps to effectively remove unbound reagents. Ensure that the wash buffer volume is sufficient to completely cover the membrane or wells. |
| Precipitation of Labeled Molecule | Over-labeling a protein with biotin can alter its properties and lead to precipitation.[7] Reduce the molar ratio of the biotin-alkyne reagent to your molecule during the labeling reaction.[7] |
| Endogenous Biotin | Some cell lysates naturally contain biotinylated proteins. To mitigate this, you can perform a pre-clearing step by incubating the lysate with streptavidin-agarose beads before the pull-down assay with your biotinylated protein of interest. |
Experimental Protocols
General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Bioconjugation
This protocol provides a starting point and may require optimization for your specific application.
1. Preparation of Stock Solutions:
-
Azide-containing biomolecule: Prepare in a suitable buffer (e.g., phosphate buffer, pH 7.4).
-
This compound: Prepare a 10 mM stock solution in DMSO.
-
Copper(II) Sulfate (CuSO₄): Prepare a 20 mM stock solution in water.
-
Ligand (e.g., THPTA): Prepare a 50 mM stock solution in water.
-
Sodium Ascorbate: Prepare a 100 mM stock solution in water. This solution must be prepared fresh immediately before use.
2. Reaction Setup:
-
In a microcentrifuge tube, add your azide-containing biomolecule.
-
In a separate tube, pre-mix the CuSO₄ and ligand solutions. For a final copper concentration of 0.1 mM, a 5-fold excess of ligand (0.5 mM final concentration) is often used.[5]
-
Add the this compound stock solution to the tube containing your biomolecule.
-
Add the pre-mixed copper/ligand solution to the reaction tube.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
Gently mix the reaction and allow it to proceed at room temperature. Reaction times can range from a few minutes to several hours, depending on the substrates.
3. Purification of the Biotinylated Product:
-
The purification method will depend on the nature of your biomolecule.
-
For proteins: Techniques such as size-exclusion chromatography, dialysis, or affinity purification using streptavidin-coated resins can be employed to remove excess reagents.
-
For oligonucleotides and DNA: Precipitation with acetone or ethanol is a common method.[8]
Visualizations
Caption: General workflow for biotinylation using click chemistry.
Caption: Troubleshooting logic for low yield in click chemistry.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Biotin-PEG4-alkyne, 1458576-00-5 | BroadPharm [broadpharm.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. Biotin-PEG4-Alkyne | CAS:1458576-00-5 | Biopharma PEG [biochempeg.com]
- 5. benchchem.com [benchchem.com]
- 6. US6096508A - Method of reducing background in biotin-based assays - Google Patents [patents.google.com]
- 7. Labeling Chemistry Support—Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Technical Support Center: Minimizing Steric Hindrance with PEG Linkers in Bioconjugation
Welcome to the technical support center for bioconjugation applications. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to minimizing steric hindrance using polyethylene glycol (PEG) linkers.
Frequently Asked Questions (FAQs)
Q1: What is steric hindrance in the context of bioconjugation, and how do PEG linkers help?
A2: Steric hindrance is a phenomenon where the size and shape of molecules impede a chemical reaction or interaction.[1] In bioconjugation, this can prevent the successful attachment of a molecule (e.g., a drug) to a biomolecule (e.g., an antibody) or hinder the final conjugate's ability to bind to its biological target.[1] PEG linkers act as flexible, hydrophilic spacers that create distance between the conjugated molecules, which can minimize these steric clashes and improve the overall efficacy of the bioconjugate.[2]
Q2: How does the length of a PEG linker influence steric hindrance and the properties of the bioconjugate?
A2: The length of the PEG linker is a critical parameter. Shorter PEGs are suitable for more compact systems, while longer PEGs provide greater flexibility and are more effective at reducing steric hindrance, especially when conjugating large biomolecules.[2] However, an excessively long PEG chain can sometimes wrap around the biomolecule and interfere with its function.[1] The optimal length depends on the specific application and the molecules involved.[3][4] Longer PEG chains generally lead to a greater increase in the hydrodynamic radius of the conjugate, which can prolong its circulation half-life in the body.[5]
Q3: What are the different types of PEG linkers available, and how do I choose the right one?
A3: PEG linkers come in various forms, including linear and branched structures.[6] Linear PEGs are the most common and offer a straightforward way to connect two molecules. Branched or multi-arm PEGs allow for the attachment of multiple molecules, which can be useful for increasing drug-to-antibody ratios (DARs) in antibody-drug conjugates (ADCs) without causing aggregation.[7] The choice of linker also depends on the reactive groups on your molecules. Common reactive groups on PEG linkers include NHS esters (for amines), maleimides (for thiols), and alkynes/azides for "click chemistry".[2]
Q4: Can PEGylation affect the biological activity of my protein or antibody?
A4: Yes, while PEGylation can offer many benefits, it can also potentially decrease the biological activity of the conjugated molecule due to steric hindrance.[5] The PEG chain might block the active site of an enzyme or the antigen-binding site of an antibody. Therefore, it is crucial to carefully select the PEG linker length and the conjugation site to minimize any negative impact on biological function.[8]
Q5: What is the difference between discrete and polydisperse PEG linkers?
A5: Discrete PEGs (dPEGs) have a precise, uniform chain length, leading to more homogenous conjugates.[1] This is particularly important for therapeutic applications where consistency between batches is critical.[1] Polydisperse PEGs are a mixture of different chain lengths.
Troubleshooting Guides
Issue 1: Low Conjugation Efficiency or Yield
| Possible Cause | Recommended Solution |
| Steric Hindrance | The PEG linker may be too short to reach the target functional group, or the conjugation site is in a sterically hindered region of the biomolecule.[1] Consider using a longer or branched PEG linker to increase flexibility and reach.[1][2] Optimizing the molar ratio of the linker to the protein may also help drive the reaction to completion.[1] |
| Hydrolysis of Reactive Groups | Reactive groups like NHS esters are sensitive to moisture and can hydrolyze, especially at higher pH.[1][2] Prepare solutions of reactive PEG linkers immediately before use and avoid making stock solutions for long-term storage.[9][10] Perform NHS ester conjugations at a pH of 7.2-8.0.[1] |
| Oxidation of Thiols (for Maleimide Chemistry) | Cysteine residues can form disulfide bonds, making them unavailable for conjugation.[1] Reduce the biomolecule with a reducing agent like TCEP or DTT before conjugation.[1] It is important to remove the reducing agent before adding the maleimide-PEG linker.[1] |
| Incorrect Reaction Conditions | Suboptimal pH, temperature, or reaction time can lead to low yields.[1] Optimize the pH for your specific chemistry (e.g., pH 7.5-8.5 for NHS esters, pH 6.5-7.5 for maleimides).[2][11] Most conjugations work well at room temperature for 1-2 hours or at 4°C overnight.[1] |
Issue 2: Aggregation of the Bioconjugate
| Possible Cause | Recommended Solution |
| Hydrophobicity of the Payload | Many therapeutic payloads are hydrophobic, and high drug-to-antibody ratios (DARs) can lead to aggregation.[3] The inclusion of a hydrophilic PEG linker can mitigate this aggregation propensity.[3] |
| Insufficient PEGylation | The PEG linker may not be providing enough of a hydrophilic shield. Consider using a longer or branched PEG linker to improve solubility.[7] |
Issue 3: Reduced Biological Activity of the Conjugate
| Possible Cause | Recommended Solution |
| Steric Hindrance at the Active Site | The PEG linker or the conjugated molecule may be blocking the active site of the protein or the binding site of the antibody.[5] Try using a shorter PEG linker or a different conjugation site that is further away from the active region.[8] Site-directed mutagenesis can be used to introduce a more accessible conjugation site.[1] |
| Conformational Changes | The conjugation process itself might have altered the protein's structure.[1] Characterize the structure of the conjugate using techniques like circular dichroism (CD) spectroscopy.[1] Optimizing reaction conditions, such as using a lower temperature, may minimize the risk of denaturation.[1] |
Experimental Protocols
Protocol 1: General Procedure for NHS-Ester PEGylation of a Protein
This protocol outlines the steps for conjugating an NHS-ester functionalized PEG linker to primary amines (e.g., lysine residues) on a protein.[1]
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)[1]
-
NHS-Ester-PEG linker
-
Anhydrous DMSO or DMF[1]
-
Quenching buffer (e.g., 1 M Tris-HCl or glycine, pH 8.0)[12]
-
Purification equipment (e.g., size exclusion chromatography or dialysis)[1]
Procedure:
-
Prepare the Protein: Dissolve the protein in the amine-free buffer at a concentration of 2-10 mg/mL.[1]
-
Prepare the PEG-NHS Ester: Immediately before use, dissolve the PEG-NHS ester in anhydrous DMSO or DMF to a stock concentration of 10-50 mg/mL.[1]
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the dissolved PEG-NHS ester to the protein solution and mix gently.[1]
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.[1]
-
Quenching (Optional): To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes.[1]
-
Purification: Remove excess, unreacted PEG linker and byproducts using size exclusion chromatography or dialysis.[1]
-
Characterization: Analyze the purified conjugate by SDS-PAGE, mass spectrometry, and HPLC to confirm conjugation and assess purity.[1]
Protocol 2: General Procedure for Maleimide-Thiol PEGylation of a Protein
This protocol describes the conjugation of a maleimide-functionalized PEG linker to a free sulfhydryl group (cysteine) on a protein.[1]
Materials:
-
Protein with a free thiol group
-
Reaction buffer (e.g., PBS, pH 6.5-7.5, degassed and EDTA-containing)[13]
-
Reducing agent (e.g., TCEP) if thiols are oxidized[1]
-
Maleimide-PEG linker
-
Anhydrous DMSO or DMF
-
Quenching solution (e.g., 1 M 2-Mercaptoethanol or Cysteine)[13]
-
Purification equipment (e.g., desalting column or dialysis)[13]
Procedure:
-
Prepare the Protein: Dissolve the protein in the reaction buffer.
-
Reduction of Disulfide Bonds (if necessary): If the thiol groups are in the form of disulfide bonds, add a 10-100 fold molar excess of TCEP to the protein solution and incubate at room temperature for 20-60 minutes.[13]
-
Remove Reducing Agent: Immediately remove the TCEP using a desalting column equilibrated with the reaction buffer.[1]
-
Prepare the PEG-Maleimide: Immediately before use, dissolve the Maleimide-PEG linker in anhydrous DMSO or DMF.[13]
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the dissolved PEG-Maleimide to the protein solution.[13][14]
-
Incubation: Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.[14]
-
Quenching (Optional): Add a quenching solution to stop the reaction.
-
Purification: Purify the conjugate using a desalting column or dialysis to remove unreacted reagents.[13]
-
Characterization: Analyze the purified conjugate to confirm successful conjugation.
Visualizations
Caption: Mitigation of steric hindrance using a PEG linker.
Caption: General experimental workflow for bioconjugation.
Caption: Decision logic for selecting a PEG linker.
References
- 1. benchchem.com [benchchem.com]
- 2. precisepeg.com [precisepeg.com]
- 3. benchchem.com [benchchem.com]
- 4. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 7. adcreview.com [adcreview.com]
- 8. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 10. broadpharm.com [broadpharm.com]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. aladdin-e.com [aladdin-e.com]
Technical Support Center: Labeling Low-Abundance Proteins
Welcome to the technical support center for challenges in labeling low-abundance proteins. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental workflows.
Troubleshooting Guides
This section provides solutions to specific issues you may encounter when labeling and detecting low-abundance proteins.
Issue 1: Weak or No Signal for the Target Protein
Q: I am not detecting my low-abundance protein of interest, or the signal-to-noise ratio is very low. What are the possible causes and solutions?
A: This is a common challenge due to the low expression levels of the target protein, which can be masked by more abundant proteins.[1][2] Several factors from sample preparation to signal detection could be the cause.[3][4]
Possible Causes and Solutions:
| Cause | Solution | Supporting Evidence/Best Practices |
| Insufficient Protein Loaded | Increase the amount of protein loaded per well.[5] | For whole-cell extracts, a protein load of at least 20-30 µg per lane is recommended. For modified proteins in tissue extracts, it may be necessary to load up to 100 µg.[6] |
| Inefficient Protein Extraction | Use a lysis buffer optimized for the subcellular localization of your target protein.[7] Always include protease and phosphatase inhibitors in your lysis buffer to prevent protein degradation.[5] | Ionic detergents (e.g., SDS) are harsher and suitable for antibodies raised against denatured proteins, while non-ionic detergents (e.g., Triton-X) are milder and better for native protein detection.[7] |
| Poor Antibody Performance | Increase the primary antibody concentration or extend the incubation time (e.g., overnight at 4°C).[8] Ensure you are using a fresh dilution of the antibody.[8] | Titrate the antibody to find the optimal concentration. For low-abundance targets, consider using a higher sensitivity substrate and further diluting the primary and secondary antibodies to avoid oversaturation and high background.[9] |
| Suboptimal Detection Reagents | Use a more sensitive detection substrate, especially for chemiluminescence-based assays.[9] | High-sensitivity chemiluminescent substrates are designed to give higher light emittance from the HRP enzyme label compared to standard ECL substrates.[9] |
| Inefficient Protein Transfer (Western Blotting) | Confirm successful transfer by staining the membrane with Ponceau S. For low-abundance proteins, a PVDF membrane is often more suitable due to its higher binding capacity.[7][10] | Optimize transfer times based on the molecular weight of your protein; larger proteins generally require longer transfer times.[7] |
| Masking by High-Abundance Proteins | Employ enrichment or depletion strategies. This can involve depleting highly abundant proteins like albumin from plasma or enriching for your protein of interest.[1][11] | Methods like immunoaffinity depletion or the use of combinatorial peptide ligand libraries can concentrate low-abundance proteins.[1][12] |
Issue 2: High Background Obscuring the Signal
Q: My blots or images have high background noise, making it difficult to discern the specific signal from my low-abundance protein. How can I reduce this?
A: High background can be caused by several factors, including non-specific antibody binding and issues with blocking or washing steps.[10][13]
Possible Causes and Solutions:
| Cause | Solution | Best Practices |
| Non-specific Antibody Binding | Optimize the concentration of both primary and secondary antibodies. Excessive antibody can lead to non-specific binding.[10][13] | Perform a dot blot to determine the optimal antibody concentration.[10] For secondary antibodies, dilutions between 1:5,000 and 1:20,000 can significantly improve clarity.[13] |
| Inadequate Blocking | Use an appropriate blocking agent. 3-5% non-fat dry milk in TBST is effective for many applications. For phosphoprotein detection, 1-5% BSA in TBST is preferred as milk can interfere.[13] | Avoid over-blocking (more than 2 hours), which can mask the target protein.[13] For low-abundance protein detection, reducing the concentration of the blocking agent may be necessary.[7] |
| Insufficient Washing | Increase the number and duration of wash steps after antibody incubations. Use a buffer containing a detergent like Tween-20 (e.g., TBST/PBST).[13][14] | Perform 3-6 washes of 5-10 minutes each with gentle agitation to effectively remove unbound antibodies.[13] |
| Contaminated Reagents | Always use fresh, filtered buffers.[10][13] Avoid reusing blocking solutions or antibody dilutions.[10] | Bacterial growth in buffers can contribute to background noise.[10] |
| Membrane Drying | Ensure the membrane remains wet throughout the entire process, from blocking to detection.[13] | Drying of the membrane can cause a dramatic increase in background noise.[13] |
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in labeling low-abundance proteins?
A1: The main challenges include:
-
Low Signal-to-Noise Ratio: The signal from the low-abundance protein can be difficult to distinguish from background noise.[3][15]
-
Masking by High-Abundance Proteins: In complex samples like plasma or serum, highly abundant proteins (e.g., albumin, immunoglobulins) can obscure the detection of less abundant ones.[2][12]
-
Sample Loss During Preparation: Low concentrations of proteins are more susceptible to loss during various experimental steps like extraction, purification, and gel loading.[1]
-
Inefficient Labeling: Achieving a high labeling efficiency can be difficult when the target molecule is scarce.[16]
-
Detection Limits of Instrumentation: The sensitivity of the detection instrument (e.g., mass spectrometer, imager) may not be sufficient to detect the small amount of labeled protein.[17][18]
Q2: When should I consider enrichment or depletion strategies?
A2: You should consider these strategies when you are working with complex biological samples where a few proteins are highly abundant and your protein of interest is not.[11][12] This is particularly relevant for proteomics studies of plasma, serum, or total cell lysates.[2][12] Depletion of high-abundance proteins or enrichment of your target protein can significantly improve the chances of detection by mass spectrometry or western blotting.[11][12]
Q3: What is the benefit of using biotinylated antibodies for detecting low-abundance proteins?
A3: Biotinylated antibodies are used in signal amplification techniques.[19] Biotin has a very strong affinity for avidin and streptavidin.[19] By using a biotinylated secondary antibody, you can then introduce a complex of avidin or streptavidin conjugated to a reporter enzyme (like HRP).[19] This allows for the binding of multiple enzyme molecules to a single antibody, leading to a significant amplification of the signal, which is crucial for detecting proteins at very low expression levels.[19]
Q4: Can fluorescent protein tags like GFP be used for low-abundance proteins?
A4: Yes, fluorescent proteins (FPs) like GFP can be used, but there are challenges. If the expression of the fusion protein is very low, the fluorescence may be too weak to detect.[20] In such cases, you can use an anti-GFP antibody to amplify the signal in fixed cells.[20] Another alternative is to use self-labeling protein tags like HaloTag, which covalently bind to bright and photostable organic dyes, offering a more robust detection method for very low numbers of protein molecules.[21][22]
Q5: How can I minimize protein loss during sample preparation?
A5: To minimize the loss of low-abundance proteins:
-
Optimize Extraction: Use protocols and buffers specifically designed for your sample type and the protein's characteristics.[3]
-
Reduce Handling Steps: The fewer tubes and tips your sample comes into contact with, the lower the chance of loss due to non-specific binding.[1]
-
Use Low-Binding Consumables: Utilize low-protein-binding microcentrifuge tubes and pipette tips.[23]
-
Consider In-Solution Digestion: For mass spectrometry, in-solution digestion may be preferable to in-gel digestion to avoid peptide loss during extraction from the gel matrix, especially for very small sample amounts.[1][24]
Experimental Protocols & Workflows
Protocol 1: Affinity Purification-Mass Spectrometry (AP-MS) for Low-Abundance Protein Interactions
This protocol provides a general workflow for identifying protein-protein interactions involving a low-abundance "bait" protein.
-
Cell Lysis:
-
Lyse cells expressing an epitope-tagged bait protein in a buffer that maintains protein-protein interactions (e.g., containing non-ionic detergents).
-
Always include protease and phosphatase inhibitors.
-
-
Affinity Purification:
-
Incubate the cell lysate with affinity beads coupled to an antibody that recognizes the epitope tag (e.g., anti-FLAG, anti-HA).
-
Wash the beads extensively with wash buffer to remove non-specifically bound proteins. Using harsher wash conditions with higher salt or mild detergents can help reduce background.[23]
-
-
Elution:
-
Elute the bait protein and its interacting partners from the beads. A specific elution using a competitive peptide (e.g., FLAG peptide for anti-FLAG beads) is often preferred over a non-specific elution with a harsh buffer like SDS sample buffer to reduce contamination.[24]
-
-
Sample Preparation for Mass Spectrometry:
-
Perform in-solution digestion of the eluted proteins using trypsin. This is often preferred over in-gel digestion to minimize sample loss.[24]
-
Desalt the resulting peptides using a C18 column.
-
-
LC-MS/MS Analysis:
-
Analyze the peptide mixture using a high-resolution mass spectrometer.
-
-
Data Analysis:
Workflow Diagram: General AP-MS Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. Targeting Low-Abundance Proteins in Plasma and Serum Proteomics | PreOmics [preomics.com]
- 3. Detecting Low Abundance Proteins in Western Blotting | Thermo Fisher Scientific - US [thermofisher.com]
- 4. Detecting low abundant proteins in a western blot: Overcoming challenges for improved signal-to-noise of low expressing and precious sample targets [labroots.com]
- 5. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 6. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 7. stjohnslabs.com [stjohnslabs.com]
- 8. Western blot protocol for low abundance proteins | Abcam [abcam.com]
- 9. m.youtube.com [m.youtube.com]
- 10. news-medical.net [news-medical.net]
- 11. Low Abundance Proteins [labome.com]
- 12. An experimental workflow for enrichment of low abundant proteins from human serum for the discovery of serum biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. How to reduce background noise on PVDF membranes? â Membrane Solutions [membrane-solutions.com]
- 14. researchgate.net [researchgate.net]
- 15. Feature Detection Techniques for Preprocessing Proteomic Data - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Fluorescent labeling strategies for molecular bioimaging - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Affinity Enrichment for MS: Improving the yield of low abundance biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. news-medical.net [news-medical.net]
- 20. Labeling Using Fluorescent Proteins | Thermo Fisher Scientific - HK [thermofisher.com]
- 21. Quantification of very low-abundant proteins in bacteria using the HaloTag and epi-fluorescence microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. How to obtain a low background in immunoprecipitation assays | Proteintech Group [ptglab.com]
- 24. Affinity purification–mass spectrometry and network analysis to understand protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Aggregation of Biotinylated Proteins
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of biotinylated protein aggregation.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of biotinylated protein aggregation?
A1: Aggregation of biotinylated proteins can stem from several factors:
-
Over-biotinylation: Introducing an excessive number of biotin molecules onto a protein can alter its surface charge and hydrophobicity, leading to intermolecular interactions and aggregation.[1] This is one of the most common causes of precipitation.
-
Inappropriate Buffer Conditions: The pH and salt concentration of the buffer play a critical role in protein stability.[2][3] If the buffer pH is close to the protein's isoelectric point (pI), the net charge of the protein becomes zero, reducing repulsion between molecules and increasing the likelihood of aggregation.[3] Similarly, low salt concentrations can lead to aggregation for some proteins.[3]
-
Protein Concentration: High concentrations of the protein itself can increase the probability of intermolecular interactions and aggregation.
-
Presence of Reducing Agents: For proteins with disulfide bonds, the presence of reducing agents can lead to unfolding and subsequent aggregation.
-
Hydrolysis of NHS Ester: N-hydroxysuccinimide (NHS) ester biotinylation reagents are moisture-sensitive and can hydrolyze. An inactive, hydrolyzed reagent can lead to inefficient biotinylation and may contribute to aggregation issues.[1][4]
Q2: How does the biotin-to-protein molar ratio affect aggregation?
A2: The molar ratio of biotin to protein is a critical parameter to control during the biotinylation reaction. A higher ratio increases the degree of biotinylation, but also significantly increases the risk of aggregation and potential loss of protein activity.[1] It is recommended to perform optimization experiments to determine the ideal ratio for your specific protein. For many proteins, a molar excess of 10-20 fold is a good starting point.[5][6]
Q3: What are the ideal buffer conditions for a biotinylation reaction?
A3: The optimal buffer for biotinylation should be free of primary amines (e.g., Tris, glycine) as they compete with the protein for reaction with the NHS-ester.[1][5] A phosphate-buffered saline (PBS) at a pH of 7.2-8.0 is commonly used.[1] The slightly alkaline pH ensures that the primary amines on the protein are deprotonated and more nucleophilic, facilitating the reaction.
Q4: How can I remove unreacted biotin after the labeling reaction?
A4: It is crucial to remove free biotin after the reaction to prevent interference in downstream applications. Common methods include:
-
Dialysis: Effective for removing small molecules like unreacted biotin from larger protein samples.[1]
-
Size-Exclusion Chromatography (SEC) / Desalting Columns: A faster method for separating the biotinylated protein from smaller, unreacted biotin molecules.[7][8][9]
-
Spin Filters: Useful for buffer exchange and removing small molecules from smaller sample volumes.
Troubleshooting Guides
Problem: My biotinylated protein has precipitated out of solution.
This is a common issue that can occur during or after the biotinylation reaction. The following troubleshooting guide will help you identify the potential cause and find a solution.
Troubleshooting Workflow
Caption: Troubleshooting flowchart for biotinylated protein precipitation.
Data Presentation
Table 1: Recommended Biotin-to-Protein Molar Ratios for NHS-Ester Biotinylation
| Protein Concentration | Recommended Molar Excess of Biotin | Expected Degree of Biotinylation | Risk of Aggregation |
| > 2 mg/mL | 10-12 fold[5] | Low to Moderate | Low |
| 2-10 mg/mL | 12-20 fold[5] | Moderate to High | Moderate |
| < 2 mg/mL | > 20 fold[5] | High | High |
Note: The optimal ratio is protein-dependent and should be determined empirically.
Table 2: Common Buffer Additives to Prevent Protein Aggregation
| Additive | Recommended Concentration | Mechanism of Action |
| Salts (e.g., NaCl, KCl) | 150 mM - 2 M[] | Stabilizes ionic interactions and enhances solubility.[] |
| Glycerol | 5% - 50% (v/v)[] | Increases viscosity, reducing intermolecular collisions and improving folding efficiency.[] |
| Sugars (e.g., Sucrose, Sorbitol) | 25 mM - 1 M[] | Stabilize proteins through hydroxyl groups and prevent aggregation.[] |
| Amino Acids (e.g., Arginine, Glycine) | 50 - 500 mM | Can suppress protein-protein interactions and disrupt aggregate formation. |
| Non-ionic Detergents (e.g., Tween-20) | 0.01% - 0.1% (v/v) | Can help solubilize hydrophobic patches that may be exposed upon biotinylation. |
Experimental Protocols
Protocol 1: NHS-Ester Biotinylation of Proteins
This protocol describes a general procedure for biotinylating proteins using an amine-reactive NHS-ester biotin reagent.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
NHS-ester biotin reagent (e.g., Sulfo-NHS-LC-Biotin)
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M Glycine)
-
Desalting column or dialysis cassette
Procedure:
-
Prepare Protein Sample:
-
Ensure the protein is at a concentration of 1-10 mg/mL in an amine-free buffer.[1]
-
If the protein is in a buffer containing primary amines, perform a buffer exchange into an appropriate buffer.
-
-
Prepare Biotin Reagent:
-
Biotinylation Reaction:
-
Add the calculated amount of biotin stock solution to the protein solution to achieve the desired molar excess (refer to Table 1).
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle mixing.[11]
-
-
Quench Reaction:
-
Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM.
-
Incubate for an additional 15-30 minutes at room temperature.
-
-
Remove Excess Biotin:
-
Purify the biotinylated protein from unreacted biotin using a desalting column or by dialysis.[1]
-
Workflow for NHS-Ester Biotinylation
Caption: General workflow for NHS-ester protein biotinylation.
Protocol 2: Quantifying and Removing Protein Aggregates by Size-Exclusion Chromatography (SEC)
SEC is a powerful technique to both quantify and remove aggregates from your biotinylated protein sample.[7][8][9][12]
Materials:
-
Biotinylated protein sample
-
SEC column with an appropriate pore size for your protein
-
HPLC or FPLC system
-
Mobile phase (e.g., PBS)
Procedure:
-
System and Column Equilibration:
-
Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.
-
-
Sample Preparation:
-
Filter your biotinylated protein sample through a 0.22 µm filter to remove any large particulates.
-
-
Injection and Separation:
-
Inject a defined volume of your sample onto the column. Aggregates, being larger, will elute first, followed by the monomeric protein.
-
-
Data Analysis and Fraction Collection:
-
Monitor the elution profile at 280 nm.
-
The area under the curve for the aggregate and monomer peaks can be integrated to determine the percentage of aggregation.[13]
-
Collect the fractions corresponding to the monomeric peak to obtain a purified, aggregate-free sample.
-
Signaling Pathway of Aggregation
The following diagram illustrates the potential pathways leading to protein aggregation during biotinylation.
Caption: Factors leading to biotinylated protein aggregation.
References
- 1. Biotin based Conjugation Protocol - Creative Biolabs [creative-biolabs.com]
- 2. Salting the Charged Surface: pH and Salt Dependence of Protein G B1 Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. High-throughput Biotinylation of Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reversible biotinylation of purified proteins for measuring protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. biopharminternational.com [biopharminternational.com]
- 9. lcms.cz [lcms.cz]
- 11. scispace.com [scispace.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
Technical Support Center: Post-Labeling Purification of Biotinamide-C3-PEG3-C-alkyne
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the effective removal of excess Biotinamide-C3-PEG3-C-alkyne following labeling experiments.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove excess this compound after my labeling reaction?
A1: Residual, unreacted this compound can lead to significant issues in downstream applications. Excess biotin can saturate the binding sites of streptavidin or avidin conjugates, leading to high background signals and reduced sensitivity in assays like Western blotting, ELISA, and flow cytometry.[1][2] In affinity purification, free biotin will compete with your biotinylated molecule for binding to streptavidin-coated beads, preventing efficient capture of your target.[1]
Q2: What are the most common methods for removing excess biotin-alkyne?
A2: The primary methods for removing small molecules like this compound from larger labeled biomolecules are based on differences in molecular size or affinity. The most widely used techniques include:
-
Size Exclusion Chromatography (SEC) / Gel Filtration: Ideal for rapid buffer exchange and removal of small molecules.[1][3][4]
-
Dialysis: A gentle but more time-consuming method suitable for larger sample volumes.[1][5]
-
Ultrafiltration/Diafiltration: Utilizes centrifugal devices with specific molecular weight cut-off (MWCO) membranes to concentrate the sample while removing small molecules.
-
Precipitation: Methods like acetone precipitation can be used to isolate the labeled protein from soluble, low-molecular-weight contaminants.[6]
-
Affinity Purification: Employs streptavidin- or avidin-coated resins to capture the biotinylated molecule, followed by washing to remove excess reagents.
Q3: How do I choose the best removal method for my experiment?
A3: The optimal method depends on several factors, including the size of your labeled molecule, sample volume and concentration, desired purity, and available equipment. The table below provides a general guide to help you select the most appropriate technique.
| Method | Typical Sample Volume | Speed | Protein Recovery | Key Advantage |
| Size Exclusion Chromatography (Spin Columns) | 20 µL - 700 µL | Fast (< 15 min) | High (>80-95%)[7][8] | Rapid and efficient for small volumes.[1] |
| Dialysis | > 100 µL | Slow (4h to overnight) | High | Gentle, suitable for large volumes.[1] |
| Ultrafiltration/Diafiltration | 10 µL - 1,200 mL | Moderate | Variable (typically >90%)[9] | Concentrates the sample while purifying. |
| Precipitation (e.g., Acetone) | Variable | Fast | Moderate to High | Simple and does not require special columns.[6] |
| Affinity Purification | Variable | Moderate | Variable | Highly specific for biotinylated molecules.[1] |
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High background in downstream assays (e.g., Western blot, ELISA) | Incomplete removal of excess biotin-alkyne. | - Choose a removal method with a lower molecular weight cut-off (MWCO).- For SEC, ensure the column is adequately sized for your sample volume.- For dialysis, increase the dialysis volume and the number of buffer changes.[1]- Perform a second purification step if necessary. |
| Low recovery of labeled protein | - Protein precipitation during the labeling or purification process.- The protein is sticking to the column resin or dialysis membrane.- Over-labeling causing protein aggregation and insolubility.[10] | - For SEC, ensure the sample volume is within the recommended range for the column.[10]- Add a carrier protein like BSA (if compatible with downstream applications) before purification to minimize non-specific binding.[10]- Reduce the molar ratio of biotin-alkyne to your molecule during the labeling reaction.[11] |
| Protein precipitation after adding biotinylation reagent | The protein may be sensitive to the reaction conditions or the solvent of the biotin reagent. | - Optimize the pH and buffer composition of the labeling reaction.- Reduce the concentration of the biotin-alkyne reagent.[10] |
| Labeled antibody no longer binds to its antigen | The labeling reaction may have modified critical residues in the antigen-binding site. | - Reduce the molar excess of the biotin-alkyne to achieve a lower degree of labeling.- Consider using a site-specific labeling kit that targets regions away from the antigen-binding site.[11] |
Experimental Protocols & Workflows
Method 1: Size Exclusion Chromatography (Spin Column)
This method is ideal for the rapid cleanup of small sample volumes.
Workflow:
Caption: Workflow for removing excess biotin-alkyne using a spin column.
Protocol:
-
Prepare the Spin Column: Remove the storage buffer from a size exclusion spin column with an appropriate MWCO (e.g., 7 kDa for most proteins) by centrifugation according to the manufacturer's instructions.
-
Equilibrate the Column: Wash the column with your desired buffer to equilibrate the resin. This is typically done by adding the buffer and centrifuging. Repeat this step 2-3 times.
-
Load the Sample: Carefully apply your biotinylation reaction mixture to the center of the equilibrated resin bed.
-
Centrifuge: Place the spin column into a clean collection tube and centrifuge at the recommended speed and time (e.g., 1,500 x g for 2 minutes).[1]
-
Collect the Purified Sample: The flow-through in the collection tube contains your purified, biotinylated molecule. The excess this compound is retained in the spin column resin.[1]
Method 2: Dialysis
This method is suitable for larger sample volumes and for proteins that may be sensitive to the shear forces of centrifugation.
Workflow:
Caption: Workflow for removing excess biotin-alkyne using dialysis.
Protocol:
-
Prepare Dialysis Membrane: Prepare a dialysis cassette or tubing with an appropriate MWCO (e.g., 10 kDa for most proteins) according to the manufacturer's instructions. This usually involves rinsing with DI water.[1]
-
Load Sample: Load your biotinylation reaction mixture into the dialysis device and seal it securely.
-
Dialysis: Place the sealed dialysis device in a beaker containing a large volume of chilled dialysis buffer (at least 100 times the sample volume).[1] Stir the buffer gently on a stir plate at 4°C.
-
Buffer Exchange: Allow dialysis to proceed for at least 4 hours, or preferably overnight.[5] For optimal removal, change the dialysis buffer 2-3 times during this period.
-
Sample Recovery: After the final dialysis period, carefully remove your purified sample from the dialysis device.
Method 3: Affinity Purification using Streptavidin Magnetic Beads
This protocol is for the specific capture and purification of biotinylated molecules.
Workflow:
Caption: Workflow for affinity purification of biotinylated molecules.
Protocol:
-
Prepare Magnetic Beads: Resuspend the streptavidin magnetic beads and transfer the desired volume to a clean tube. Place the tube on a magnetic separator and discard the supernatant.
-
Equilibrate Beads: Wash the beads with a binding/wash buffer (e.g., PBS with 0.05% Tween-20) by resuspending them and then separating them with the magnet. Repeat this step twice.
-
Bind Biotinylated Molecule: After the final wash, resuspend the beads in your biotinylation reaction mixture. Incubate for 30-60 minutes at room temperature with gentle mixing to allow the biotinylated molecule to bind to the beads.
-
Wash: Separate the beads using the magnet and discard the supernatant which contains the unbound excess this compound. Wash the beads 3-5 times with the binding/wash buffer to remove any remaining unbound biotin and non-specific binders.
-
Elution: Elute the purified biotinylated molecule from the beads. Note: Due to the very strong interaction between biotin and streptavidin, elution often requires harsh, denaturing conditions (e.g., boiling in SDS-PAGE sample buffer) or the use of cleavable biotin reagents.[1][12] If native protein is required, this may not be the ideal method unless a cleavable biotin linker is used.[12]
References
- 1. benchchem.com [benchchem.com]
- 2. Cat# 0148 One-Step Free Biotin Removal Kit | Hygia Reagents, Inc. [hygiareagents.com]
- 3. goldbio.com [goldbio.com]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. doe-mbi.ucla.edu [doe-mbi.ucla.edu]
- 6. Benchmarking and Automating the Biotinylation Proteomics Workflow - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biotage.com [biotage.com]
- 8. Small Molecule and Biotin Removal | Thermo Fisher Scientific - TW [thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Labeling Chemistry Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 12. Cleavable Biotin Probes for Labeling of Biomolecules via the Azide – Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Researcher's Guide to Biotin-Alkyne Reagents: A Comparative Analysis of Biotinamide-C3-PEG3-C-alkyne and its Alternatives
In the rapidly evolving landscape of bioconjugation and proteomics, the selection of the appropriate chemical tools is paramount for successful experimental outcomes. For researchers employing copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry, a variety of biotin-alkyne reagents are available, each with distinct properties that can influence the efficiency of labeling, enrichment, and downstream analysis. This guide provides a detailed comparison of Biotinamide-C3-PEG3-C-alkyne against other common biotin-alkyne reagents, offering insights into their structural differences and performance characteristics to aid researchers, scientists, and drug development professionals in making informed decisions.
At a Glance: Key Biotin-Alkyne Reagents and Their Properties
The optimal choice of a biotin-alkyne reagent hinges on a balance of several factors, including solubility, cell permeability, steric hindrance, and the specific requirements of the experimental system. The inclusion and length of a polyethylene glycol (PEG) spacer, as well as the nature of the linker attaching the biotin and alkyne moieties, are critical determinants of a reagent's performance.
| Reagent | Linker Composition | Key Features |
| This compound | C3 amide linker + PEG3 | Contains a short PEG spacer to enhance solubility and reduce steric hindrance. |
| Biotin-Alkyne (No PEG) | Simple alkyl chain | Basic structure, may exhibit lower aqueous solubility and higher steric hindrance. |
| Biotin-PEG2-Alkyne | PEG2 linker | Short PEG spacer for improved hydrophilicity over non-PEGylated versions. |
| Biotin-PEG4-Alkyne | PEG4 linker | A commonly used reagent with a longer PEG spacer, offering a good balance of solubility and reduced steric hindrance.[1][2][3][4] |
| Biotin-PEGn-Alkyne (n > 4) | Long PEG chain (e.g., PEG8, PEG12) | Increased hydrophilicity and longer spacer arm, which can be advantageous in certain applications but may also lead to reduced binding efficiency in others.[5] |
| Cleavable Biotin-Alkyne Reagents | Contains a cleavable moiety (e.g., DADPS) | Allows for the release of labeled biomolecules after enrichment, which can improve identification in mass spectrometry-based proteomics.[6][7][8] |
Structural Comparison of Biotin-Alkyne Reagents
The fundamental structure of these reagents consists of a biotin headgroup, a linker, and a terminal alkyne for click chemistry. The linker's composition and length are the primary points of differentiation.
Caption: Structural overview of different biotin-alkyne reagents.
Performance Characteristics: A Comparative Overview
While direct, side-by-side quantitative data for all biotin-alkyne variations are not always available in a single study, we can infer performance based on the known properties of their constituent parts.
Solubility
The inclusion of a hydrophilic PEG spacer significantly enhances the aqueous solubility of biotin-alkyne reagents.[1][3][4] This is a critical factor in biological experiments, as it prevents aggregation and ensures the reagent is readily available for reaction.
-
This compound and other PEGylated reagents: The presence of the PEG3 linker in this compound improves its water solubility compared to non-PEGylated alternatives. Longer PEG chains (e.g., PEG4, PEG8) will generally confer even greater hydrophilicity.
-
Biotin-Alkyne (No PEG): These reagents are more hydrophobic and may require the use of organic co-solvents like DMSO for complete dissolution, which could be detrimental in some cellular contexts.
Steric Hindrance
The biotin-streptavidin interaction is a cornerstone of many enrichment strategies. However, if the biotin moiety is too close to the labeled biomolecule, steric hindrance can impede its binding to streptavidin. The linker arm plays a crucial role in mitigating this issue.
-
This compound: The combination of the C3 linker and the PEG3 spacer provides a flexible arm that distances the biotin from the target molecule, which can facilitate more efficient binding to streptavidin.
-
Biotin-PEG4-Alkyne and longer PEG linkers: Longer PEG chains create a greater distance between the biotin and the target, which is generally beneficial for overcoming steric hindrance.[1][3][4][9] However, one study found that a medium-length PEG5 linker was more effective for isolating target proteins than a longer linker, suggesting that an excessively long linker may not always be optimal.[5]
Cell Permeability
For intracellular labeling studies, the ability of the biotin-alkyne reagent to cross the cell membrane is essential.
-
Smaller, more lipophilic reagents generally exhibit better cell permeability. Therefore, a non-PEGylated Biotin-Alkyne or one with a very short PEG chain might be more suitable for targeting intracellular components.
-
Longer PEG chains tend to decrease cell permeability. This can be advantageous for specifically labeling cell-surface proteins.
Reaction Kinetics and Labeling Efficiency
The core click chemistry reaction between the alkyne and an azide-modified biomolecule is generally very efficient. However, the overall labeling efficiency can be influenced by the properties of the biotin-alkyne reagent.
-
Solubility and steric hindrance are key factors. A reagent that is highly soluble and presents the biotin moiety in an accessible manner will likely lead to higher labeling and enrichment yields.
-
Cleavable Linkers: In a comparative study, a cleavable biotin-alkyne reagent (DADPS-based) led to the identification of over 50% more proteins compared to an uncleavable Biotin-PEG4-alkyne in a proteomics experiment.[6] This suggests that for mass spectrometry-based applications, the ability to cleave the biotin tag after enrichment can significantly improve the detection of labeled peptides.
Experimental Protocols
The following is a general protocol for the copper-catalyzed click chemistry labeling of azide-modified proteins in a cell lysate.
Caption: Workflow for in vitro labeling and enrichment of proteins.
Detailed Methodology for In Vitro Labeling:
-
Prepare the Cell Lysate: Lyse cells containing azide-modified proteins in a suitable buffer (e.g., RIPA buffer with protease inhibitors).
-
Prepare the Click Chemistry Reaction Cocktail: In a microcentrifuge tube, prepare the following reaction mixture. The final concentrations may need to be optimized for your specific application.
-
Biotin-Alkyne Reagent (e.g., this compound): 10-100 µM
-
Copper(II) Sulfate (CuSO₄): 1 mM
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand: 5 mM (to protect proteins from copper-induced damage)
-
Freshly prepared Sodium Ascorbate: 5 mM (to reduce Cu(II) to the active Cu(I) state)
-
-
Labeling Reaction: Add the click chemistry reaction cocktail to the cell lysate. Incubate at room temperature for 1-2 hours with gentle rotation.
-
Enrichment of Biotinylated Proteins:
-
Add streptavidin-conjugated magnetic or agarose beads to the reaction mixture.
-
Incubate for 1 hour at room temperature or 4°C overnight with gentle rotation to allow for biotin-streptavidin binding.
-
-
Washing:
-
Pellet the beads using a magnet or by centrifugation.
-
Remove the supernatant and wash the beads several times with a stringent wash buffer (e.g., PBS with 0.1% SDS) to remove non-specifically bound proteins.
-
-
Elution:
-
Elute the biotinylated proteins from the beads. For non-cleavable linkers, this typically requires harsh denaturing conditions (e.g., boiling in SDS-PAGE sample buffer). For cleavable linkers, use the appropriate cleavage buffer (e.g., acidic conditions for DADPS linkers).
-
-
Downstream Analysis: The eluted proteins are now ready for analysis by methods such as Western blotting or mass spectrometry.
Conclusion and Recommendations
The choice of a biotin-alkyne reagent is a critical decision that can significantly impact the outcome of a click chemistry-based experiment.
-
This compound represents a well-balanced option, offering improved solubility and reduced steric hindrance compared to non-PEGylated reagents, while having a moderately sized linker.
-
For applications requiring higher aqueous solubility or a longer spacer arm , reagents with longer PEG chains like Biotin-PEG4-Alkyne are excellent choices. However, researchers should be mindful that excessively long linkers may not always lead to better results.[5]
-
For intracellular labeling , a reagent with a shorter or no PEG linker may offer better cell permeability .
-
For proteomics studies involving mass spectrometry , the use of cleavable biotin-alkyne reagents is highly recommended, as they have been shown to significantly increase the number of identified proteins.[6]
Ultimately, the optimal biotin-alkyne reagent will depend on the specific experimental context. It is advisable to consider the factors outlined in this guide and, if possible, to empirically test a few different reagents to determine the best performer for your particular application.
References
- 1. Biotin-PEG4-alkyne, 1458576-00-5 | BroadPharm [broadpharm.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. Biotin-PEG4-alkyne - Creative Biolabs [creative-biolabs.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. Linker Length in Biotinylated Probes is Key to Identifying Target Proteins for Anticancer Natural Product OSW-1 | Research | News | Tokyo University of Agriculture and Technology [tuat.ac.jp]
- 6. Acid cleavable biotin-alkyne improves sensitivity for direct detection of biotin labeled peptides in BONCAT analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cleavable Biotin Probes for Labeling of Biomolecules via the Azide – Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. vectorlabs.com [vectorlabs.com]
A Head-to-Head Comparison: Cleavable vs. Non-Cleavable Biotin-Alkyne Linkers in Modern Proteomics
For researchers, scientists, and drug development professionals navigating the complexities of target identification and protein analysis, the choice between cleavable and non-cleavable biotin-alkyne linkers is a critical decision that can significantly impact experimental outcomes. This guide provides an objective comparison of their performance, supported by experimental data, detailed protocols, and visual workflows to inform your selection process.
The use of biotin-alkyne linkers, in conjunction with bioorthogonal click chemistry, has become a cornerstone of chemical proteomics for applications such as activity-based protein profiling (ABPP), target identification of small molecules, and the analysis of post-translational modifications.[1][2] These linkers enable the covalent attachment of a biotin tag to a protein of interest via an alkyne group, facilitating subsequent enrichment and identification. The fundamental difference between the two main classes of these linkers lies in the ability to sever the connection between the biotin tag and the target protein after capture.
The Core Distinction: To Cleave or Not to Cleave
Non-cleavable biotin-alkyne linkers provide a stable and robust connection between the biotin tag and the target molecule. This ensures minimal loss of the captured protein during the stringent washing steps required to reduce non-specific binding. However, the very strength of the biotin-streptavidin interaction, one of the strongest non-covalent bonds known in nature, presents a significant challenge for eluting the captured proteins. Harsh denaturing conditions are often necessary, which can lead to the co-elution of endogenously biotinylated proteins and non-specifically bound proteins, thereby increasing background noise in downstream mass spectrometry analysis.[1][3][4]
Cleavable biotin-alkyne linkers , on the other hand, incorporate a labile moiety within their structure that can be selectively broken under specific chemical or enzymatic conditions. This allows for the gentle release of the target protein from the streptavidin beads, leaving the biotin tag behind. This strategy significantly reduces the background of non-specifically bound proteins and endogenous biotinylated proteins, leading to cleaner samples and more confident protein identifications.[1][4]
Performance Comparison: A Data-Driven Perspective
Experimental evidence consistently demonstrates the superior performance of cleavable linkers in many proteomics applications, particularly those involving mass spectrometry-based identification. The ability to elute the target proteins without the bulky biotin tag and associated streptavidin contamination leads to higher confidence in protein identification and quantification.
A key advantage of cleavable linkers is the significant reduction in background protein identifications compared to standard on-bead digestion methods used with non-cleavable linkers.[1][4] Studies have shown that the use of cleavable linkers can lead to the identification of a substantially higher number of unique cysteine residues in cysteinome profiling experiments.[5][6] For instance, a comparative analysis of enrichment modes revealed that enrichment of proteolytic digests using cleavable linkers yielded a far greater number of identified cysteine residues than enrichment conducted prior to protein digest.[5][6]
One study directly comparing a cleavable dialkoxydiphenylsilane (DADPS) linker with a non-cleavable linker in the identification and quantification of newly synthesized proteins found that over 50% more proteins were identified and quantified using the DADPS linker.[5][7][8] This highlights the enhanced sensitivity and depth of proteome coverage achievable with cleavable strategies.
| Feature | Cleavable Linkers | Non-Cleavable Linkers | Key Findings from Literature |
| Protein/Peptide Identifications | Higher number of identifications | Lower number of identifications | Over 50% more proteins were identified and quantified using the DADPS cleavable linker compared to an uncleavable linker in a study on newly synthesized proteins.[5][7][8] A nearly 3-fold increase in the detection and quantification of unique cysteine residues was observed with a cleavable linker protocol.[5][6] |
| Background Contamination | Significantly reduced | High, due to co-elution of streptavidin, endogenous biotinylated proteins, and non-specific binders | Cleavable linkers significantly reduce background protein identifications relative to standard on-bead digestion with non-cleavable linkers.[1][4] |
| Elution Conditions | Mild and specific (e.g., acid, light, specific chemicals) | Harsh and denaturing (e.g., boiling in SDS-PAGE buffer) | The strong interaction between biotin and streptavidin necessitates harsh elution conditions for non-cleavable linkers.[3] |
| Downstream Analysis Compatibility | Highly compatible with mass spectrometry | Can interfere with mass spectrometry due to the presence of biotin and streptavidin | The bulky biotin group might lead to steric hindrance.[9][10] |
| Workflow Complexity | Additional cleavage step required | Simpler workflow up to the elution step | The inclusion of a cleavage step is a key part of the workflow for cleavable linkers.[2] |
Experimental Workflows: A Visual Guide
To better illustrate the practical differences in employing these linkers, the following diagrams outline the typical experimental workflows.
References
- 1. A Simple and Effective Cleavable Linker for Chemical Proteomics Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 4. A simple and effective cleavable linker for chemical proteomics applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. Acid cleavable biotin-alkyne improves sensitivity for direct detection of biotin labeled peptides in BONCAT analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cleavable Cross-Linkers and Mass Spectrometry for the Ultimate Task of Profiling Protein–Protein Interaction Networks in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
A Researcher's Guide to Mass Spectrometry Validation of Biotinylated Peptides: A Comparative Analysis
For researchers, scientists, and drug development professionals, the accurate identification and quantification of biotinylated peptides by mass spectrometry is paramount for the success of numerous applications, from elucidating protein-protein interactions to defining cellular proteomes. This guide provides an objective comparison of current methodologies, supported by experimental data, to aid in the selection of the most appropriate workflow for your research needs.
The covalent attachment of biotin to proteins serves as a powerful molecular handle for their enrichment and subsequent analysis.[1][2][3] Proximity labeling techniques, such as BioID, TurboID, and APEX2, have further expanded the utility of biotinylation, enabling the mapping of protein interaction networks and subcellular proteomes in living cells.[4][5][6][7] A critical step in these workflows is the robust validation of biotinylated peptides by mass spectrometry (MS). This involves efficient enrichment of the tagged peptides from complex biological samples and their subsequent identification and quantification.[1][2]
This guide will delve into a comparative analysis of key stages in the mass spectrometry validation of biotinylated peptides, including enrichment strategies at the protein versus peptide level, a comparison of affinity purification resins, and an evaluation of different peptide elution and digestion techniques.
I. Enrichment Strategies: Protein-Level vs. Peptide-Level
A fundamental choice in the workflow for validating biotinylated peptides is whether to perform the enrichment at the protein or peptide level.
Protein-Level Enrichment: The traditional approach involves the capture of intact biotinylated proteins using an affinity matrix, followed by on-bead or in-solution digestion to generate peptides for MS analysis.[1][2] This method is widely used; however, it can be susceptible to the co-purification of non-specific protein contaminants that interact with the beads or the target proteins.[1][2]
Peptide-Level Enrichment (DiDBiT): An alternative strategy, termed "Direct Detection of Biotin-containing Tags" (DiDBiT), involves the enzymatic digestion of the entire proteome prior to the enrichment of biotinylated peptides.[1][2] This approach has been shown to significantly reduce sample complexity and increase the yield of identified biotinylated peptides.[1][2] By directly targeting the biotinylated peptides for enrichment, the issue of co-purifying interacting, non-biotinylated proteins is minimized, leading to a higher percentage of identified peptides being biotin-labeled.[1]
Quantitative Comparison:
| Feature | Protein-Level Enrichment | Peptide-Level Enrichment (DiDBiT) |
| Starting Material | Cell lysate with biotinylated proteins | Tryptic digest of cell lysate |
| Primary Capture | Intact biotinylated proteins | Biotinylated peptides |
| Contaminant Profile | Higher potential for non-specific protein binders | Lower non-specific protein background |
| Reported Efficiency | Standard method | ~200-fold improvement in direct detection of biotinylated proteins[1][2][8] |
| Identified Peptides | Mix of biotinylated and non-biotinylated peptides | >85% of identified peptides are biotin-labeled[1] |
II. Affinity Purification Resins: A Head-to-Head Comparison
The choice of affinity resin is critical for the efficient and specific capture of biotinylated molecules. The most common matrices are based on the high-affinity interaction between biotin and avidin or its derivatives.
Streptavidin and NeutrAvidin: Streptavidin and its deglycosylated form, NeutrAvidin, are the most widely used resins due to their extremely high affinity for biotin (Kd ≈ 10⁻¹⁵ M).[9][10] This strong interaction allows for stringent washing conditions to minimize non-specific binding. However, the harsh conditions required for elution can be a drawback. Some studies have also noted that on-bead digestion of proteins captured by streptavidin can lead to contamination of the sample with streptavidin-derived peptides.[10][11]
Anti-Biotin Antibodies: As an alternative, anti-biotin antibody-based resins offer a different mode of capture.[4][12] These antibodies can provide high binding capacity and specificity.[12] Elution is typically achieved under milder, low pH conditions, which can be advantageous for preserving post-translational modifications.[13]
Engineered Avidin Analogs (Tamavidin 2-REV): To address the challenges of irreversible binding, engineered avidin-like proteins with reversible biotin-binding capabilities, such as Tamavidin 2-REV, have been developed.[14][15][16][17] These resins allow for the elution of biotinylated molecules under gentle conditions, which can improve the recovery of captured peptides.[14][15][16][17]
Binding Capacity Comparison:
| Affinity Resin | Reported Binding Capacity (µl beads/µg protein) | Key Advantages | Key Disadvantages |
| Streptavidin (Magnetic Beads) | ~0.5[12] | High affinity, robust washing | Harsh elution, potential for peptide contamination |
| NeutrAvidin (Agarose Beads) | ~1.0[12] | Lower non-specific binding than avidin | Strong binding requires harsh elution |
| Anti-Biotin Antibody (Agarose Beads) | ~0.2[12] | Milder elution conditions | Potential for antibody contamination[12] |
| Tamavidin 2-REV | Not explicitly quantified in the same manner, but optimized for efficient, reversible binding[14][15][16][17] | Reversible binding, gentle elution | Newer technology, less widely adopted |
III. Elution and Digestion Strategies: On-Bead vs. In-Solution
Once the biotinylated molecules are captured, the next step is to either elute them for subsequent digestion or to perform the digestion directly on the beads.
On-Bead Digestion: This method involves adding proteases, such as trypsin, directly to the affinity beads to digest the captured proteins.[11][18][19] This approach is often considered more straightforward and can lead to a higher number of identified proteins.[18][20] However, it can also result in the co-elution of peptides from the affinity matrix itself (e.g., streptavidin) and may leave some biotinylated peptides bound to the beads.[10][11][12]
In-Solution Digestion (Post-Elution): This strategy requires the elution of the captured biotinylated proteins from the beads before enzymatic digestion. Elution is often achieved using harsh denaturing conditions (e.g., SDS, urea) or by boiling in a buffer containing excess free biotin.[12][18] While this can avoid contamination from the affinity matrix, the elution step itself can be inefficient due to the strong biotin-streptavidin interaction.[18]
Comparative Overview:
| Strategy | Advantages | Disadvantages |
| On-Bead Digestion | Faster workflow, potentially higher protein identifications[18][20] | Potential for bead-derived peptide contamination[10][11], incomplete release of biotinylated peptides[12] |
| In-Solution Digestion | Avoids bead contamination | Elution can be inefficient, harsh elution conditions may interfere with downstream analysis |
IV. Experimental Workflows and Signaling Pathways
To provide a practical context, the following diagrams illustrate a typical experimental workflow for the mass spectrometry validation of biotinylated peptides and a representative signaling pathway that can be investigated using these techniques.
Caption: A generalized experimental workflow for the mass spectrometry validation of biotinylated peptides.
References
- 1. Direct Detection of Biotinylated Proteins by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Protein Biotinylation: Techniques, Analysis, and Applications - Creative Proteomics [creative-proteomics.com]
- 4. Detection and Quantification of Biotinylated Sites for TurboID-Based Proximity Labeling Mass Spectrometry in Arabidopsis [pubmed.ncbi.nlm.nih.gov]
- 5. scilit.com [scilit.com]
- 6. Proximity labeling for investigating protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Proximity labeling techniques for protein–protein interaction mapping in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Direct Detection of Biotinylated Proteins by Mass Spectrometry | Semantic Scholar [semanticscholar.org]
- 9. Tips for Biotin, Avidin, & Streptavidin | Rockland [rockland.com]
- 10. Exploring Options for Proximity-Dependent Biotinylation Experiments: Comparative Analysis of Labeling Enzymes and Affinity Purification Resins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Benchmarking and Automating the Biotinylation Proteomics Workflow - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. biorxiv.org [biorxiv.org]
- 15. researchgate.net [researchgate.net]
- 16. Item - Optimized Workflow for Enrichment and Identification of Biotinylated Peptides Using Tamavidin 2âREV for BioID and Cell Surface Proteomics - American Chemical Society - Figshare [acs.figshare.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. smbp.espci.fr [smbp.espci.fr]
- 19. biotechsupportgroup.com [biotechsupportgroup.com]
- 20. reddit.com [reddit.com]
Purity and Performance of Commercial Biotin-PEG-Alkyne Reagents: A Comparative Guide
For researchers, scientists, and drug development professionals utilizing biotin-PEG-alkyne reagents for bioconjugation, ensuring high purity and predictable performance is paramount. This guide provides a comparative analysis of commercially available Biotinamide-C3-PEG3-C-alkyne and its closely related alternatives, offering insights into their purity, analytical methodologies, and performance in common applications.
While specific purity data for this compound from various commercial suppliers is not always publicly available in the form of detailed certificates of analysis with spectral data, manufacturers typically state a purity of greater than 95%, commonly determined by High-Performance Liquid Chromatography (HPLC). For the purpose of this guide, we will present representative data and protocols for the closely related and widely used alternative, Biotin-PEG4-alkyne, to illustrate the expected standards and analytical procedures.
Purity Analysis of Biotin-PEG-Alkyne Reagents
The purity of biotin-PEG-alkyne reagents is critical for achieving high efficiency and reproducibility in bioconjugation reactions such as Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC), commonly known as "click chemistry." Impurities can lead to side reactions, reduced yields, and difficulties in downstream analysis. The primary methods for assessing the purity of these reagents are HPLC, Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Table 1: Comparison of Purity Specifications for Commercial Biotin-PEG-Alkyne Reagents
| Supplier | Product Name | Stated Purity | Analytical Method |
| Supplier A | This compound | >95% | HPLC |
| Supplier B | Biotin-PEG4-Alkyne | >95%[1][2] | HPLC[1][2] |
| Supplier C | Biotin-PEG4-alkyne | 95%[3] | Not Specified |
| Supplier D | Biotin-PEG3-alkyne | Not Specified | Not Specified |
Note: This table is a representative summary based on publicly available information. For lot-specific data, it is essential to request a Certificate of Analysis from the supplier.
Experimental Protocols for Purity Assessment
Detailed experimental protocols are crucial for verifying the purity of biotin-PEG-alkyne reagents in the laboratory. Below are representative protocols for HPLC and NMR analysis.
High-Performance Liquid Chromatography (HPLC) Protocol
HPLC is the most common method for assessing the purity of small molecules like biotin-PEG-alkyne. Reverse-phase HPLC separates compounds based on their hydrophobicity.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Reagents:
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Trifluoroacetic acid (TFA) or Formic acid
Procedure:
-
Sample Preparation: Dissolve a small amount of the biotin-PEG-alkyne reagent in a suitable solvent (e.g., a mixture of water and acetonitrile).
-
Mobile Phase:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
-
Gradient Elution:
-
0-5 min: 10% B
-
5-25 min: 10-90% B (linear gradient)
-
25-30 min: 90% B
-
30-35 min: 90-10% B (linear gradient)
-
35-40 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV absorbance at 214 nm and 254 nm.
-
Analysis: The purity is determined by integrating the area of the main product peak relative to the total peak area.
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
¹H NMR spectroscopy is used to confirm the chemical structure of the biotin-PEG-alkyne reagent.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Reagents:
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O)
Procedure:
-
Sample Preparation: Dissolve 1-5 mg of the biotin-PEG-alkyne reagent in approximately 0.5-0.7 mL of the deuterated solvent.
-
Data Acquisition: Acquire the ¹H NMR spectrum according to the instrument's standard operating procedures.
-
Analysis: The resulting spectrum should show characteristic peaks corresponding to the protons of the biotin moiety, the PEG linker, and the terminal alkyne. The absence of significant impurity peaks confirms the structural integrity and purity of the compound. A representative ¹H NMR spectrum for a Biotin-PEG-Alkyne can be found in the literature[4].
Performance Comparison with Alternatives
The performance of biotin-PEG-alkyne reagents is typically evaluated by their efficiency in bioconjugation reactions. The choice of the linker length (e.g., PEG3 vs. PEG4) and the reactive group can influence the outcome of the experiment.
Table 2: Comparison of Biotinylation Reagent Alternatives
| Reagent Type | Reactive Group | Key Features | Common Applications |
| Biotin-PEG-Alkyne | Terminal Alkyne | Reacts with azides via CuAAC or SPAAC. The PEG linker enhances solubility and reduces steric hindrance. | Labeling of azide-modified proteins, nucleic acids, and other biomolecules. |
| Biotin-PEG-Azide | Azide | Reacts with alkynes via CuAAC or SPAAC. | Labeling of alkyne-modified biomolecules. |
| Biotin-PEG-NHS Ester | N-hydroxysuccinimide Ester | Reacts with primary amines (e.g., lysine residues in proteins). | Non-specific labeling of proteins and antibodies. |
| Biotin-PEG-Maleimide | Maleimide | Reacts with free thiols (e.g., cysteine residues in proteins). | Site-specific labeling of proteins and peptides. |
| Biotin-PEG-DBCO | Dibenzocyclooctyne | Reacts with azides via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), which is copper-free. | Bioconjugation in living systems where copper toxicity is a concern. |
The "click chemistry" approach using biotin-alkyne and an azide-modified target is often favored for its high efficiency and specificity, with studies showing high yields of the desired bioconjugate[5]. The choice between a copper-catalyzed (CuAAC) and a strain-promoted (SPAAC) reaction depends on the biological system. While CuAAC is generally faster, the copper catalyst can be toxic to cells, making SPAAC a better choice for live-cell imaging[6].
The length of the PEG linker can also play a role in the accessibility of the biotin to its binding partners, such as streptavidin. Longer PEG linkers can provide greater flexibility and reduce steric hindrance, potentially leading to improved binding in certain applications.
Conclusion
The purity and performance of commercially available this compound and its alternatives are crucial for successful bioconjugation experiments. While suppliers generally claim high purity, it is advisable for researchers to either request lot-specific certificates of analysis or perform in-house quality control using standard analytical techniques like HPLC and NMR. The choice of a specific biotinylation reagent will depend on the target biomolecule, the desired reaction chemistry (e.g., CuAAC vs. SPAAC), and the specific experimental context. For applications requiring high specificity and efficiency, the click chemistry approach using high-purity biotin-PEG-alkyne reagents remains a superior choice.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. Biotin-PEG4-alkyne, 1458576-00-5 | BroadPharm [broadpharm.com]
- 4. researchgate.net [researchgate.net]
- 5. research.ed.ac.uk [research.ed.ac.uk]
- 6. Comparative Analysis of Click Chemistry Mediated Activity-Based Protein Profiling in Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
The Optimal Spacer: Unveiling the Advantages of PEG3 Linkers in Bioconjugation and Drug Development
For researchers, scientists, and drug development professionals, the selection of a chemical linker is a critical decision that profoundly influences the performance of bioconjugates. Among the plethora of options, polyethylene glycol (PEG) linkers have become a cornerstone in the design of antibody-drug conjugates (ADCs), PROTACs, and other targeted therapeutics. This guide provides an in-depth comparison of the PEG3 linker—a discrete chain of three ethylene glycol units—against its shorter and longer counterparts, supported by experimental data and detailed methodologies.
The strategic insertion of a PEG linker can dramatically improve the physicochemical properties of a bioconjugate, enhancing its solubility, stability, and pharmacokinetic profile.[1][2] The length of this linker is not a trivial parameter; it is a key determinant of the conjugate's ultimate therapeutic efficacy and safety.[3] While longer PEG chains are known to significantly increase half-life, this can sometimes come at the cost of reduced in vitro potency.[4][5] Conversely, very short or no PEG linkers may lead to issues with aggregation and rapid clearance.[5][6] The PEG3 linker often emerges as a balanced solution, offering a sweet spot that mitigates the disadvantages of both extremes.
Comparative Analysis of PEG Linker Length: A Tabular Overview
To facilitate a clear comparison, the following tables summarize quantitative and qualitative data on the impact of PEG linker length on key performance indicators of bioconjugates.
Table 1: Influence of PEG Linker Length on Physicochemical Properties
| Property | Shorter Linkers (PEG1, PEG2) | PEG3 Linker | Longer Linkers (PEG4, PEG6+) |
| Solubility | Moderate improvement | Good improvement, often sufficient to prevent aggregation of hydrophobic payloads[7] | Excellent improvement, particularly for highly hydrophobic molecules[6] |
| Stability | Generally good; may offer less steric protection | Provides a balance of flexibility and stability, protecting against enzymatic degradation[] | High stability due to significant steric hindrance[] |
| Aggregation | Reduced compared to non-PEGylated conjugates | Effectively mitigates aggregation, even at higher drug-to-antibody ratios (DAR) | Highly effective at preventing aggregation[6] |
| Drug-to-Antibody Ratio (DAR) | Can support high DAR, but aggregation may become a concern | Generally allows for consistent and higher DAR without significant aggregation issues[5] | Can sometimes lead to lower DAR due to steric hindrance during conjugation[5] |
Table 2: Impact of PEG Linker Length on Pharmacological Performance
| Parameter | Shorter Linkers (PEG1, PEG2) | PEG3 Linker | Longer Linkers (PEG4, PEG6+) |
| In Vitro Cytotoxicity (IC50) | Often exhibits high potency (low nM range)[5] | Maintains high potency, with efficient payload delivery[5][7] | May show a decrease in potency (higher IC50) due to hindered cell uptake or payload release[4][5] |
| Pharmacokinetics (Half-life) | Shorter half-life, more susceptible to clearance | Moderate extension of half-life, balancing clearance and tissue penetration[9] | Significant extension of half-life, leading to longer circulation times[4] |
| Tumor Penetration | Generally efficient due to smaller size | Good balance of size and hydrophilicity for effective tumor penetration | May have reduced penetration into dense tumor tissues due to larger hydrodynamic radius |
| Immunogenicity | Lower potential for anti-PEG antibodies compared to very long chains | Low immunogenicity potential | Higher molecular weight PEGs may have a greater risk of inducing anti-PEG antibodies[10] |
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of different PEG linkers. Below are protocols for key experiments cited in the comparison.
Synthesis of a Boc-Protected Amino-PEG3-Linker
This protocol describes a general procedure for the synthesis of a Boc-protected PEG3 linker, a versatile building block for bioconjugation.
Materials:
-
Amino-PEG3-alcohol
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Nitrogen or argon supply (optional)
Procedure:
-
Dissolve the amino-PEG3-alcohol in anhydrous DCM in a round-bottom flask.
-
Add DIPEA (2-3 equivalents relative to the amine).
-
Add (Boc)₂O (1.1-1.5 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 3-12 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, wash the reaction mixture with 1M HCl, followed by saturated aqueous sodium bicarbonate, and then brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the Boc-protected PEG3 linker.
-
Characterize the final product by NMR and MS to confirm its identity and purity.[11]
Conjugation of a PEG-Maleimide Linker to a Thiol-Containing Protein (e.g., Antibody)
This protocol outlines the conjugation of a maleimide-functionalized PEG linker to a protein with available sulfhydryl groups.
Materials:
-
Thiol-containing protein (e.g., reduced antibody)
-
PEG-Maleimide linker
-
Conjugation buffer (e.g., PBS, pH 7.0-7.5, thiol-free)
-
Anhydrous DMSO or DMF
-
Size-exclusion chromatography or dialysis equipment for purification
Procedure:
-
Prepare a stock solution of the PEG-Maleimide linker in anhydrous DMSO or DMF (e.g., 10 mM).
-
Dissolve the protein in the conjugation buffer at a concentration of 1-10 mg/mL.
-
If necessary, reduce disulfide bonds in the protein using a reducing agent like TCEP, followed by removal of the reducing agent.
-
Add the PEG-Maleimide stock solution to the protein solution to achieve a 10-20 fold molar excess of the linker.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.[12][13]
-
Purify the resulting conjugate using size-exclusion chromatography or dialysis to remove unreacted linker.[13]
-
Characterize the conjugate to determine the drug-to-antibody ratio (DAR).
Determination of Drug-to-Antibody Ratio (DAR) using Hydrophobic Interaction Chromatography (HIC)
HIC is a common method for determining the DAR and the distribution of drug-loaded species in an ADC sample.[14]
Materials:
-
ADC sample
-
HIC column
-
HPLC system
-
Mobile Phase A (High Salt): e.g., 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0
-
Mobile Phase B (Low Salt): e.g., 25 mM Sodium Phosphate, pH 7.0
Procedure:
-
Equilibrate the HIC column with 100% Mobile Phase A.
-
Inject the ADC sample onto the column.
-
Elute the different DAR species using a gradient of decreasing salt concentration (i.e., increasing percentage of Mobile Phase B).
-
Monitor the elution profile at 280 nm.
-
Integrate the peak areas corresponding to the unconjugated antibody (DAR 0) and the various drug-loaded species (DAR 2, 4, 6, 8, etc.).
-
Calculate the average DAR by taking the weighted average of the peak areas and their corresponding number of conjugated drugs.[][16]
In Vitro Cytotoxicity Assay (MTT-Based)
This assay measures the potency of an ADC in killing target cancer cells.[4]
Materials:
-
Target cancer cell line
-
Appropriate cell culture medium and supplements
-
96-well plates
-
ADC with different PEG linkers
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)
-
Plate reader
Procedure:
-
Seed the cells in 96-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of the ADCs in cell culture medium.
-
Treat the cells with the diluted ADCs and incubate for 72-96 hours.
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the cell viability as a percentage of the untreated control and determine the IC50 value (the concentration that inhibits cell growth by 50%).[4][17]
Visualizing the Impact of PEG3 Linkers
Diagrams created using Graphviz (DOT language) help to illustrate the key concepts discussed.
Caption: Structure of an Antibody-Drug Conjugate with a PEG3 linker.
Caption: Experimental workflow for comparing ADCs with different PEG linkers.
Caption: Mechanism of action for an ADC utilizing a PEG3 linker.
References
- 1. labinsights.nl [labinsights.nl]
- 2. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 13. broadpharm.com [broadpharm.com]
- 14. benchchem.com [benchchem.com]
- 16. lcms.cz [lcms.cz]
- 17. benchchem.com [benchchem.com]
Streptavidin vs. Neutravidin: A Comparative Guide for Capturing Biotinylated Proteins
For researchers, scientists, and drug development professionals leveraging the high-affinity interaction between biotin and its binding proteins, the choice between streptavidin and neutravidin is critical for assay success. This guide provides an objective comparison of their performance, supported by key experimental data and detailed protocols, to aid in selecting the optimal reagent for your specific application.
Core Differences and Key Properties
Streptavidin, a protein isolated from the bacterium Streptomyces avidinii, and Neutravidin, a chemically deglycosylated form of chicken avidin, are both tetrameric proteins capable of binding four molecules of biotin with exceptionally high affinity.[1] The bond they form with biotin is one of the strongest known non-covalent interactions in nature, making it highly resistant to organic solvents, denaturants, proteolytic enzymes, and extremes of temperature and pH.[2]
The primary distinctions between streptavidin and neutravidin lie in their physicochemical properties, which significantly influence their performance in various applications, particularly concerning non-specific binding.
-
Glycosylation: Streptavidin is a non-glycosylated protein.[3] In contrast, Neutravidin is derived from avidin by removing its carbohydrate moieties.[4] This lack of glycosylation in both proteins, when compared to native avidin, reduces non-specific binding to cellular components that contain lectins (carbohydrate-binding proteins).[3]
-
Isoelectric Point (pI): Streptavidin has a mildly acidic to near-neutral isoelectric point (pI), typically ranging from 5 to 7.5.[2][3] Neutravidin has a pI that is consistently near-neutral, around 6.3.[4][5] This neutral pI minimizes electrostatic interactions with negatively charged biological molecules like nucleic acids and cell membranes, resulting in lower background signals.[4][6]
-
Cellular Binding Motif: Streptavidin contains an "RYD" (Arg-Tyr-Asp) sequence, which can mimic the "RGD" (Arg-Gly-Asp) motif responsible for cell adhesion via integrin receptors.[5][7] This can sometimes lead to non-specific binding in cell-based assays.[5][8] Neutravidin lacks this RYD sequence, further reducing the potential for off-target interactions.[3][5]
Quantitative Data Comparison
The following table summarizes the key quantitative parameters for streptavidin and neutravidin, providing a clear basis for comparison.
| Property | Streptavidin | Neutravidin | Reference(s) |
| Source | Streptomyces avidinii | Chemically deglycosylated chicken avidin | [2][4] |
| Molecular Weight | ~53-60 kDa | ~60 kDa | [2][4] |
| Biotin Binding Affinity (Kd) | ~10⁻¹⁴ to 10⁻¹⁵ M | ~10⁻¹⁵ M | [2][3][4] |
| Isoelectric Point (pI) | 5.0 - 7.5 (form dependent) | ~6.3 | [2][3][4] |
| Glycosylation | No | No (deglycosylated) | [3][6] |
| RYD Sequence | Yes | No | [3][5] |
Experimental Performance and Application-Specific Recommendations
While both proteins exhibit excellent biotin-binding affinity, their subtle differences make them suitable for different applications.
Choose Neutravidin when:
-
Minimizing non-specific binding is critical: In applications such as immunohistochemistry (IHC), flow cytometry, and cell surface labeling, Neutravidin's neutral pI and lack of the RYD motif provide the lowest background signal.[3][4][6]
-
Working with nucleic acids or cell lysates: The near-neutral pI of Neutravidin reduces non-specific interactions with negatively charged DNA, RNA, and other cellular components.[4]
Choose Streptavidin when:
-
Cost is a primary consideration: Streptavidin is often more economical to produce than Neutravidin.[3][8]
-
Assay conditions are robust and well-optimized: In many standard ELISA and Western blotting applications where blocking steps are effective, the slightly higher potential for non-specific binding may not be a significant issue.[2]
-
High binding capacity on a solid phase is required: Some commercially available high-binding plates coated with streptavidin show a greater capacity for capturing small biotinylated molecules compared to neutravidin-coated plates.[5]
A study comparing the binding of streptavidin and neutravidin to biotinylated supported lipid bilayers found that streptavidin's binding was more stable and robust across a range of pH conditions (6.3 to 8.7).[9][10] In contrast, neutravidin's binding was more dependent on pH, showing greater binding in more acidic conditions.[9][10] This suggests that for surface-based biosensor applications, streptavidin may offer more consistent performance.[9]
Visualizing the Interaction and Workflow
To better understand the molecular interactions and experimental processes, the following diagrams have been generated.
Caption: Molecular interaction of biotin with streptavidin and neutravidin tetramers.
Caption: General experimental workflow for capturing biotinylated proteins.
Caption: Decision tree for selecting between streptavidin and neutravidin.
Experimental Protocol: Comparative ELISA for Non-Specific Binding
This protocol provides a method to directly compare the non-specific binding of streptavidin and neutravidin in an ELISA format.
1. Materials:
-
Streptavidin-coated and Neutravidin-coated 96-well microplates.[5]
-
Phosphate-Buffered Saline (PBS), pH 7.4.
-
Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBS.
-
Wash Buffer: 0.05% Tween-20 in PBS (PBST).
-
Negative Control Lysate: A cell lysate known not to contain the biotinylated target of interest.
-
Detection Antibody-HRP conjugate: An antibody conjugated to Horseradish Peroxidase that will be used to generate a signal, but is not specific to any target in the lysate.
-
TMB (3,3',5,5'-Tetramethylbenzidine) Substrate.
-
Stop Solution (e.g., 1N Sulfuric Acid).
-
Microplate reader capable of measuring absorbance at 450 nm.
2. Procedure:
-
Blocking: Add 200 µL of Blocking Buffer to each well of the streptavidin- and neutravidin-coated plates. Incubate for 1 hour at room temperature.
-
Washing: Discard the blocking buffer and wash the wells three times with 300 µL of Wash Buffer per well.
-
Incubation with Negative Control:
-
Prepare serial dilutions of the negative control lysate in Blocking Buffer.
-
Add 100 µL of each lysate dilution to separate wells on both types of plates. Include wells with only Blocking Buffer as a blank control.
-
Incubate for 1 hour at room temperature with gentle shaking.
-
-
Washing: Repeat the washing step as described in step 2.
-
Detection:
-
Add 100 µL of the Detection Antibody-HRP conjugate (diluted in Blocking Buffer according to manufacturer's instructions) to each well.
-
Incubate for 1 hour at room temperature.
-
-
Final Wash: Repeat the washing step as described in step 2, but increase the number of washes to five to ensure removal of all unbound detection antibody.
-
Signal Development:
-
Add 100 µL of TMB Substrate to each well.
-
Incubate in the dark at room temperature for 15-30 minutes, or until a blue color develops.
-
Stop the reaction by adding 100 µL of Stop Solution to each well. The color will turn yellow.
-
-
Data Acquisition: Read the absorbance at 450 nm on a microplate reader.
3. Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Compare the absorbance values (Optical Density, O.D.) from the wells incubated with the negative control lysate between the streptavidin and neutravidin plates. A lower O.D. value indicates lower non-specific binding of lysate components and/or the detection antibody to the plate surface.
Conclusion
Both streptavidin and neutravidin are powerful tools for applications involving biotinylated molecules. The choice between them is not merely one of preference but should be a data-driven decision based on the specific requirements of the experiment. Neutravidin is the superior choice for assays demanding the lowest possible background and where non-specific binding is a known or potential issue.[6][11] Streptavidin remains a robust and cost-effective option for a wide range of applications, particularly when assay conditions can be optimized to mitigate its slightly higher propensity for non-specific interactions. By understanding their distinct properties, researchers can enhance the sensitivity, specificity, and reliability of their experimental outcomes.
References
- 1. Comparison of avidin, neutravidin, and streptavidin as nanocarriers for efficient siRNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Streptavidin - Wikipedia [en.wikipedia.org]
- 3. Avidin-Biotin Interaction | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. NeutrAvidin - Wikipedia [en.wikipedia.org]
- 5. biomat.it [biomat.it]
- 6. Neutralite Avidin - e-Proteins [e-proteins.com]
- 7. Avidin and Streptavidin Conjugates—Section 7.6 | Thermo Fisher Scientific - KR [thermofisher.com]
- 8. Avidin vs . Streptavidin - e-Proteins [e-proteins.com]
- 9. mdpi.com [mdpi.com]
- 10. Distinct Binding Properties of Neutravidin and Streptavidin Proteins to Biotinylated Supported Lipid Bilayers: Implications for Sensor Functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. biomat.it [biomat.it]
Assessing the Impact of Biotinylation on Protein Function: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the potential influence of biotinylation on protein function is critical for the accurate interpretation of experimental results and the successful development of protein-based therapeutics and diagnostics. This guide provides an objective comparison of methods to assess the functional consequences of biotinylation, supported by experimental data and detailed protocols.
Biotinylation, the process of covalently attaching biotin to a protein, is a widely used technique for protein labeling, purification, and detection.[1] While the small size of the biotin molecule is intended to minimize functional interference, the location and extent of biotinylation can significantly impact a protein's biological activity.[2][3] Therefore, it is imperative to empirically assess the functional integrity of a protein post-biotinylation.
Comparative Analysis of Functional Assays
The choice of assay to evaluate the impact of biotinylation depends on the protein's known or putative function. Below is a summary of common assays and reported quantitative data on the effects of biotinylation.
| Protein Function | Assay Type | Target Protein Example | Effect of Biotinylation | Quantitative Data | Reference |
| Enzymatic Activity | Enzyme Kinetics Assay | Human Lysozyme (BioHuL) | Decreased biological function | Retained 60% of its enzymatic activity compared to the native lysozyme. | [2] |
| Protein-Protein Interaction | Surface Plasmon Resonance (SPR) | Fcγ Receptors | Can diminish apparent activity by blocking interaction sites. Minimal biotinylation can maintain activity. | Minimal labeling resulted in maintained ligand binding activity, while non-optimized biotinylation led to reduced binding. | [4][5] |
| Receptor-Ligand Binding | Flow Cytometry / ELISA | Top7-2F5 (engineered protein) binding to 2F5 mAb | Biotinylated protein exhibited similar binding affinity trends compared to its unbiotinylated counterpart. | Immunoreactivity of the biotinylated protein decreased significantly as a function of storage time. | [2] |
| Receptor-Ligand Binding | Affinity Cross-linking | Chitin elicitor binding protein (CEBiP) | Biotinylation of the elicitor did not affect its binding properties with its receptor. | Binding characteristics of the biotinylated ligand showed good agreement with results from radiolabeled ligands. | [6] |
| Antigen-Antibody Recognition | ELISA | General Antigen | Over-labeling with biotin can interfere with epitope recognition by the antibody. | An example with 8 biotin molecules per antigen molecule showed significantly lower fluorescence intensity in a detection assay. | [7] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating findings. Below are protocols for key experiments cited in the assessment of biotinylated protein function.
1. Enzyme-Linked Immunosorbent Assay (ELISA) for Binding Affinity
This protocol is adapted from methods used to assess the binding of biotinylated proteins.[8]
-
Immobilization of Bait Protein:
-
Coat a 96-well MaxiSorp plate with the bait protein (e.g., antigen, receptor) at a concentration of 1-10 µg/mL in a suitable buffer (e.g., PBS, pH 7.4).
-
Incubate overnight at 4°C.
-
-
Blocking:
-
Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Block non-specific binding sites by adding 200 µL of blocking buffer (e.g., 5% BSA in PBS) to each well.
-
Incubate for 1-2 hours at room temperature.
-
-
Binding of Biotinylated Protein:
-
Wash the plate three times with wash buffer.
-
Add serial dilutions of the biotinylated protein and a non-biotinylated control to the wells.
-
Incubate for 1-2 hours at room temperature.
-
-
Detection:
-
Wash the plate three times with wash buffer.
-
Add streptavidin-HRP conjugate diluted in blocking buffer.
-
Incubate for 1 hour at room temperature.
-
Wash the plate five times with wash buffer.
-
Add TMB substrate and incubate until a blue color develops.
-
Stop the reaction by adding 2N H₂SO₄.
-
Read the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Plot the absorbance values against the protein concentration.
-
Compare the binding curves of the biotinylated and non-biotinylated proteins to determine any changes in binding affinity.
-
2. Surface Plasmon Resonance (SPR) for Protein-Protein Interaction Analysis
This protocol provides a general workflow for using SPR to assess the impact of biotinylation on binding kinetics.[9]
-
Sensor Chip Preparation:
-
Immobilize streptavidin on a suitable sensor chip (e.g., CM5) according to the manufacturer's instructions.
-
-
Capture of Biotinylated Ligand:
-
Inject the biotinylated protein (ligand) over the streptavidin-coated surface to achieve a desired immobilization level. A non-biotinylated protein should be used as a negative control on a separate flow cell.
-
-
Kinetic Analysis:
-
Inject a series of concentrations of the analyte (the binding partner) over the ligand-captured surface and the control flow cell.
-
Monitor the association and dissociation phases in real-time.
-
-
Data Analysis:
-
Subtract the signal from the control flow cell from the signal from the ligand flow cell.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and equilibrium dissociation constant (KD).
-
Compare the kinetic parameters obtained with the biotinylated and a non-biotinylated (or differently coupled) ligand to assess the impact of biotinylation.
-
3. Enzymatic Activity Assay
The specific protocol for an enzyme activity assay will vary depending on the enzyme. The following is a general outline.
-
Reaction Setup:
-
Prepare a reaction mixture containing the enzyme's substrate, cofactors, and a suitable buffer.
-
Add a defined amount of the biotinylated enzyme or the non-biotinylated control enzyme to initiate the reaction.
-
-
Measurement of Activity:
-
Monitor the reaction progress over time by measuring the formation of a product or the consumption of a substrate. This can be done using various methods such as spectrophotometry, fluorometry, or chromatography.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear phase of the reaction progress curve.
-
Determine the kinetic parameters, such as Michaelis constant (Km) and maximum velocity (Vmax), by measuring the reaction rates at different substrate concentrations and fitting the data to the Michaelis-Menten equation.
-
Compare the kinetic parameters of the biotinylated and non-biotinylated enzymes to evaluate the effect of biotinylation on catalytic efficiency.
-
Visualizing Experimental Workflows and Biological Pathways
Diagrams can effectively illustrate complex processes. The following are Graphviz DOT scripts for generating diagrams of a typical experimental workflow and a signaling pathway.
Caption: Experimental workflow for assessing the impact of biotinylation on protein function.
Caption: Hypothetical signaling pathway illustrating the potential impact of biotinylation.
Conclusion
The impact of biotinylation on protein function is not uniform and must be evaluated on a case-by-case basis. While biotin is a small molecule, its attachment can lead to steric hindrance or conformational changes that may alter a protein's activity.[3][10] By employing a combination of the assays and protocols outlined in this guide, researchers can rigorously assess the functional consequences of biotinylation, ensuring the validity of their experimental data and the efficacy of their protein-based applications. Careful optimization of the biotinylation reaction, such as using minimal labeling approaches, can help to preserve protein activity.[4][5]
References
- 1. Biotinylation - Wikipedia [en.wikipedia.org]
- 2. The influence of biotinylation on the ability of a computer designed protein to detect B-cells producing anti-HIV-1 2F5 antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biotinylation: Definition, Applications, Industry Uses [excedr.com]
- 4. Characterization of low affinity Fcγ receptor biotinylation under controlled reaction conditions by mass spectrometry and ligand binding analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. research.wur.nl [research.wur.nl]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. Reversible biotinylation of purified proteins for measuring protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protein Biotinylation: Techniques, Analysis, and Applications - Creative Proteomics [creative-proteomics.com]
- 10. creative-diagnostics.com [creative-diagnostics.com]
A Comparative Guide to Biotinamide-C3-PEG3-C-alkyne in Bioconjugation and Proteomics
Biotinamide-C3-PEG3-C-alkyne is a widely utilized biotinylation reagent in chemical biology and proteomics. Its structure combines three key functional components: a biotin moiety for high-affinity binding to streptavidin, a terminal alkyne group that serves as a reactive handle for click chemistry, and a hydrophilic polyethylene glycol (PEG3) spacer. This guide provides an objective comparison of this compound with alternative reagents, supported by experimental data, to assist researchers in selecting the optimal tool for their specific applications.
The primary application of this reagent is in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". This bioorthogonal reaction enables the efficient and specific covalent linkage of the biotin-alkyne probe to a biomolecule that has been metabolically, enzymatically, or chemically modified to contain an azide group.[1][2] The resulting stable triazole linkage allows for the robust detection or enrichment of the target biomolecules.[3]
References
- 1. Click Chemistry Reagents/Tools, Azide, Alkyne, DBCO, BCN PEG - Biochempeg [biochempeg.com]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. Chemical proteomics approaches for identifying the cellular targets of natural products - Natural Product Reports (RSC Publishing) DOI:10.1039/C6NP00001K [pubs.rsc.org]
Safety Operating Guide
Proper Disposal of Biotinamide-C3-PEG3-C-alkyne: A Guide for Laboratory Professionals
For Immediate Reference: Key Disposal Information
The following guide provides essential safety and logistical information for the proper disposal of Biotinamide-C3-PEG3-C-alkyne. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance. While Safety Data Sheets (SDS) for this compound and similar biotin-PEG compounds generally classify them as non-hazardous under GHS and Regulation (EC) No. 1272/2008, responsible chemical management dictates a cautious and informed approach to disposal.[1][2][3]
I. Pre-Disposal and Waste Characterization
Before initiating any disposal protocol, it is imperative to characterize the waste stream. Although pure this compound is not classified as hazardous, it is crucial to consider any contaminants or solvents that may have been introduced during the experimental process.
Actionable Steps:
-
Consult the Safety Data Sheet (SDS): Always review the most current SDS for this compound. The SDS will provide information on physical and chemical properties, stability, and reactivity.
-
Evaluate the Waste Stream: Determine if the this compound waste is in a solid or liquid form. If in a solution, identify all solvents and other chemical constituents. The overall hazard profile of the waste is determined by its most hazardous component.
-
Segregate Waste: Do not mix this compound waste with other chemical waste streams, particularly those containing strong oxidizing agents, to prevent unforeseen reactions.[1] Proper segregation is a cornerstone of safe laboratory waste management.
II. Disposal Procedures for this compound Waste
Based on the waste characterization, follow the appropriate disposal path.
Scenario 1: Uncontaminated Solid this compound
For pure, uncontaminated solid this compound:
-
Containerization: Place the solid waste in a clearly labeled, sealed container. The container must be compatible with the chemical.
-
Labeling: The label should clearly state "this compound Waste (Solid)" and include the date of accumulation.
-
Institutional Protocol: Consult your institution's Environmental Health and Safety (EHS) office or Chemical Hygiene Plan for specific instructions on the disposal of non-hazardous chemical waste. Many institutions have designated collection points for such materials.
Scenario 2: this compound in Non-Hazardous Aqueous Solution
For this compound dissolved in a non-hazardous aqueous buffer (e.g., PBS) with a neutral pH:
-
Verify Non-Hazardous Nature: Confirm that no other hazardous materials are present in the solution.
-
Institutional Guidelines for Aqueous Waste: Follow your institution's protocol for the disposal of non-hazardous aqueous waste. Some institutions may permit drain disposal for small quantities of non-hazardous, water-soluble chemicals, while others strictly prohibit it.[1][4][5] Never pour chemical waste down the drain without explicit approval from your EHS department.
-
Alternative Disposal: If drain disposal is not permitted, collect the aqueous waste in a labeled container and manage it through your institution's chemical waste program.
Scenario 3: this compound in Organic Solvents or Hazardous Solutions
If the this compound is dissolved in an organic solvent (e.g., DMSO, DMF) or is part of a solution containing other hazardous chemicals, the entire mixture must be treated as hazardous waste.
-
Containerization: Collect the waste in a designated, compatible, and properly sealed hazardous waste container.
-
Labeling: Affix a hazardous waste label to the container. The label must include:
-
The words "Hazardous Waste"
-
The full chemical names of all constituents, including this compound and all solvents.
-
The approximate percentage of each component.
-
The relevant hazard characteristics (e.g., flammable, toxic).
-
The accumulation start date.
-
-
Storage: Store the hazardous waste container in a designated satellite accumulation area.
-
Disposal Request: Arrange for pickup and disposal by your institution's EHS department or a licensed hazardous waste contractor.
III. Accidental Spills and Emergency Procedures
In the event of a spill, adhere to the following procedures:
-
Personal Protective Equipment (PPE): Ensure you are wearing appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Containment: For solid spills, carefully sweep up the material to avoid generating dust and place it in a labeled waste container. For liquid spills, absorb the material with an inert absorbent such as vermiculite or dry sand.[1]
-
Disposal of Spill Debris: All materials used to clean up the spill (absorbent, contaminated gloves, etc.) must be placed in a sealed container and disposed of as chemical waste, following the guidelines for the spilled material's hazard classification.
-
Ventilation: Ensure the area is well-ventilated.
-
Reporting: Report the spill to your laboratory supervisor and EHS department, as per your institution's policy.
IV. Quantitative Data Summary
| Parameter | Value | Source |
| GHS Classification | Not a hazardous substance or mixture | [1][2][3] |
| Carcinogenicity | Not identified as a carcinogen by IARC, NTP, or OSHA | [2][3] |
| Recommended Storage | -20°C, in a dry and tightly sealed container | [5] |
| Incompatible Materials | Strong oxidizing agents | [1] |
V. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
References
- 1. sfasu.edu [sfasu.edu]
- 2. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 3. acewaste.com.au [acewaste.com.au]
- 4. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 5. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
Essential Safety and Logistics for Handling Biotinamide-C3-PEG3-C-alkyne
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling Biotinamide-C3-PEG3-C-alkyne. The following procedures ensure safe operational handling and disposal.
While this compound is not classified as a hazardous substance according to available safety data for similar compounds, it is crucial to handle it with care as the chemical, physical, and toxicological properties have not been fully investigated.[1][2] Standard laboratory precautions should be observed at all times.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is mandatory to ensure user safety. The minimum required PPE for handling this reagent is outlined below.
| PPE Category | Item | Specification | Rationale |
| Hand Protection | Disposable Nitrile Gloves | Standard laboratory grade | Protects against incidental skin contact and contamination.[1][3] |
| Eye Protection | Safety Glasses with Side Shields or Safety Goggles | ANSI Z87.1 compliant | Protects eyes from potential splashes or aerosols.[1][3][4] |
| Body Protection | Laboratory Coat | Standard length | Protects skin and clothing from spills.[1][3][5] |
| Foot Protection | Closed-toe Shoes | Fully enclosed | Protects feet from spills and falling objects.[1][5] |
| Respiratory Protection | Not generally required | Use in a well-ventilated area. A fume hood is recommended for handling powders or creating solutions. | Minimizes inhalation of any potential dust or aerosols.[2] |
Operational Plan: Step-by-Step Guidance
This section provides a procedural workflow for handling this compound from receipt to disposal.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage.
-
Store the vial in a cool, dry place. For long-term storage, refer to the manufacturer's recommendations, which are typically at -20°C.[2]
-
Before opening, allow the vial to equilibrate to room temperature to prevent condensation of moisture, which can affect the reagent's stability.[5][6]
2. Preparation of Stock Solution:
-
Work in a well-ventilated area or a chemical fume hood.
-
Dissolve this compound in a suitable anhydrous solvent, such as DMSO or DMF, to the desired concentration.[5][6]
-
If the stock solution is not for immediate use, it is recommended to aliquot it into single-use volumes to avoid repeated freeze-thaw cycles.[5]
-
Store stock solutions at -20°C or -80°C for long-term stability.[7]
3. Experimental Use (Example: Click Chemistry Labeling):
-
This is a generalized protocol and may require optimization for specific applications.
-
Reaction Setup:
-
In a suitable reaction vial, dissolve your azide-containing molecule in the appropriate buffer.
-
Add the required molar excess of the this compound stock solution to the reaction mixture.
-
-
Catalyst Addition (for copper-catalyzed reactions):
-
Prepare fresh solutions of the copper catalyst (e.g., copper(II) sulfate) and a reducing agent (e.g., sodium ascorbate).
-
Add the reducing agent to the reaction mixture, followed by the copper catalyst.
-
-
Incubation:
-
Allow the reaction to proceed at room temperature or a specified temperature for the required duration, typically with gentle mixing.
-
-
Purification:
-
After the reaction is complete, purify the biotinylated product from excess reagents using an appropriate method, such as dialysis, gel filtration, or HPLC.[5]
-
4. Decontamination of Laboratory Equipment:
-
All labware that has come into contact with the reagent should be decontaminated.
-
Glassware and non-porous surfaces:
-
Work surfaces:
-
Wipe down the work area with a suitable disinfectant or cleaning agent after completing your work.[8]
-
Disposal Plan
Proper disposal of chemical waste is crucial for laboratory safety and environmental protection.
| Waste Type | Disposal Procedure |
| Unused Solid Reagent | Dispose of as solid chemical waste. Place in a clearly labeled, sealed container and follow your institution's guidelines for chemical waste disposal.[10] |
| Solutions Containing the Reagent | Collect in a designated, labeled hazardous waste container. Do not pour down the drain unless permitted by local regulations.[11][12] |
| Contaminated Consumables (e.g., pipette tips, gloves) | Dispose of in the solid chemical waste stream. Place in a sealed bag or container to prevent exposure. |
| Empty Reagent Vial | Once completely empty and rinsed (if appropriate), the vial can often be disposed of in the regular laboratory glass waste. Deface the label to prevent misuse.[3] |
It is important to note that polyethylene glycol (PEG) is considered biodegradable and not hazardous to the environment.[13][14] However, it is best practice to dispose of chemical waste through the designated institutional channels. Always consult your institution's Environmental Health and Safety (EHS) department for specific disposal guidelines.[4]
Below is a diagram illustrating the handling and disposal workflow for this compound.
Caption: Workflow from receipt to disposal of this compound.
References
- 1. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. sfasu.edu [sfasu.edu]
- 4. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 5. benchchem.com [benchchem.com]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. uml.edu [uml.edu]
- 9. Disinfection & Decontamination | Research Safety [researchsafety.uky.edu]
- 10. chemistry.mtsu.edu [chemistry.mtsu.edu]
- 11. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 12. fishersci.com [fishersci.com]
- 13. m.youtube.com [m.youtube.com]
- 14. chemicals.co.uk [chemicals.co.uk]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
